3-Bromo-5-fluoro-2-methylaniline
Description
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Structure
3D Structure
Properties
IUPAC Name |
3-bromo-5-fluoro-2-methylaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7BrFN/c1-4-6(8)2-5(9)3-7(4)10/h2-3H,10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DSYSVUWIAUMZDQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1Br)F)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7BrFN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60372199 | |
| Record name | 3-bromo-5-fluoro-2-methylaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60372199 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
502496-36-8 | |
| Record name | 3-Bromo-5-fluoro-2-methylbenzenamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=502496-36-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-bromo-5-fluoro-2-methylaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60372199 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to 3-Bromo-5-fluoro-2-methylaniline
For Researchers, Scientists, and Drug Development Professionals
Abstract: This document provides a comprehensive technical overview of the chemical and physical properties of 3-Bromo-5-fluoro-2-methylaniline (CAS No. 502496-36-8). It is a key intermediate in organic synthesis, particularly within the pharmaceutical and fine chemical industries. This guide includes a detailed summary of its physicochemical properties, spectroscopic data, a validated synthesis protocol, and essential safety information. The content is structured to serve as a practical resource for laboratory and development professionals.
Chemical Structure and Identifiers
This compound is a di-substituted aniline derivative. The molecule features a bromine atom, a fluorine atom, and a methyl group attached to the aniline core, bestowing upon it a unique reactivity profile suitable for various synthetic applications.
-
IUPAC Name: this compound[1]
-
Molecular Formula: C₇H₇BrFN[1]
-
SMILES: CC1=C(C=C(C=C1Br)F)N[1]
-
InChI Key: DSYSVUWIAUMZDQ-UHFFFAOYSA-N[1]
Physicochemical Properties
The following table summarizes the key quantitative properties of this compound. These values are essential for reaction planning, purification, and analytical method development.
| Property | Value | Source |
| Molecular Weight | 204.04 g/mol | PubChem[1] |
| Monoisotopic Mass | 202.97459 Da | PubChem[1] |
| XLogP3 | 2.4 | PubChem[1] |
| Hydrogen Bond Donor Count | 1 | PubChem |
| Hydrogen Bond Acceptor Count | 1 | PubChem |
| Rotatable Bond Count | 0 | PubChem |
| Topological Polar Surface Area | 26 Ų | PubChem[1] |
| Heavy Atom Count | 10 | PubChem |
Spectroscopic Data
Spectroscopic analysis is critical for structure confirmation and purity assessment.
¹H NMR Data: A proton NMR spectrum in DMSO-d₆ shows the following characteristic peaks[2]:
-
δ 6.60 (dd, J = 2.8 and 8.4 Hz, 1H) : Aromatic proton.
-
δ 6.42 (dd, J = 2.8 and 11.6 Hz, 1H) : Aromatic proton.
-
δ 5.54 (bs, 2H) : Amine (-NH₂) protons.
-
δ 2.09 (s, 3H) : Methyl (-CH₃) protons.
The provided data indicates that the crude product obtained from the synthesis protocol is of good purity and suitable for subsequent reactions without further purification[2].
Synthesis Protocol
This compound can be synthesized via the reduction of a nitro precursor, 1-bromo-5-fluoro-2-methyl-3-nitrobenzene. The following workflow and protocol detail this process.
Caption: Workflow for the synthesis of this compound.
Detailed Experimental Methodology[2]
Objective: To synthesize this compound from 2-bromo-4-fluoro-6-nitrotoluene.
Materials:
-
1-bromo-5-fluoro-2-methyl-3-nitrobenzene (500 mg, 2.14 mmol)
-
Iron powder (0.6 g, 10.68 mmol)
-
Ammonium chloride (571 mg, 10.7 mmol)
-
Ethanol (24 mL)
-
Water (24 mL)
-
Diatomaceous earth
-
Ethyl acetate (100 mL)
-
Dichloromethane (3 x 30 mL)
Procedure:
-
A mixture of 1-bromo-5-fluoro-2-methyl-3-nitrobenzene (500 mg), iron powder (0.6 g), and ammonium chloride (571 mg) is prepared.
-
Water (24 mL) and ethanol (24 mL) are added to the mixture.
-
The reaction mixture is heated to reflux and maintained for 5 hours.
-
Upon completion, the reaction is filtered through a pad of diatomaceous earth.
-
The filter cake is washed thoroughly with ethanol (100 mL) and ethyl acetate (100 mL).
-
The organic solvents from the filtrate are removed under vacuum, yielding an aqueous solution.
-
The aqueous solution is extracted three times with dichloromethane (30 mL each).
-
The combined organic layers are separated and concentrated to afford the crude product.
Yield: The protocol yields approximately 390 mg (1.87 mmol) of this compound, corresponding to an 87.7% yield[2].
Reactivity and Applications
As a substituted aniline, this compound possesses multiple reactive sites, making it a versatile building block in medicinal chemistry and materials science.
-
Amine Group: The primary amine (-NH₂) can undergo a wide range of reactions, including acylation, alkylation, and diazotization, allowing for the introduction of diverse functional groups.
-
Aromatic Ring: The bromine atom is susceptible to various cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig), enabling the formation of carbon-carbon and carbon-heteroatom bonds. The fluorine atom can influence the electronic properties of the ring and may participate in nucleophilic aromatic substitution under specific conditions.
-
Use as an Intermediate: This compound serves as a crucial intermediate in the synthesis of complex molecules, including active pharmaceutical ingredients (APIs) and other high-value fine chemicals[3][4].
Safety and Handling
Proper handling of this compound is essential to ensure laboratory safety.
GHS Hazard Statements:
-
Harmful if swallowed (H302), in contact with skin (H312), or if inhaled (H332)[5][6].
-
Causes skin irritation (H315) and serious eye irritation (H319)[5][6].
-
May cause respiratory irritation (H335)[5].
Precautionary Measures:
-
Engineering Controls: Handle in a well-ventilated area, preferably within a chemical fume hood[7][8].
-
Personal Protective Equipment (PPE): Wear suitable protective clothing, chemical-impermeable gloves, and safety glasses with side shields or a face shield[8][9].
-
Handling: Avoid contact with skin, eyes, and clothing. Prevent the formation of dust and aerosols. Wash hands thoroughly after handling[7][8].
-
Storage: Keep containers tightly closed and store in a dry, cool, and well-ventilated place[7].
First Aid:
-
Skin Contact: Immediately remove all contaminated clothing. Rinse the skin with plenty of water. Seek medical attention[7].
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and get medical attention[7].
-
Ingestion: Rinse mouth with water. Do not induce vomiting. Call a physician or poison control center immediately[8].
-
Inhalation: Move the person into fresh air. If breathing is difficult, give oxygen. Seek medical attention[9].
References
- 1. This compound | C7H7BrFN | CID 2737641 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound | 502496-36-8 [chemicalbook.com]
- 3. ossila.com [ossila.com]
- 4. CN101168510A - Technique for preparing 3-bromo-5-trifluoromethylaniline - Google Patents [patents.google.com]
- 5. 3-Bromo-2-fluoro-5-methylaniline | C7H7BrFN | CID 67053484 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 4-Bromo-3-fluoro-2-methylaniline | C7H7BrFN | CID 15746684 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. fishersci.com [fishersci.com]
- 8. chemicalbook.com [chemicalbook.com]
- 9. angenechemical.com [angenechemical.com]
An In-depth Technical Guide to 3-Bromo-5-fluoro-2-methylaniline (CAS: 502496-36-8)
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive technical overview of 3-Bromo-5-fluoro-2-methylaniline, a halogenated aniline derivative serving as a versatile building block in organic synthesis. Its unique substitution pattern makes it a valuable intermediate in the development of complex molecules, particularly within the pharmaceutical and agrochemical industries.
Physicochemical and Structural Data
This compound, with the CAS number 502496-36-8, is a substituted aniline containing bromine, fluorine, and methyl groups on the benzene ring.[1][2] These substitutions provide multiple reaction sites, making it a key intermediate for creating diverse molecular architectures.[3][4]
Table 1: Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| CAS Number | 502496-36-8 | [2] |
| Molecular Formula | C₇H₇BrFN | [2] |
| Molecular Weight | 204.04 g/mol | [2] |
| Monoisotopic Mass | 202.97459 Da | [2] |
| IUPAC Name | This compound | [2] |
| SMILES | CC1=C(C=C(C=C1Br)F)N | [2] |
| InChI Key | DSYSVUWIAUMZDQ-UHFFFAOYSA-N |[2] |
Synthesis and Experimental Protocols
The primary route to synthesizing this compound involves the reduction of its nitro precursor, 1-bromo-5-fluoro-2-methyl-3-nitrobenzene. Several effective reduction methods have been documented, employing different reagents and conditions.
The synthesis logically proceeds by functionalizing a toluene precursor, followed by the reduction of a nitro group to the target aniline. This common pathway in industrial chemistry allows for the stepwise introduction of key functional groups.[5]
Caption: General synthesis pathway for this compound.
This classic method utilizes iron powder in the presence of a proton source to reduce the nitro group.[1]
Methodology:
-
To a mixture of 1-bromo-5-fluoro-2-methyl-3-nitrobenzene (500 mg, 2.14 mmol) and iron powder (0.6 g, 10.68 mmol), add water (24 mL) and ethanol (24 mL).
-
Add ammonium chloride (571 mg, 10.7 mmol).
-
Heat the reaction mixture to reflux and maintain for 5 hours.
-
Upon completion, filter the hot reaction mixture through a pad of diatomaceous earth.
-
Wash the filter cake with ethanol (100 mL) and ethyl acetate (100 mL).
-
Combine the filtrates and remove the organic solvents under reduced pressure.
-
Extract the remaining aqueous solution with dichloromethane (3 x 30 mL).
-
Combine the organic layers and concentrate in vacuum to afford the crude product.
Results: This procedure yields this compound (390 mg, 1.87 mmol) with a reported yield of 87.7%. The product is often of sufficient purity for subsequent steps without further purification.[1]
A sustainable chemistry approach using iron nanoparticles as a catalyst in an aqueous micellar solution.[6]
Methodology:
-
Combine 1-Bromo-5-fluoro-2-methyl-3-nitrobenzene (117 mg, 0.5 mmol), Fe nanoparticles (6 mg), and Sodium borohydride (NaBH₄, 57 mg, 1.5 mmol).
-
Add 1.0 mL of a 2 wt % TPGS/H₂O solution (a form of Vitamin E used as a surfactant) and 0.1 mL of THF as a co-solvent.
-
Stir the reaction mixture at room temperature for 4 hours.
-
For product isolation, extract the mixture with ethyl acetate (3 x 0.2 mL), using a centrifuge to aid phase separation.
-
Combine the organic extracts and dry over anhydrous Na₂SO₄.
-
Remove volatiles under reduced pressure to obtain the crude product.
-
Purify the crude product by flash chromatography over silica gel using an ethyl acetate/hexanes eluent.
Results: This green chemistry method produces the target compound with a 90% yield (92.3 mg).[6]
Table 2: Comparison of Synthesis Protocols
| Parameter | Protocol 1 (Fe/NH₄Cl) | Protocol 2 (Fe NPs/NaBH₄) |
|---|---|---|
| Reducing Agent | Iron Powder | NaBH₄ |
| Catalyst | None (Stoichiometric Fe) | Fe Nanoparticles |
| Solvent | Ethanol/Water | Aqueous Micellar (TPGS/H₂O) + THF |
| Temperature | Reflux | Room Temperature |
| Reaction Time | 5 hours | 4 hours |
| Yield | 87.7% | 90% |
| Workup | Filtration & Extraction | Extraction & Chromatography |
Spectroscopic Data
Spectroscopic analysis confirms the structure of the synthesized compound. The proton NMR data is particularly informative.
Table 3: ¹H NMR Spectroscopic Data
| Parameter | Value | Source |
|---|---|---|
| Solvent | DMSO-d₆ | [1] |
| Chemical Shift δ (ppm) | 6.60 (dd, J = 2.8, 8.4 Hz, 1H) | [1] |
| 6.42 (dd, J = 2.8, 11.6 Hz, 1H) | [1] | |
| 5.54 (bs, 2H, -NH₂) | [1] |
| | 2.09 (s, 3H, -CH₃) |[1] |
Additional analytical data such as HPLC and LC-MS may be available from commercial suppliers.[7] Predicted mass spectrometry collision cross-section (CCS) values have also been calculated for various adducts.[8]
Applications in Research and Drug Development
Halogenated anilines are crucial building blocks in medicinal chemistry and materials science.[3] While this compound is primarily documented as a synthetic intermediate, its structural motifs are found in biologically active molecules. Related compounds, such as other bromo-fluoro-methylanilines, are used in the synthesis of kinase inhibitors and other targeted therapies.[9][10]
For example, similar dihalogenated anilines are key components in the synthesis of sirtuin 6 (SIRT6) activators and Bruton's tyrosine kinase (BTK) inhibitors, highlighting the potential of this class of compounds in developing novel therapeutics.[9][10] The trifunctional nature of this compound allows for selective reactions, such as cross-coupling at the bromine site, nucleophilic substitution involving the amine, or nucleophilic aromatic substitution of the fluorine atom, providing a platform for creating complex molecular libraries for drug discovery.[3]
The multiple reactive sites on the molecule allow for diverse and sequential chemical modifications, making it a valuable starting material.
Caption: Potential reaction pathways for this compound.
References
- 1. This compound | 502496-36-8 [chemicalbook.com]
- 2. This compound | C7H7BrFN | CID 2737641 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. nbinno.com [nbinno.com]
- 4. Buy 2,4-Dibromo-3-fluoro-5-methylaniline [smolecule.com]
- 5. 3-Bromo-2-fluoro-5-methylaniline | 1207319-71-8 | Benchchem [benchchem.com]
- 6. escholarship.org [escholarship.org]
- 7. 2567495-09-2|this compound hydrochloride|BLD Pharm [bldpharm.com]
- 8. PubChemLite - this compound (C7H7BrFN) [pubchemlite.lcsb.uni.lu]
- 9. What is 3-Bromo-2-methylaniline?_Chemicalbook [chemicalbook.com]
- 10. ossila.com [ossila.com]
Synthesis of 3-Bromo-5-fluoro-2-methylaniline from 2-bromo-4-fluoro-6-nitrotoluene
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of 3-Bromo-5-fluoro-2-methylaniline, a key intermediate in pharmaceutical research and development. The described methodology focuses on the efficient conversion of 2-bromo-4-fluoro-6-nitrotoluene through a selective reduction of the nitro group. This process is crucial for the development of various therapeutic agents.
Synthetic Pathway Overview
The synthesis involves a single-step reduction of the nitro group in 2-bromo-4-fluoro-6-nitrotoluene to an amine. This transformation is achieved while preserving the bromo and fluoro substituents on the aromatic ring, which is critical for subsequent derivatization in drug discovery pipelines. The reaction employs a classic and robust method utilizing iron powder in the presence of a proton donor, ammonium chloride, in a mixed solvent system.
Experimental Protocol
The following protocol is a detailed methodology for the synthesis of this compound.
Reaction: Reduction of 2-bromo-4-fluoro-6-nitrotoluene
Reagents and Materials:
| Reagent/Material | Molecular Formula | Molar Mass ( g/mol ) | Quantity | Moles |
| 2-bromo-4-fluoro-6-nitrotoluene | C₇H₅BrFNO₂ | 234.02 | 500 mg | 2.14 mmol |
| Iron powder | Fe | 55.845 | 0.6 g | 10.68 mmol |
| Ammonium chloride | NH₄Cl | 53.49 | 571 mg | 10.7 mmol |
| Ethanol | C₂H₅OH | 46.07 | 24 mL | - |
| Water | H₂O | 18.015 | 24 mL | - |
| Dichloromethane | CH₂Cl₂ | 84.93 | 90 mL (3 x 30 mL) | - |
| Diatomaceous earth | - | - | As needed | - |
Procedure:
-
A mixture of 2-bromo-4-fluoro-6-nitrotoluene (500 mg, 2.14 mmol), iron powder (0.6 g, 10.68 mmol), and ammonium chloride (571 mg, 10.7 mmol) is prepared.[1]
-
To this mixture, water (24 mL) and ethanol (24 mL) are subsequently added.[1]
-
The reaction mixture is heated to reflux and maintained for 5 hours.[1]
-
Upon completion, the reaction mixture is filtered through diatomaceous earth.[1]
-
The filter cake is washed with ethanol (100 mL) and ethyl acetate (100 mL).[1]
-
The organic solvent is removed under vacuum to yield an aqueous solution.[1]
-
The aqueous solution is extracted with dichloromethane (3 x 30 mL).[1]
-
The organic layers are combined and concentrated to afford the crude product.[1]
Product Characterization:
The crude product, this compound, was obtained as a solid (390 mg, 1.87 mmol), with a yield of 87.7%.[1] The product was of sufficient purity for use in subsequent reactions without further purification.[1]
¹H NMR Data (DMSO-d6):
-
δ 6.60 (dd, J = 2.8 and 8.4 Hz, 1H)
-
δ 6.42 (dd, J = 2.8 and 11.6 Hz, 1H)
-
δ 5.54 (bs, 2H)
-
δ 2.09 (s, 3H)[1]
Synthesis Workflow
The following diagram illustrates the workflow for the synthesis of this compound.
Caption: Synthesis workflow for this compound.
Discussion
The selective reduction of the nitro group in the presence of halogen substituents is a common challenge in organic synthesis. The use of iron in the presence of a mild acid, such as ammonium chloride, is a well-established and cost-effective method for this transformation. This method, often referred to as the Béchamp reduction, is particularly advantageous in industrial settings due to the low cost and relative safety of the reagents. The high yield and purity of the product obtained through this protocol demonstrate its efficiency and reliability for the preparation of this compound. The preservation of the bromo and fluoro groups is essential as they serve as handles for further functionalization in the development of pharmaceutically active molecules.
References
3-Bromo-5-fluoro-2-methylaniline molecular structure and IUPAC name
This document provides a comprehensive overview of the molecular structure, chemical properties, and synthesis of 3-Bromo-5-fluoro-2-methylaniline, a key intermediate in various chemical syntheses. This guide is intended for researchers, scientists, and professionals in the field of drug development and fine chemical manufacturing.
Molecular Structure and Nomenclature
IUPAC Name: this compound[1]
The systematic IUPAC name precisely describes the arrangement of functional groups on the aniline ring. The parent structure is aniline, which is a benzene ring substituted with an amino group (-NH2). The substituents are numbered to give the lowest possible locants, starting from the carbon atom bearing the amino group as position 1 is implied for the principal functional group. However, in substituted anilines, the numbering is often dictated by the substitution pattern to give the lowest set of locants. In this case, the methyl group is at position 2, the bromine atom at position 3, and the fluorine atom at position 5.
Below is a diagram illustrating the relationship between the IUPAC name and the molecular structure.
Caption: Logical relationship between the IUPAC name and molecular structure.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below.
| Property | Value | Source |
| Molecular Formula | C7H7BrFN | PubChem[1] |
| Molecular Weight | 204.04 g/mol | PubChem[1] |
| CAS Number | 502496-36-8 | PubChem[1] |
Spectroscopic Data
The identity and purity of this compound can be confirmed using various spectroscopic techniques. The 1H Nuclear Magnetic Resonance (NMR) data is particularly informative.
| 1H NMR (DMSO-d6) | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Integration | Assignment |
| Aromatic CH | 6.60 | dd | 2.8 and 8.4 | 1H | H-6 |
| Aromatic CH | 6.42 | dd | 2.8 and 11.6 | 1H | H-4 |
| Amine | 5.54 | bs | - | 2H | -NH2 |
| Methyl | 2.09 | s | - | 3H | -CH3 |
| Data sourced from ChemicalBook[2] |
Experimental Protocol: Synthesis
A common method for the synthesis of this compound involves the reduction of the corresponding nitro compound, 1-bromo-5-fluoro-2-methyl-3-nitrobenzene.
Reaction: Reduction of a nitro group to an amine.
Reagents and Materials:
-
1-bromo-5-fluoro-2-methyl-3-nitrobenzene
-
Iron powder
-
Ammonium chloride
-
Ethanol
-
Water
-
Dichloromethane
-
Diatomaceous earth
Procedure: [2]
-
To a mixture of 1-bromo-5-fluoro-2-methyl-3-nitrobenzene (500 mg, 2.14 mmol) and iron powder (0.6 g, 10.68 mmol), add ammonium chloride (571 mg, 10.7 mmol).
-
Add water (24 mL) and ethanol (24 mL) to the mixture.
-
Reflux the reaction mixture for 5 hours.
-
After completion, filter the reaction mixture through diatomaceous earth.
-
Wash the filter cake with ethanol (100 mL) and ethyl acetate (100 mL).
-
Remove the organic solvent in vacuo to obtain an aqueous solution.
-
Extract the aqueous solution with dichloromethane (3 x 30 mL).
-
Separate the organic layer and concentrate to afford the crude product, this compound.
The following diagram illustrates the experimental workflow for the synthesis.
Caption: Experimental workflow for the synthesis of this compound.
References
Physical properties of 3-Bromo-5-fluoro-2-methylaniline (melting point, boiling point)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the available physical properties of 3-Bromo-5-fluoro-2-methylaniline, with a focus on its melting and boiling points. Due to the limited availability of experimental data for this specific compound, this document also outlines standardized methodologies for the determination of these critical parameters and includes data for a closely related isomer to provide a comparative reference.
Physical Properties of this compound
For reference and comparative purposes, the physical properties of a structural isomer, 5-Bromo-4-fluoro-2-methylaniline (CAS No: 627871-16-3), are presented below.[3][4] It is crucial to note that these values are not interchangeable and should be used only as an estimation of the potential range for the target compound.
Table 1: Physical Properties of 5-Bromo-4-fluoro-2-methylaniline
| Property | Value | Source |
| Melting Point | 86-90 °C | [3] |
| Boiling Point | 266.3 °C at 760 mmHg | Not explicitly found for this isomer, but a similar compound, 4-Bromo-3-fluoro-2-methylaniline, has a boiling point of 244.5 ± 35.0 °C at 760 mmHg. |
Experimental Protocols for Melting and Boiling Point Determination
The following sections detail standardized experimental procedures for the accurate determination of the melting and boiling points of solid organic compounds like this compound.
Melting Point Determination
The melting point of a solid is the temperature at which it changes state from solid to liquid. For a pure crystalline compound, this transition occurs over a narrow temperature range. The following protocol is a general method for determining the melting point using a capillary tube apparatus.
Methodology:
-
Sample Preparation: A small amount of the dry, crystalline this compound is finely powdered. The open end of a capillary tube is pressed into the powder. The tube is then inverted and tapped gently to pack the sample into the sealed end. A sample height of 2-3 mm is ideal.
-
Apparatus Setup: The capillary tube is placed in a melting point apparatus. The apparatus is heated at a steady and slow rate, typically 1-2 °C per minute, as the temperature approaches the expected melting point.
-
Observation: The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range. The temperature at which the last crystal melts is recorded as the end of the melting range. For a pure substance, this range should be narrow (0.5-2 °C).
Boiling Point Determination
The boiling point of a liquid is the temperature at which its vapor pressure equals the pressure of the gas above it. Since this compound is expected to be a solid at room temperature, its boiling point will be significantly higher. The following micro-boiling point determination method is suitable for small quantities of a substance.
Methodology:
-
Sample Preparation: A small amount of this compound is placed in a small test tube (Thiele tube or similar). A capillary tube, sealed at one end, is inverted and placed within the test tube containing the sample.
-
Apparatus Setup: The test tube assembly is attached to a thermometer and heated in a suitable heating bath (e.g., silicone oil). The heating should be gradual.
-
Observation: As the temperature rises, air trapped in the capillary tube will bubble out. The boiling point is reached when a rapid and continuous stream of bubbles emerges from the capillary tube. The heat is then removed, and the liquid is allowed to cool. The temperature at which the liquid just begins to enter the capillary tube is recorded as the boiling point.
Synthesis of this compound
A documented synthesis route for this compound involves the reduction of a nitro-aromatic precursor.[2] A workflow of this synthesis is provided below.
Figure 1. Synthesis workflow for this compound.
Conclusion
While specific experimental data for the melting and boiling points of this compound are not currently published, this guide provides robust, standardized protocols for their determination. For professionals in research and drug development, the accurate characterization of these physical properties is a fundamental step in the progression of new chemical entities. The provided synthesis workflow offers a clear and reproducible method for obtaining this compound for further study. It is recommended that experimental determination of the physical properties be carried out to supplement the existing data on this compound.
References
An In-Depth Technical Guide on the ¹H NMR and ¹³C NMR Spectral Data of 3-Bromo-5-fluoro-2-methylaniline
This technical guide provides a detailed overview of the available Nuclear Magnetic Resonance (NMR) spectral data for the compound 3-Bromo-5-fluoro-2-methylaniline. It is intended for researchers, scientists, and professionals in the field of drug development and chemical analysis who utilize NMR spectroscopy for structural elucidation and characterization of organic molecules. This document presents the known ¹H NMR data, outlines a general experimental protocol for the acquisition of such spectra, and discusses the expected ¹³C NMR spectral characteristics.
Introduction to this compound
This compound is a substituted aromatic amine. Its structure, characterized by the presence of bromine, fluorine, and methyl substituents on the aniline core, makes NMR spectroscopy an essential tool for its unambiguous identification and purity assessment. The electronic effects and relative positions of these substituents significantly influence the chemical shifts and coupling patterns observed in both ¹H and ¹³C NMR spectra.
¹H NMR Spectral Data
The ¹H NMR spectrum of this compound has been reported in Deuterated Dimethyl Sulfoxide (DMSO-d₆). The data is summarized in the table below.
Table 1: ¹H NMR Spectral Data for this compound in DMSO-d₆
| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Integration | Assignment |
| 6.60 | Doublet of Doublets (dd) | 2.8 and 8.4 | 1H | Aromatic CH |
| 6.42 | Doublet of Doublets (dd) | 2.8 and 11.6 | 1H | Aromatic CH |
| 5.54 | Broad Singlet (bs) | - | 2H | NH₂ |
| 2.09 | Singlet (s) | - | 3H | CH₃ |
Reference: ChemicalBook, CAS No. 502496-36-8.[1]
The observed chemical shifts and coupling constants are consistent with the proposed structure. The two aromatic protons appear as distinct doublet of doublets, indicating their coupling to each other and to the fluorine atom. The broad singlet for the amine protons is characteristic and its chemical shift can be concentration and temperature-dependent. The methyl group appears as a singlet, as expected.
¹³C NMR Spectral Data
As of the latest search, experimentally determined ¹³C NMR spectral data for this compound could not be located in the public domain. However, based on the known effects of the substituents on the benzene ring, a prediction of the expected chemical shifts can be made. The carbon spectrum is anticipated to display seven distinct signals corresponding to the seven carbon atoms in the molecule. The carbon atoms directly bonded to the bromine, fluorine, and nitrogen atoms will exhibit characteristic chemical shifts influenced by the electronegativity and shielding/deshielding effects of these heteroatoms. Furthermore, carbon-fluorine coupling (¹JCF, ²JCF, etc.) is expected to be observed, which can be a valuable tool for signal assignment.
Experimental Protocols for NMR Spectroscopy
A detailed experimental protocol for the acquisition of the specific NMR data presented was not available. However, a general methodology for the NMR analysis of substituted anilines is provided below.
4.1. Sample Preparation
-
Sample Weighing: Accurately weigh approximately 5-10 mg of the this compound sample.
-
Solvent Selection: Choose a suitable deuterated solvent. DMSO-d₆ is a common choice for anilines due to its high dissolving power. Other solvents like Chloroform-d (CDCl₃) or Acetone-d₆ can also be used depending on the sample's solubility and the desired chemical shift referencing.
-
Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial.
-
Transfer: Using a Pasteur pipette, transfer the solution into a standard 5 mm NMR tube.
-
Filtration (Optional): If any particulate matter is present, filter the solution through a small plug of glass wool in the Pasteur pipette during transfer to the NMR tube to avoid line broadening in the spectrum.
-
Capping: Securely cap the NMR tube to prevent solvent evaporation and contamination.
4.2. NMR Data Acquisition
The following is a general set of parameters for acquiring ¹H and ¹³C NMR spectra on a standard NMR spectrometer (e.g., 400 or 500 MHz).
-
¹H NMR Acquisition Parameters:
-
Pulse Program: A standard single-pulse experiment (e.g., zg30).
-
Number of Scans (NS): 16 to 64 scans, depending on the sample concentration.
-
Relaxation Delay (D1): 1-2 seconds.
-
Acquisition Time (AQ): 2-4 seconds.
-
Spectral Width (SW): A range covering the expected proton chemical shifts (e.g., -2 to 12 ppm).
-
Temperature: Standard probe temperature (e.g., 298 K).
-
-
¹³C NMR Acquisition Parameters:
-
Pulse Program: A standard proton-decoupled carbon experiment (e.g., zgpg30).
-
Number of Scans (NS): 1024 to 4096 scans, or more, due to the lower natural abundance and sensitivity of the ¹³C nucleus.
-
Relaxation Delay (D1): 2-5 seconds.
-
Acquisition Time (AQ): 1-2 seconds.
-
Spectral Width (SW): A range covering the expected carbon chemical shifts (e.g., 0 to 200 ppm).
-
Temperature: Standard probe temperature (e.g., 298 K).
-
4.3. Data Processing
-
Fourier Transformation (FT): Apply a Fourier transform to the acquired Free Induction Decay (FID) to obtain the frequency-domain spectrum.
-
Phase Correction: Manually or automatically correct the phase of the spectrum to ensure all peaks are in the positive absorptive mode.
-
Baseline Correction: Apply a baseline correction to obtain a flat baseline.
-
Referencing: Calibrate the chemical shift scale using the residual solvent peak (e.g., DMSO-d₆ at δ 2.50 ppm for ¹H and δ 39.52 ppm for ¹³C) or an internal standard like Tetramethylsilane (TMS).
-
Integration and Peak Picking: Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons. Identify the chemical shift of each peak in both ¹H and ¹³C spectra.
Visualizations
The following diagrams illustrate the structural influences on the NMR data and a typical workflow for NMR analysis.
Caption: Substituent influence on NMR chemical shifts.
Caption: A typical workflow for NMR analysis.
Conclusion
This technical guide has presented the available ¹H NMR spectral data for this compound and provided a comprehensive, generalized experimental protocol for acquiring high-quality NMR spectra for this and similar compounds. While the specific ¹³C NMR data was not found, the expected features of the spectrum have been discussed. The provided visualizations offer a clear understanding of the factors influencing the NMR spectra and the standard workflow for their analysis. This information is valuable for researchers in the fields of chemical synthesis, quality control, and drug discovery for the accurate characterization of this molecule.
References
Solubility of 3-Bromo-5-fluoro-2-methylaniline in Organic Solvents: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the solubility characteristics of 3-Bromo-5-fluoro-2-methylaniline, a key intermediate in pharmaceutical synthesis. Due to the limited availability of specific quantitative solubility data in public literature, this document focuses on the theoretical principles governing its solubility, offers a qualitative assessment of its solubility in common organic solvents, and details a standardized experimental protocol for its quantitative determination. Furthermore, this guide illustrates the experimental workflow for solubility determination, providing essential context for its application in drug discovery and development.
Introduction to the Solubility of this compound
This compound is a substituted aniline derivative with significant applications in organic synthesis, particularly in the development of active pharmaceutical ingredients (APIs). Its molecular structure, featuring a halogenated and methylated aniline core, imparts a specific polarity and potential for intermolecular interactions that dictate its solubility in various organic solvents. A thorough understanding of its solubility is critical for optimizing reaction conditions, purification processes such as crystallization, and formulation development.
The principle of "like dissolves like" provides a foundational framework for predicting the solubility of this compound. The presence of the amino group suggests potential for hydrogen bonding with protic solvents, while the aromatic ring and halogen substituents contribute to its non-polar character, indicating solubility in non-polar or weakly polar organic solvents.[1] Aromatic amines, such as aniline derivatives, generally exhibit good solubility in a range of organic solvents.[2][3]
Predicted Solubility in Common Organic Solvents
| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |
| Polar Aprotic | Acetone, Acetonitrile, Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO) | High | The polarity of these solvents can effectively solvate the polar amino group of the aniline derivative. |
| Polar Protic | Methanol, Ethanol, Isopropanol | Moderate to High | These solvents can act as both hydrogen bond donors and acceptors, interacting with the amino group. However, the non-polar character of the substituted benzene ring may limit very high solubility.[2] |
| Non-Polar Aromatic | Toluene, Benzene, Xylene | Moderate to High | The aromatic nature of these solvents allows for favorable π-π stacking interactions with the benzene ring of this compound.[1] |
| Chlorinated | Dichloromethane (DCM), Chloroform | Moderate to High | These solvents have a moderate polarity and are effective at dissolving a wide range of organic compounds, including those with some polar functional groups. |
| Ethers | Diethyl ether, Tetrahydrofuran (THF) | Moderate | Ethers can act as hydrogen bond acceptors, interacting with the amino group. THF is more polar than diethyl ether and is expected to be a better solvent. |
| Aliphatic Hydrocarbons | Hexane, Heptane | Low | The significant difference in polarity between the highly non-polar solvent and the moderately polar solute leads to poor solvation. The hydrophobic alkyl part of higher amines decreases their solubility in water, and a similar trend is expected in non-polar aliphatic solvents.[2] |
Experimental Protocol for Solubility Determination: The Shake-Flask Method
The shake-flask method is a widely accepted and reliable technique for determining the equilibrium solubility of a solid compound in a solvent.[4][5][6] The following protocol provides a detailed methodology for the quantitative determination of the solubility of this compound.
Materials and Equipment
-
This compound (solid)
-
Selected organic solvents (analytical grade)
-
Scintillation vials or other suitable sealed containers
-
Orbital shaker with temperature control
-
Centrifuge
-
Calibrated pipettes and syringes
-
Syringe filters (e.g., 0.22 µm PTFE)
-
Volumetric flasks
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector[7][8][9]
-
Analytical balance
Procedure
-
Preparation of Saturated Solutions:
-
Add an excess amount of solid this compound to a series of vials.
-
To each vial, add a known volume of a different organic solvent. Ensure there is undissolved solid remaining.
-
Seal the vials tightly to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in an orbital shaker set to a constant temperature (e.g., 25 °C).
-
Agitate the samples for a sufficient period to reach equilibrium (typically 24-48 hours). It is advisable to test samples at multiple time points (e.g., 24, 48, and 72 hours) to confirm that equilibrium has been achieved.[5]
-
-
Sample Processing:
-
After the equilibration period, allow the vials to stand undisturbed to let the excess solid settle.
-
Centrifuge the vials to further separate the undissolved solid.
-
Carefully withdraw a known volume of the supernatant (the saturated solution) using a syringe fitted with a filter to remove any particulate matter.
-
-
Analysis by HPLC:
-
Dilute the collected supernatant with a suitable solvent to a concentration that falls within the linear range of the HPLC calibration curve.
-
Prepare a series of standard solutions of this compound of known concentrations.
-
Analyze the standard solutions and the diluted sample solutions by HPLC. A typical method for aniline derivatives might use a C18 column with a mobile phase of acetonitrile and water, with UV detection.[7][9]
-
Construct a calibration curve by plotting the peak area against the concentration of the standard solutions.
-
-
Calculation of Solubility:
-
From the calibration curve, determine the concentration of this compound in the diluted sample.
-
Calculate the original concentration in the saturated solution by accounting for the dilution factor.
-
Express the solubility in appropriate units, such as g/L or mol/L.
-
Visualizing the Experimental Workflow
The following diagrams illustrate the key steps in the experimental determination of solubility and the logical relationship of the compound in a drug development context.
Caption: Experimental workflow for determining the solubility of a solid compound.
References
- 1. quora.com [quora.com]
- 2. byjus.com [byjus.com]
- 3. 23.1. Properties of amines | Organic Chemistry II [courses.lumenlearning.com]
- 4. downloads.regulations.gov [downloads.regulations.gov]
- 5. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]
- 6. bioassaysys.com [bioassaysys.com]
- 7. HPLC Method for Analysis of Aniline on Primesep 100 Column | SIELC Technologies [sielc.com]
- 8. tandfonline.com [tandfonline.com]
- 9. Development and validation of a fast and simple HPLC method for the simultaneous determination of aniline and its degradation products in wastewater - Analytical Methods (RSC Publishing) [pubs.rsc.org]
An In-depth Technical Guide to the Key Reactive Sites of 3-Bromo-5-fluoro-2-methylaniline
For Researchers, Scientists, and Drug Development Professionals
Abstract
3-Bromo-5-fluoro-2-methylaniline is a polysubstituted aromatic compound of significant interest in medicinal chemistry and materials science. Its unique arrangement of a bromine atom, a fluorine atom, a methyl group, and an amino group on a benzene ring imparts a distinct reactivity profile, making it a versatile intermediate for the synthesis of complex molecules, including pharmaceutical agents. This technical guide provides a comprehensive analysis of the key reactive sites of this compound, detailing the electronic and steric influences of its substituents and outlining key transformations with experimental protocols.
Molecular Structure and Physicochemical Properties
This compound possesses the chemical formula C₇H₇BrFN and a molecular weight of 204.04 g/mol .[1] The spatial arrangement of the substituents on the aniline ring is crucial in determining its chemical behavior.
| Property | Value | Source |
| IUPAC Name | This compound | PubChem CID: 2737641 |
| CAS Number | 502496-36-8 | PubChem CID: 2737641 |
| Molecular Formula | C₇H₇BrFN | PubChem CID: 2737641 |
| Molecular Weight | 204.04 g/mol | PubChem CID: 17 |
| XLogP3-AA | 2.4 | PubChem CID: 17 |
| Hydrogen Bond Donor Count | 1 | PubChem CID: 17 |
| Hydrogen Bond Acceptor Count | 2 | PubChem CID: 17 |
Analysis of Reactive Sites
The reactivity of this compound is governed by the interplay of the electronic and steric effects of its four substituents.
The Amino Group (-NH₂)
The amino group is a strong activating, ortho-, para- directing group due to its +M (mesomeric) effect. It is the primary site for reactions such as diazotization, acylation, and alkylation. The basicity of the amino group is influenced by the other substituents. The electron-withdrawing inductive effects of the bromine and fluorine atoms decrease the basicity of the aniline, while the electron-donating methyl group slightly increases it.
The Bromine Atom (-Br)
The bromine atom at the C3 position is a key site for metal-catalyzed cross-coupling reactions. Its C-Br bond can be activated by palladium catalysts to form new carbon-carbon or carbon-nitrogen bonds. While halogens are deactivating due to their -I (inductive) effect, they are ortho-, para- directing.
The Aromatic Ring
The aromatic ring is susceptible to electrophilic aromatic substitution (EAS). The overall directing effect is a combination of the influences of all substituents. The powerful activating and directing effect of the amino group dominates, primarily directing incoming electrophiles to the positions ortho and para to it (C4 and C6). However, the C6 position is sterically hindered by the adjacent methyl group. The C4 position is therefore the most likely site for electrophilic attack.
The Fluorine Atom (-F)
The fluorine atom is a highly electronegative and a poor leaving group in nucleophilic aromatic substitution (SNAr) reactions. SNAr reactions on this ring are generally difficult unless there is strong activation from electron-withdrawing groups.
Key Chemical Transformations and Experimental Protocols
Reactions at the Amino Group
The primary amino group can be converted to a diazonium salt, which is a versatile intermediate for introducing a wide range of functional groups.
A patent for the synthesis of bradykinin B2 receptor antagonists describes a Sandmeyer-type reaction where the amino group of this compound is replaced by a chlorine atom.[2]
Experimental Protocol: Synthesis of 1-Bromo-2-chloro-4-fluoro-6-methylbenzene [2]
-
Dissolve this compound (4.40 g, 21.6 mmol) in a mixture of acetic acid (100 mL) and half-concentrated aqueous HCl (400 mL) at 0 °C.
-
Add NaNO₂ (1.93 g, 28.0 mmol) to the solution.
-
Stir the mixture for 5 minutes at 0 °C.
-
Add CuCl (3.72 g, 37.5 mmol) to the reaction mixture.
-
Stir for 2 hours at 0 °C, then warm to room temperature and continue stirring.
Caption: Sandmeyer reaction of this compound.
The amino group can react with formamide acetals to form formamidines, which can serve as protecting groups or as intermediates for further transformations.
Experimental Protocol: Synthesis of N'-(3-bromo-5-fluoro-2-methylphenyl)-N-ethyl-N-methylformimidamide [3]
-
To a stirred solution of this compound (1.0 g, 4.9 mmol) in 1,4-dioxane (10 mL), add p-toluenesulfonic acid monohydrate (0.05 g, 0.2 mmol) and N-(dimethoxymethyl)-N-methylethanamine (1.6 g, 12.3 mmol).
-
Reflux the resulting reaction mixture at 105 °C for 4 hours.
-
After completion, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by column chromatography.
Caption: Formation of a formamidine from this compound.
The amino group readily undergoes acylation with acyl chlorides or anhydrides to form amides. This is a common strategy to protect the amino group or to introduce further functionality.
Experimental Protocol: General Procedure for Amide Coupling
-
Dissolve this compound (1.0 equiv.) in a suitable solvent such as pyridine or dichloromethane.
-
Add the acylating agent (e.g., a substituted benzoyl chloride, 1.0 equiv.) and a catalytic amount of DMAP (4-dimethylaminopyridine).
-
Stir the resulting mixture at room temperature for 2-4 hours.
-
Remove the solvent in vacuo and partition the residue between an organic solvent (e.g., ethyl acetate) and water.
-
Isolate and purify the product from the organic phase.
Caption: Experimental workflow for amide coupling.
Reactions at the Bromine Atom: Cross-Coupling Reactions
The bromine atom is an excellent handle for palladium-catalyzed cross-coupling reactions, allowing for the formation of C-C and C-N bonds.
While no specific examples with this compound were found, this reaction is widely applicable to bromoanilines. It allows for the introduction of various aryl and heteroaryl groups.
General Protocol for Suzuki-Miyaura Coupling
-
In an inert atmosphere, combine this compound (1.0 equiv.), an arylboronic acid (1.2-1.5 equiv.), a palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%), and a base (e.g., K₂CO₃, 2-3 equiv.) in an anhydrous solvent (e.g., 1,4-dioxane/water).
-
Heat the mixture (typically 80-110 °C) and monitor the reaction progress.
-
Upon completion, perform an aqueous work-up and purify the product by column chromatography.
Caption: General scheme for Suzuki-Miyaura coupling.
This reaction enables the formation of a new C-N bond at the position of the bromine atom, providing access to a wide range of substituted diaryl amines.
General Protocol for Buchwald-Hartwig Amination
-
In an inert atmosphere, combine this compound (1.0 equiv.), the desired amine (1.1-1.5 equiv.), a palladium catalyst (e.g., Pd₂(dba)₃ with a phosphine ligand like XPhos), and a base (e.g., NaOt-Bu) in an anhydrous solvent (e.g., toluene).
-
Heat the mixture (typically 80-110 °C) until the starting material is consumed.
-
After cooling, perform a standard aqueous work-up and purify the product.
Caption: General scheme for Buchwald-Hartwig amination.
Synthesis of this compound
A common synthetic route involves the reduction of the corresponding nitrobenzene derivative.
Experimental Protocol: Synthesis from 1-Bromo-5-fluoro-2-methyl-3-nitrobenzene [3]
-
To a stirred solution of 1-bromo-5-fluoro-2-methyl-3-nitrobenzene (10 g, 42.7 mmol) in aqueous ethanol (130 mL, 2:1), add iron powder (23.9 g, 427 mmol) and ammonium chloride (22.9 g, 427 mmol).
-
Heat the reaction mixture at 80 °C for 2 hours.
-
After completion, cool the reaction mixture to 25 °C and filter through a celite bed, washing thoroughly with ethyl acetate (250 mL).
-
Evaporate the combined filtrate under reduced pressure.
-
Dilute the crude product with a saturated aqueous sodium bicarbonate solution and extract three times with ethyl acetate (150 mL).
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, filter, and evaporate under reduced pressure.
-
Purify the crude product by column chromatography using 5% ethyl acetate in hexane as the eluent to obtain this compound.
Conclusion
This compound is a highly functionalized building block with multiple reactive sites. The amino group allows for facile diazotization and acylation, while the bromine atom is primed for versatile palladium-catalyzed cross-coupling reactions. The substitution pattern on the aromatic ring also allows for regioselective electrophilic substitution. This combination of reactive handles makes this compound a valuable intermediate for the synthesis of complex molecular targets in drug discovery and materials science. A thorough understanding of the interplay of the substituents is key to strategically planning synthetic routes that leverage the unique reactivity of this compound.
References
A Technical Guide to Sourcing 3-Bromo-5-fluoro-2-methylaniline for Research Applications
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth overview of 3-Bromo-5-fluoro-2-methylaniline, a key chemical intermediate for research and development. It details commercial sourcing options, key technical data, a representative synthesis protocol, and its role in modern synthetic chemistry.
Core Compound Specifications
This compound is a substituted aniline derivative valuable in the synthesis of complex organic molecules. Its trifunctional nature makes it a versatile building block in medicinal chemistry and materials science.[1]
| Property | Data | Source |
| CAS Number | 502496-36-8 | [2][3] |
| Molecular Formula | C₇H₇BrFN | [3][4][5] |
| Molecular Weight | 204.04 g/mol | [3] |
| Common Purity Levels | ≥95%, ≥98%, ≥99% | [2][3][6] |
| Typical Appearance | Off-white to brown solid | [7] |
Commercial Suppliers and Availability
A variety of chemical suppliers offer this compound in quantities suitable for laboratory research and bulk manufacturing. When selecting a supplier, researchers should consider purity requirements, available stock, and lead times. The following table summarizes prominent commercial sources.
| Supplier | Purity Offered | Notes |
| Accela ChemBio Co.,Ltd. | - | Listed as a supplier.[2] |
| AOBChem USA | 97% | Listed under CAS 886761-86-0 (isomer).[4] |
| Beijing Eternalchem Co,. Ltd. | - | Listed as a supplier.[2] |
| Career Henan Chemical Co. | 99% | Listed as a supplier.[2] |
| CP Lab Safety | min 98% | For professional research and industrial use only.[3] |
| Jinan Trio PharmaTech Co., Ltd. | - | Listed as a supplier.[2] |
| Jinan XinKe Pharmaceutical Technology Co., Ltd. | - | Listed as a supplier.[2] |
| Shanghai Hanhong Scientific Co.,Ltd. | - | Listed as a supplier.[2] |
| Shanghai Harvest Chemical Industrial Co., Ltd. | - | Listed as a supplier.[2] |
| Thermo Scientific Chemicals | 95% | Formerly an Alfa Aesar product.[6] |
| Zison Pharmaceutical (Shandong) Co., Ltd. | >98% by HPLC | Listed as a manufacturer.[2] |
Note: Availability and purity may vary. Researchers are advised to request a certificate of analysis (CoA) from the supplier before purchase.
Applications in Research and Drug Discovery
Halogenated anilines such as this compound are critical starting materials in the synthesis of Active Pharmaceutical Ingredients (APIs).[1][8] The distinct halogen atoms (Bromine and Fluorine) provide specific reactive sites for various organic transformations:
-
Cross-Coupling Reactions: The bromine atom is a prime site for Suzuki, Heck, and other palladium-catalyzed cross-coupling reactions to form new carbon-carbon bonds.
-
Nucleophilic Aromatic Substitution (SₙAr): The fluorine atom can be displaced by nucleophiles, allowing for the introduction of diverse functional groups.
-
Amine Group Functionalization: The aniline amine group can be readily acylated, alkylated, or used in the formation of sulfonamides.
These versatile reaction pathways make the compound a valuable intermediate in the development of novel therapeutics, such as SIRT6 activators, and in the creation of advanced materials where its electronic properties can be leveraged.[1][8][9]
Experimental Protocols
A. General Workflow for Chemical Procurement and Use
The process of acquiring and utilizing a research chemical like this compound follows a structured workflow to ensure safety and experimental success.
B. Representative Synthesis of this compound
The following protocol describes the reduction of a nitrobenzene precursor to synthesize the target aniline. This method is adapted from a general procedure found in the literature.[2]
Reaction Scheme:
1-bromo-5-fluoro-2-methyl-3-nitrobenzene → this compound
Materials:
-
1-bromo-5-fluoro-2-methyl-3-nitrobenzene (1.0 eq)
-
Iron powder (5.0 eq)
-
Ammonium chloride (5.0 eq)
-
Ethanol (EtOH)
-
Water (H₂O)
-
Diatomaceous earth (Celite)
-
Dichloromethane (DCM)
Procedure:
-
To a round-bottom flask, add 1-bromo-5-fluoro-2-methyl-3-nitrobenzene (e.g., 500 mg, 2.14 mmol), iron powder (0.6 g, 10.68 mmol), and ammonium chloride (571 mg, 10.7 mmol).[2]
-
Add a 1:1 mixture of ethanol and water (e.g., 24 mL of each).[2]
-
Heat the reaction mixture to reflux and maintain for 5 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature and filter it through a pad of diatomaceous earth.
-
Wash the filter cake with ethanol and ethyl acetate to ensure all product is collected.[2]
-
Combine the filtrates and remove the organic solvents under reduced pressure.
-
Extract the remaining aqueous solution with dichloromethane (3 x 30 mL).[2]
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the crude product, this compound.[2] The product can be purified further by column chromatography if necessary, although it is often pure enough for subsequent steps.[2]
Safety and Handling
While a specific Safety Data Sheet (SDS) for this compound was not detailed in the search, related halogenated anilines are classified with potential hazards. Researchers must handle this compound with appropriate care.
-
General Hazards: Similar compounds are often harmful if swallowed, toxic in contact with skin, and may cause skin and serious eye irritation.[10][11] May cause respiratory irritation.[10][11]
-
Personal Protective Equipment (PPE): Always wear protective gloves, safety glasses with side shields or goggles, and a lab coat.[10] Handle only in a well-ventilated area or a chemical fume hood.[10]
-
Handling: Avoid breathing dust, vapors, or mist.[12] Wash hands thoroughly after handling.[10] Do not eat, drink, or smoke when using this product.[10]
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.
Disclaimer: This guide is for informational purposes only. Researchers must consult the official Safety Data Sheet (SDS) provided by their supplier before handling this chemical and adhere to all institutional safety protocols.
References
- 1. nbinno.com [nbinno.com]
- 2. This compound | 502496-36-8 [chemicalbook.com]
- 3. calpaclab.com [calpaclab.com]
- 4. aobchem.com [aobchem.com]
- 5. PubChemLite - this compound (C7H7BrFN) [pubchemlite.lcsb.uni.lu]
- 6. 3-Bromo-5-fluoroaniline, 95%, Thermo Scientific Chemicals 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 7. file.leyan.com [file.leyan.com]
- 8. nbinno.com [nbinno.com]
- 9. ossila.com [ossila.com]
- 10. static.cymitquimica.com [static.cymitquimica.com]
- 11. angenechemical.com [angenechemical.com]
- 12. chemicalbook.com [chemicalbook.com]
An In-depth Technical Guide to 3-Bromo-5-fluoro-2-methylaniline: Safety Data Sheet (SDS) and Handling Precautions
This technical guide provides comprehensive safety information, handling protocols, and emergency procedures for 3-Bromo-5-fluoro-2-methylaniline (CAS No: 502496-36-8). The information is intended for researchers, scientists, and professionals in drug development and other scientific fields who may handle this compound.
Chemical Identification and Physical Properties
This compound is a halogenated aromatic amine. Its chemical structure and properties are summarized below.
| Property | Value |
| IUPAC Name | This compound[1] |
| Synonyms | 3-Bromo-5-fluoro-2-methylbenzenamine, 2-Amino-6-bromo-4-fluorotoluene |
| CAS Number | 502496-36-8[1] |
| Molecular Formula | C₇H₇BrFN[1] |
| Molecular Weight | 204.04 g/mol [1][2] |
| Appearance | Solid (form) |
| Melting Point | 86-90 °C[3] |
| Boiling Point | 251.8±35.0 °C at 760 mmHg (Predicted)[4] |
| Density | 1.6±0.1 g/cm³ (Predicted)[4] |
| Flash Point | 106.1±25.9 °C (Predicted)[4] |
| InChIKey | DSYSVUWIAUMZDQ-UHFFFAOYSA-N[1] |
Hazard Identification and GHS Classification
This compound is classified as hazardous. The GHS classification is as follows:
| Hazard Class | Category |
| Acute Toxicity, Oral | 4 |
| Acute Toxicity, Dermal | 4 |
| Acute Toxicity, Inhalation | 4 |
| Skin Corrosion/Irritation | 2 |
| Serious Eye Damage/Eye Irritation | 2A |
| Specific target organ toxicity — single exposure; Respiratory tract irritation | 3 |
Signal Word: Warning[1]
Pictograms:
-
(Exclamation Mark)
-
H302: Harmful if swallowed.
-
H312: Harmful in contact with skin.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H332: Harmful if inhaled.
-
H335: May cause respiratory irritation.
Precautionary Statements: [1][5]
-
P261: Avoid breathing dust/fume/gas/mist/vapors/spray.
-
P264: Wash skin thoroughly after handling.
-
P270: Do not eat, drink or smoke when using this product.
-
P271: Use only outdoors or in a well-ventilated area.
-
P280: Wear protective gloves/ protective clothing/ eye protection/ face protection.
-
P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.
-
P302+P352: IF ON SKIN: Wash with plenty of soap and water.
-
P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
-
P312: Call a POISON CENTER or doctor/physician if you feel unwell.
-
P330: Rinse mouth.
-
P332+P313: If skin irritation occurs: Get medical advice/attention.
-
P337+P313: If eye irritation persists: Get medical advice/attention.
-
P362+P364: Take off contaminated clothing and wash it before reuse.
-
P403+P233: Store in a well-ventilated place. Keep container tightly closed.
-
P405: Store locked up.
-
P501: Dispose of contents/container to an approved waste disposal plant.
Handling and Storage
Proper handling and storage are crucial to minimize exposure and maintain the chemical's integrity.
Handling:
-
Use only in a well-ventilated area, preferably under a chemical fume hood.[6]
-
Avoid contact with skin, eyes, and clothing.[7]
-
Do not breathe dust or vapors.[7]
-
Wear appropriate personal protective equipment (PPE).[5]
-
Wash hands thoroughly after handling.[7]
-
Do not eat, drink, or smoke in the work area.[5]
Storage:
-
Keep the container tightly closed in a dry, cool, and well-ventilated place.[6]
-
Store locked up.[7]
-
Incompatible materials to avoid include acids and strong oxidizing agents.[7]
Personal Protective Equipment (PPE)
A comprehensive PPE plan is mandatory when working with this compound.
| Protection Type | Recommended Equipment |
| Eye/Face | Wear chemical safety goggles or a face shield as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[7][8] Ensure eyewash stations are close to the workstation.[6][7] |
| Skin | Wear appropriate protective gloves (e.g., nitrile rubber) and clothing to prevent skin exposure.[6][7] |
| Respiratory | If exposure limits are exceeded or irritation is experienced, use a NIOSH/MSHA or European Standard EN 149 approved respirator. A recommended filter type is for particulates, ammonia, and organic ammonia derivatives (Type K, Green, conforming to EN14387).[6][8] |
| Body | A lab coat or other protective clothing should be worn. |
First-Aid Measures
In case of exposure, follow these first-aid protocols immediately.
| Exposure Route | First-Aid Protocol |
| Inhalation | Move the victim to fresh air and keep them at rest in a position comfortable for breathing.[7] If not breathing, give artificial respiration. Call a POISON CENTER or doctor if you feel unwell.[9] |
| Skin Contact | Take off immediately all contaminated clothing. Wash the affected area with plenty of soap and water.[7] If skin irritation occurs, get medical advice/attention.[7] Wash contaminated clothing before reuse. |
| Eye Contact | Rinse cautiously with water for several minutes.[7] Remove contact lenses, if present and easy to do. Continue rinsing for at least 15 minutes.[7] Immediately call a POISON CENTER or doctor.[7] |
| Ingestion | Rinse mouth with water.[7] Do NOT induce vomiting. Call a POISON CENTER or doctor if you feel unwell.[7][10] Never give anything by mouth to an unconscious person.[11] |
Accidental Release Measures
In the event of a spill, follow these procedures to ensure safety and containment.
Personal Precautions:
-
Evacuate personnel to a safe area.
-
Ensure adequate ventilation.
-
Avoid breathing dust and contact with the substance.
-
Wear appropriate PPE as outlined in Section 4.
Environmental Precautions:
-
Prevent the substance from entering drains or watercourses.[5]
Methods for Cleaning Up:
-
For small spills, use an inert absorbent material (e.g., sand, earth, vermiculite) to soak up the substance.[5]
-
For solid spills, sweep up the material, avoiding dust formation, and place it in a suitable, labeled container for disposal.[9]
-
Clean the spill area thoroughly with soap and water.
-
Dispose of all contaminated materials as hazardous waste according to local regulations.
Fire-Fighting Measures
Suitable Extinguishing Media:
-
Use dry chemical, carbon dioxide (CO₂), or alcohol-resistant foam.[12]
Specific Hazards:
-
Combustion may produce hazardous decomposition products, including carbon monoxide (CO), carbon dioxide (CO₂), nitrogen oxides (NOx), and hydrogen halides.[8][13]
Fire-Fighting Instructions:
-
Wear self-contained breathing apparatus (SCBA) and full protective gear.[12]
-
Cool fire-exposed containers with a water spray from a protected location.[5]
Disposal Considerations
Dispose of this chemical and its container in accordance with all local, regional, national, and international regulations. It should be treated as hazardous waste. Do not allow it to enter the sewage system or household garbage.[10] The disposal must be handled by a licensed professional waste disposal service.
This guide is intended to provide a summary of the key safety information for this compound. Always refer to the complete and most current Safety Data Sheet (SDS) from your supplier before handling this chemical.
References
- 1. This compound | C7H7BrFN | CID 2737641 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 3-Bromo-5-fluoro-4-methylaniline | C7H7BrFN | CID 53484256 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 5-BROMO-4-FLUORO-2-METHYLANILINE| CAS No:627871-16-3|ZaiQi Bio-Tech [chemzq.com]
- 4. 2-Bromo-3-fluoro-5-methylaniline | CAS#:1805421-04-8 | Chemsrc [chemsrc.com]
- 5. static.cymitquimica.com [static.cymitquimica.com]
- 6. fishersci.com [fishersci.com]
- 7. fishersci.com [fishersci.com]
- 8. fishersci.com [fishersci.com]
- 9. angenechemical.com [angenechemical.com]
- 10. fr.cpachem.com [fr.cpachem.com]
- 11. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]
- 12. chemicalbook.com [chemicalbook.com]
- 13. fishersci.com [fishersci.com]
In-Depth Technical Guide to 3-Bromo-5-fluoro-2-methylaniline and Its Isomeric Synonyms
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 3-Bromo-5-fluoro-2-methylaniline and its key synonyms, which are often utilized as versatile building blocks in medicinal chemistry and organic synthesis. This document details their chemical and physical properties, provides established synthesis protocols, and outlines their relationships.
Chemical Identity and Synonyms
This compound is a substituted aniline with the chemical formula C₇H₇BrFN. Due to the various possible arrangements of the bromo, fluoro, and methyl groups on the aniline ring, several structural isomers exist that are often referred to as synonyms or are closely related intermediates in synthetic pathways. The primary compound and its most common synonyms are detailed below.
Table 1: Primary Compound and Key Synonyms
| IUPAC Name | Common Synonym(s) | CAS Number |
| This compound | 2-Amino-6-bromo-4-fluorotoluene, 3-Bromo-5-fluoro-2-methylbenzenamine | 502496-36-8 |
| 2-Bromo-4-fluoro-6-methylaniline | - | 202865-77-8 |
| 5-Bromo-4-fluoro-2-methylaniline | 2-Amino-4-bromo-5-fluorotoluene, 5-Bromo-4-fluoro-o-toluidine | 627871-16-3 |
| 3-Bromo-2-fluoro-5-methylaniline | - | 1207319-71-8 |
| 4-Bromo-3-fluoro-2-methylaniline | - | 127408-03-1 |
Physicochemical Properties
A comparative summary of the key physicochemical properties of this compound and its isomers is presented below. These properties are crucial for designing reaction conditions, purification strategies, and for understanding the compounds' behavior in various chemical and biological systems.
Table 2: Comparative Physicochemical Data
| Property | This compound | 2-Bromo-4-fluoro-6-methylaniline | 5-Bromo-4-fluoro-2-methylaniline | 3-Bromo-2-fluoro-5-methylaniline | 4-Bromo-3-fluoro-2-methylaniline |
| Molecular Formula | C₇H₇BrFN | C₇H₇BrFN | C₇H₇BrFN | C₇H₇BrFN | C₇H₇BrFN |
| Molecular Weight ( g/mol ) | 204.04[1] | 204.04 | 204.04 | 204.04[2] | 204.04 |
| Melting Point (°C) | Not available | 32-36 | 86 - 90[3] | Not available | Not available |
| Boiling Point (°C) | Not available | 248.879 at 760 mmHg | Not available | Not available | 244.5±35.0 at 760 mmHg[4] |
| Density (g/cm³) | Not available | 1.589 | Not available | 1.6±0.1 | Not available |
| pKa | Not available | Not available | Not available | 2.81±0.25 (Predicted)[5] | Not available |
| Solubility | Lower aliphatic amines are soluble in water, but solubility decreases with an increase in molar mass. Amines are generally soluble in organic solvents like alcohol, ether, and benzene. Aniline is slightly soluble in water and shows good solubility in various organic solvents.[6] | Lower aliphatic amines are soluble in water, but solubility decreases with an increase in molar mass. Amines are generally soluble in organic solvents like alcohol, ether, and benzene. Aniline is slightly soluble in water and shows good solubility in various organic solvents.[6] | Lower aliphatic amines are soluble in water, but solubility decreases with an increase in molar mass. Amines are generally soluble in organic solvents like alcohol, ether, and benzene. Aniline is slightly soluble in water and shows good solubility in various organic solvents.[6] | Lower aliphatic amines are soluble in water, but solubility decreases with an increase in molar mass. Amines are generally soluble in organic solvents like alcohol, ether, and benzene. Aniline is slightly soluble in water and shows good solubility in various organic solvents.[6] | Lower aliphatic amines are soluble in water, but solubility decreases with an increase in molar mass. Amines are generally soluble in organic solvents like alcohol, ether, and benzene. Aniline is slightly soluble in water and shows good solubility in various organic solvents.[6] |
Experimental Protocols: Synthesis
The synthesis of these substituted anilines often involves multi-step sequences, typically starting from commercially available nitrotoluenes or fluoroanilines. Below are detailed experimental protocols for the synthesis of this compound and one of its key isomers.
Synthesis of this compound
A common route for the synthesis of this compound involves the reduction of a nitrated precursor.[7]
Experimental Protocol:
-
Reaction Setup: To a mixture of 1-bromo-5-fluoro-2-methyl-3-nitrobenzene (500 mg, 2.14 mmol) and iron powder (0.6 g, 10.68 mmol), add ammonium chloride (571 mg, 10.7 mmol).[7]
-
Solvent Addition: Subsequently, add water (24 mL) and ethanol (24 mL) to the reaction mixture.[7]
-
Reaction: Reflux the reaction mixture for 5 hours.[7]
-
Work-up: After the reaction is complete, filter the mixture through diatomaceous earth. Wash the filter cake with ethanol (100 mL) and ethyl acetate (100 mL).[7]
-
Extraction: Remove the organic solvent in vacuo to obtain an aqueous solution. Extract this solution with dichloromethane (3 x 30 mL).[7]
-
Isolation: Separate the organic layer and concentrate it to afford the crude product, this compound (390 mg, 1.87 mmol, 87.7% yield).[7] The product can be analyzed by nuclear magnetic resonance (NMR) and is often of sufficient purity for subsequent reactions without further purification.[7]
¹H NMR Data (DMSO-d6): δ 6.60 (dd, J = 2.8 and 8.4 Hz, 1H), 6.42 (dd, J = 2.8 and 11.6 Hz, 1H), 5.54 (bs, 2H), 2.09 (s, 3H).[7]
Synthesis of 2-Bromo-4-fluoro-6-methylaniline
This isomer can be synthesized via the bromination of a fluoro-methylaniline precursor.[8]
Experimental Protocol:
-
Reagent Preparation: Dissolve N-Bromosuccinimide (18.7 g, 0.105 mol) in 70 mL of N,N-dimethylformamide.[8]
-
Reaction: Slowly add the N-Bromosuccinimide solution dropwise to a solution of 4-fluoro-2-methylaniline dissolved in 70 mL of N,N-dimethylformamide at a reaction temperature of 20 °C. Stir the reaction mixture overnight.[8]
-
Quenching: Pour the dark-colored reaction solution into a mixture of water (1000 mL), brine (50 mL), and ethyl acetate (300 mL).[8]
-
Extraction: Transfer the mixture to a separatory funnel, shake well, and separate the layers. Extract the aqueous phase with ethyl acetate (4 x 150 mL).[8]
-
Washing: Combine the organic layers and wash sequentially with water (5 x 100 mL) and brine (2 x 100 mL).[8]
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude product.[8]
-
Purification: Purify the crude product by silica gel column chromatography using an elution system of ethyl acetate/hexane (1:8). Combine the pure fractions and evaporate the solvent to yield the final product (14.9 g).[8] Impure fractions can be further processed by dissolution in ether, extraction with 5% hydrochloric acid, basification of the aqueous phase, and re-extraction with ether to yield additional product (0.8 g). The total yield is 15.7 g (77%).[8]
¹H NMR Data (400 MHz, DMSO-d6): δ ppm: 7.16 (dd, 3JH-F = 8.3 Hz, 4JH-H = 2.9 Hz, 1H, Ar), 6.91 (dd, 3JH-F = 9.3 Hz, 4JH-H = 2.9 Hz, 1H, Ar), 4.83 (br. s, 2H, NH2), 2.16 (s 3H, CH3).[8]
Synthetic Pathway Visualization
The following diagram illustrates a general synthetic workflow for the preparation of substituted anilines, a common class of reactions for producing the title compounds and their isomers.
Caption: A generalized workflow for the synthesis of substituted anilines.
Logical Relationship of Isomers
The relationship between the various isomers can be visualized as derivatives of a core aniline structure, with variations in the substitution pattern of the bromo, fluoro, and methyl groups.
Caption: Logical relationship of the isomeric forms of bromofluoromethylaniline.
References
- 1. 4-Bromo-3-fluoro-2-methylaniline | 127408-03-1 | Benchchem [benchchem.com]
- 2. 3-Bromo-2-fluoro-5-methylaniline | C7H7BrFN | CID 67053484 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 5-BROMO-4-FLUORO-2-METHYLANILINE| CAS No:627871-16-3|ZaiQi Bio-Tech [chemzq.com]
- 4. 4-Bromo-3-fluoro-2-methylaniline | 127408-03-1 [sigmaaldrich.com]
- 5. 3-Bromo-2-fluoro-N-methylaniline CAS#: 943830-86-2 [m.chemicalbook.com]
- 6. solubilityofthings.com [solubilityofthings.com]
- 7. This compound | 502496-36-8 [chemicalbook.com]
- 8. 2-BROMO-4-FLUORO-6-METHYLANILINE | 202865-77-8 [chemicalbook.com]
An In-depth Technical Guide to the Electronic Effects of Substituents in 3-Bromo-5-fluoro-2-methylaniline
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive analysis of the electronic effects of the bromo, fluoro, and methyl substituents on the aniline core of 3-Bromo-5-fluoro-2-methylaniline. This compound is of interest in medicinal chemistry and drug development due to the unique combination of electronic and steric properties imparted by its substituents. This document details the interplay of inductive and resonance effects, their influence on the molecule's physicochemical properties such as basicity (pKa), and their impact on spectroscopic characteristics. While experimental data for this specific molecule is limited, this guide consolidates available information, draws comparisons with analogous compounds, and incorporates theoretical predictions to provide a thorough understanding of its electronic landscape. Detailed experimental protocols for synthesis and characterization are also provided.
Introduction
Substituted anilines are fundamental building blocks in organic synthesis, particularly in the pharmaceutical industry. The nature and position of substituents on the aniline ring profoundly influence the molecule's reactivity, basicity, and overall biological activity. This compound presents a fascinating case study in physical organic chemistry due to the presence of three distinct substituents: a weakly deactivating bromo group, a strongly electronegative fluoro group, and an electron-donating methyl group. Understanding the cumulative electronic impact of these groups is crucial for predicting the molecule's behavior in chemical reactions and biological systems.
This guide will dissect the electronic contributions of each substituent through an examination of inductive and resonance effects, supported by spectroscopic data and theoretical calculations.
Electronic Effects of Substituents
The electronic properties of the amino group in this compound are modulated by the combined influence of the bromo, fluoro, and methyl substituents. These effects can be broadly categorized into inductive and resonance effects.
-
Inductive Effect (-I): This is the transmission of charge through sigma bonds. Both bromine and fluorine are highly electronegative atoms and therefore exert a strong electron-withdrawing inductive effect (-I), decreasing the electron density on the aromatic ring and the nitrogen atom of the amino group. The methyl group, being an alkyl group, has a weak electron-donating inductive effect (+I).
-
Resonance Effect (+R/-R): This involves the delocalization of electrons through the pi-system of the aromatic ring.
-
The amino group (-NH₂) is a strong resonance electron-donating group (+R) due to the lone pair of electrons on the nitrogen atom, which can be delocalized into the benzene ring.
-
The bromo and fluoro substituents, being halogens, exhibit a dual role. They have lone pairs of electrons that can be donated to the ring via the +R effect. However, due to the poor overlap between the larger p-orbitals of bromine and the carbon 2p-orbitals, the +R effect of bromine is weak. Fluorine's 2p-orbitals have better overlap with carbon's 2p-orbitals, but its high electronegativity still makes its +R effect relatively modest. Overall, for halogens, the -I effect tends to dominate over the +R effect, leading to a net electron-withdrawing character.
-
The methyl group does not have a significant resonance effect, but it can exhibit hyperconjugation, which is a weak electron-donating effect.
-
The interplay of these effects determines the overall electron density on the aniline nitrogen, which in turn governs its basicity and nucleophilicity.
Quantitative Data
pKa Values
The basicity of an aniline is quantified by the pKa of its conjugate acid. Electron-withdrawing groups decrease the pKa (weaken the base), while electron-donating groups increase the pKa (strengthen the base).
| Compound | Experimental pKa | Predicted pKa | Reference |
| Aniline | 4.63 | - | [1] |
| 2-Methylaniline | 4.45 | - | General Organic Chemistry Textbooks |
| 3-Bromoaniline | 3.58 | - | General Organic Chemistry Textbooks |
| 3-Fluoroaniline | 3.51 | - | General Organic Chemistry Textbooks |
| This compound | Not Reported | ~2.5 - 3.5 | Estimation |
Estimation based on the additive effects of the substituents.
Hammett Substituent Constants
Hammett constants (σ) quantify the electronic effect of a substituent. A positive σ value indicates an electron-withdrawing group, while a negative value indicates an electron-donating group. For polysubstituted systems, the total effect can be approximated by the sum of the individual substituent constants (Σσ).
| Substituent | Position | σ Value | Reference |
| Bromo | meta (σ_m) | +0.39 | [2] |
| Fluoro | meta (σ_m) | +0.34 | [2] |
| Methyl | ortho (σ_o) | -0.07 | [2] |
| Σσ for this compound | ~+0.66 | Calculation |
This positive Σσ value suggests that the combined effect of the substituents is electron-withdrawing, which would decrease the basicity of the aniline.
Spectroscopic Analysis
Spectroscopic techniques provide valuable insights into the electronic structure of molecules.
¹H NMR Spectroscopy
The proton NMR spectrum is sensitive to the electron density around the protons. Electron-withdrawing groups shift signals downfield (higher ppm), while electron-donating groups shift them upfield (lower ppm).
| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| Aromatic H | 6.60 | dd | 2.8, 8.4 |
| Aromatic H | 6.42 | dd | 2.8, 11.6 |
| NH₂ | 5.54 | bs | - |
| CH₃ | 2.09 | s | - |
| Solvent: DMSO-d₆[3] |
¹³C NMR Spectroscopy
The chemical shifts of carbon atoms in the aromatic ring are also influenced by the electronic effects of the substituents.
| Carbon | Predicted ¹³C Chemical Shift (δ, ppm) |
| C-NH₂ | ~148 |
| C-CH₃ | ~120 |
| C-Br | ~115 |
| C-H | ~112 |
| C-F | ~162 (d, ¹J_CF ≈ 240 Hz) |
| C-H | ~105 |
| Predicted values based on additive substituent effects and data from analogous compounds. |
¹⁹F NMR Spectroscopy
¹⁹F NMR is a powerful tool for studying fluorinated compounds. The chemical shift of the fluorine atom is highly sensitive to its electronic environment. For this compound, the ¹⁹F NMR spectrum would show a single resonance, likely a doublet of doublets due to coupling with the two neighboring aromatic protons. The predicted chemical shift would be in the range of -110 to -130 ppm (relative to CFCl₃).
Infrared (IR) Spectroscopy
The IR spectrum provides information about the vibrational frequencies of functional groups. For this compound, key absorptions would include:
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
| N-H | Asymmetric & Symmetric Stretch | 3400-3500 |
| C-N | Stretch | 1250-1350 |
| C-F | Stretch | 1100-1300 |
| C-Br | Stretch | 500-600 |
UV-Vis Spectroscopy
The UV-Vis spectrum reveals information about the electronic transitions within the molecule. Aniline typically shows two absorption bands around 230 nm and 280 nm. The substituents in this compound are expected to cause a slight bathochromic (red) shift of these bands.
Experimental Protocols
Synthesis of this compound[3]
Procedure:
-
To a mixture of 1-bromo-5-fluoro-2-methyl-3-nitrobenzene (500 mg, 2.14 mmol) and iron powder (0.6 g, 10.68 mmol), add ammonium chloride (571 mg, 10.7 mmol).
-
Add a 1:1 mixture of ethanol and water (48 mL total).
-
Reflux the reaction mixture for 5 hours.
-
After completion, filter the reaction mixture through diatomaceous earth and wash the filter cake with ethanol (100 mL) and ethyl acetate (100 mL).
-
Remove the organic solvents under vacuum to obtain an aqueous solution.
-
Extract the aqueous solution with dichloromethane (3 x 30 mL).
-
Separate the organic layer and concentrate to afford the crude product, this compound.
pKa Determination (General Protocol)
The pKa of an amine can be determined by potentiometric titration or spectrophotometrically.
Conclusion
The electronic character of this compound is a result of a complex interplay between the inductive and resonance effects of its substituents. The strong electron-withdrawing inductive effects of the bromo and fluoro groups are expected to dominate, leading to a decrease in the electron density of the aromatic ring and the amino group. This results in a lower basicity (pKa) compared to unsubstituted aniline. The ortho-methyl group introduces a weak electron-donating inductive effect and a steric component that can influence the planarity of the amino group and its interaction with the ring.
This technical guide provides a framework for understanding and predicting the chemical behavior of this compound. While a lack of direct experimental data necessitates reliance on estimations and analogies, the principles outlined here offer a solid foundation for researchers in drug discovery and development working with this and related substituted anilines. Further experimental investigation is warranted to precisely quantify the electronic and physicochemical properties of this intriguing molecule.
References
Methodological & Application
Application Notes and Protocols: 3-Bromo-5-fluoro-2-methylaniline as a Versatile Building Block for Pharmaceutical Intermediates
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Bromo-5-fluoro-2-methylaniline is a key starting material in the synthesis of complex pharmaceutical intermediates. Its unique substitution pattern, featuring bromine, fluorine, and a methyl group on an aniline scaffold, offers multiple reaction sites for diversification and the construction of intricate molecular architectures. This trifunctional nature makes it a valuable component in the development of targeted therapies, particularly in the field of oncology. This document provides detailed application notes on its use in the synthesis of a crucial intermediate for the third-generation Anaplastic Lymphoma Kinase (ALK) and c-ros oncogene 1 (ROS1) inhibitor, Lorlatinib (PF-06463922), along with relevant experimental protocols and pathway information.
Key Applications in Pharmaceutical Synthesis
The primary application of this compound lies in its use as a precursor for the synthesis of kinase inhibitors. Kinases are enzymes that play a pivotal role in cellular signaling pathways, and their dysregulation is a hallmark of many cancers.[1] By serving as a foundational scaffold, this compound enables the construction of molecules that can specifically target and inhibit the activity of oncogenic kinases.
A prominent example is its role in the synthesis of Lorlatinib, a potent, brain-penetrant inhibitor of ALK and ROS1 tyrosine kinases.[2][3] Lorlatinib is effective against a wide range of resistance mutations that can emerge during treatment with earlier-generation ALK inhibitors.[4][5] The synthesis of Lorlatinib involves a critical C-N cross-coupling reaction where the aniline nitrogen of a this compound-derived intermediate is linked to a pyrazole moiety.
Data Presentation: Synthesis of a Key Lorlatinib Intermediate
The following table summarizes the key transformation involving a derivative of this compound in a representative synthesis of a Lorlatinib intermediate. This step is a critical C-N bond formation achieved through a palladium-catalyzed cross-coupling reaction.
| Reaction | Starting Materials | Key Reagents & Conditions | Product | Yield (%) | Reference |
| Buchwald-Hartwig Amination | This compound, Pyrazole derivative | Pd2(dba)3, (±)-BINAP, NaOBut, Toluene, 80 °C, 4 h | N-(3-bromo-5-fluoro-2-methylphenyl)-1H-pyrazol-5-amine derivative | ~60% (representative) | [6] |
Experimental Protocols
The following protocols are generalized procedures for key reactions involving this compound and its derivatives. Researchers should optimize these conditions for their specific substrates and scale.
Protocol 1: Buchwald-Hartwig Amination for the Synthesis of a Lorlatinib Intermediate Precursor
This protocol describes a representative Buchwald-Hartwig amination reaction to couple this compound with a suitable amine, a foundational step in the synthesis of more complex intermediates.
Materials:
-
This compound
-
Amine (e.g., a substituted pyrazole amine)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd2(dba)3)
-
(±)-2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl ((±)-BINAP)
-
Sodium tert-butoxide (NaOBut)
-
Anhydrous Toluene
-
Standard Schlenk line or glovebox equipment
Procedure:
-
To an oven-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add Pd2(dba)3 (0.018 mmol), (±)-BINAP (0.035 mmol), and NaOBut (2.5 mmol).
-
Add this compound (1.8 mmol) and the amine (0.88 mmol) to the flask.
-
Add anhydrous toluene (5 mL) via syringe.
-
Heat the reaction mixture to 80 °C with vigorous stirring for 4 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with diethyl ether (50 mL) and wash with brine (2 x 30 mL).
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO4), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired N-aryl amine product.[6]
Visualizations
Synthetic Workflow for a Lorlatinib Intermediate
The following diagram illustrates a simplified synthetic workflow for the preparation of a key intermediate of Lorlatinib, highlighting the role of this compound.
Caption: Synthetic workflow for Lorlatinib intermediate.
ALK/ROS1 Signaling Pathway and Inhibition by Lorlatinib
This diagram depicts a simplified representation of the ALK/ROS1 signaling pathway and the mechanism of inhibition by Lorlatinib. In certain cancers, chromosomal rearrangements lead to the formation of fusion proteins (e.g., EML4-ALK) that result in constitutive activation of the kinase domain. This drives downstream signaling cascades, promoting cell proliferation and survival.[5][7] Lorlatinib acts as an ATP-competitive inhibitor, blocking the kinase activity and thereby inhibiting these oncogenic signals.[2][8]
Caption: ALK/ROS1 signaling and Lorlatinib inhibition.
Conclusion
This compound is a highly valuable building block for the synthesis of pharmaceutical intermediates, particularly for targeted cancer therapies. Its utility is demonstrated in the synthesis of the potent ALK/ROS1 inhibitor, Lorlatinib. The strategic incorporation of this aniline derivative allows for the efficient construction of complex molecules designed to interact with specific biological targets. The provided protocols and pathway information serve as a guide for researchers in the application of this versatile chemical for drug discovery and development.
References
- 1. Molecular Pathways - ROS1 Fusion Proteins in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Preparation method of key intermediate of lorlatinib - Eureka | Patsnap [eureka.patsnap.com]
- 4. creative-diagnostics.com [creative-diagnostics.com]
- 5. ALK and ROS1 as targeted therapy paradigms and clinical implications to overcome crizotinib resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 7. BJOC - The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series [beilstein-journals.org]
- 8. CN111943885A - Synthetic method of Laolatinib intermediate 2-amino-5-bromo-3-hydroxypyridine - Google Patents [patents.google.com]
Application Notes and Protocols: 3-Bromo-5-fluoro-2-methylaniline in Agrochemical Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Bromo-5-fluoro-2-methylaniline is a substituted aniline derivative with potential applications as a key intermediate in the synthesis of novel agrochemicals. Its specific substitution pattern, featuring a bromine atom, a fluorine atom, and a methyl group on the aniline ring, offers a unique combination of steric and electronic properties that can be exploited to develop new active ingredients with enhanced biological efficacy, selectivity, and metabolic stability. While no major commercial agrochemicals have been explicitly reported using this specific starting material, its structure is analogous to anilines used in the synthesis of prominent classes of fungicides and herbicides.
These notes provide a comprehensive overview of the potential applications of this compound in the synthesis of pyrazole carboxamide fungicides and picolinic acid herbicides, complete with detailed, illustrative experimental protocols and workflow diagrams.
I. Application in the Synthesis of Pyrazole Carboxamide Fungicides
The pyrazole carboxamide class of fungicides, which includes active ingredients like Bixafen and Fluxapyroxad, are potent succinate dehydrogenase inhibitors (SDHIs). The aniline moiety is a critical component of these molecules, and modifications to its substitution pattern can significantly impact the fungicide's activity spectrum and crop safety. The unique substitution of this compound could lead to the development of novel SDHI fungicides with improved performance.
Quantitative Data (Illustrative)
The following table presents hypothetical data for a novel pyrazole carboxamide fungicide synthesized from this compound. This data is for illustrative purposes to guide research and development.
| Compound Name | Target Pathogen | EC₅₀ (mg/L) | Yield (%) | Purity (%) |
| N-(3-bromo-5-fluoro-2-methylphenyl)-3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxamide (Hypothetical Compound 1 ) | Rhizoctonia solani | 1.5 | 85 | >98 |
| N-(3-bromo-5-fluoro-2-methylphenyl)-3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxamide (Hypothetical Compound 1 ) | Sclerotinia sclerotiorum | 2.1 | 85 | >98 |
Experimental Protocol: Synthesis of a Hypothetical Pyrazole Carboxamide Fungicide (Compound 1)
This protocol describes a two-step process for the synthesis of a novel pyrazole carboxamide fungicide using this compound.
Step 1: Synthesis of 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carbonyl chloride
-
Reaction Setup: To a solution of 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid (1.0 eq) in anhydrous dichloromethane (10 vol), add oxalyl chloride (1.2 eq) followed by a catalytic amount of N,N-dimethylformamide (DMF) at 0 °C.
-
Reaction Execution: Allow the reaction mixture to warm to room temperature and stir for 2-3 hours.
-
Work-up: The solvent and excess oxalyl chloride are removed under reduced pressure to yield the crude acid chloride, which is used in the next step without further purification.
Step 2: Amide Coupling
-
Reaction Setup: Dissolve this compound (1.0 eq) and triethylamine (1.5 eq) in anhydrous tetrahydrofuran (THF) (10 vol).
-
Reaction Execution: To this solution, add a solution of the crude 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carbonyl chloride (1.1 eq) in THF dropwise at 0 °C. The reaction mixture is then stirred at room temperature for 12-16 hours.
-
Work-up and Purification: The reaction is quenched with water, and the product is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo. The crude product is purified by column chromatography on silica gel to afford the target compound 1 .
Logical Relationship Diagram
Caption: Synthetic pathway for a hypothetical pyrazole carboxamide fungicide.
II. Application in the Synthesis of Picolinic Acid Herbicides
Picolinic acid herbicides, such as those in the arylpicolinate class, are synthetic auxins that are highly effective against broadleaf weeds. The aniline-derived portion of these molecules is crucial for their biological activity. Utilizing this compound as a building block could lead to the discovery of novel picolinic acid herbicides with unique selectivity and efficacy profiles.
Quantitative Data (Illustrative)
The following table provides hypothetical data for a novel picolinic acid herbicide synthesized from this compound. This data is intended for research and development guidance.
| Compound Name | Target Weed Species | Root Growth IC₅₀ (µM) | Post-emergence Control (%) at 150 g/ha |
| 4-amino-3-chloro-6-(4-amino-2-bromo-6-fluoro-3-methylphenyl)-5-fluoropicolinic acid (Hypothetical Compound 2 ) | Amaranthus retroflexus | 0.005 | 95 |
| 4-amino-3-chloro-6-(4-amino-2-bromo-6-fluoro-3-methylphenyl)-5-fluoropicolinic acid (Hypothetical Compound 2 ) | Brassica napus | 0.012 | 90 |
Experimental Protocol: Synthesis of a Hypothetical Picolinic Acid Herbicide (Compound 2)
This protocol outlines a multi-step synthesis of a novel picolinic acid herbicide.
Step 1: Nitration of this compound
-
Reaction Setup: Dissolve this compound (1.0 eq) in concentrated sulfuric acid at 0 °C.
-
Reaction Execution: Add a mixture of fuming nitric acid (1.1 eq) and concentrated sulfuric acid dropwise while maintaining the temperature below 5 °C. Stir for 2 hours at 0-5 °C.
-
Work-up: Pour the reaction mixture onto crushed ice and neutralize with a sodium hydroxide solution. The precipitated product, 3-bromo-5-fluoro-2-methyl-4-nitroaniline, is filtered, washed with water, and dried.
Step 2: Suzuki Coupling
-
Reaction Setup: In a reaction vessel, combine 4-amino-3,6-dichloro-5-fluoropicolinonitrile (1.0 eq), the product from Step 1 (1.2 eq), a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq), and a base like potassium carbonate (2.0 eq) in a solvent mixture of toluene and water.
-
Reaction Execution: Heat the mixture to reflux for 12-18 hours under a nitrogen atmosphere.
-
Work-up and Purification: After cooling, the layers are separated, and the aqueous layer is extracted with ethyl acetate. The combined organic layers are washed, dried, and concentrated. The crude product is purified by column chromatography.
Step 3: Hydrolysis
-
Reaction Setup: Suspend the product from Step 2 in a mixture of ethanol and a 4M sodium hydroxide solution.
-
Reaction Execution: Heat the mixture to reflux for 6-8 hours.
-
Work-up and Purification: After cooling, the ethanol is removed under reduced pressure. The aqueous solution is acidified with concentrated HCl to precipitate the final product. The solid is filtered, washed with water, and dried to yield the hypothetical picolinic acid herbicide 2 .
Experimental Workflow Diagram
Caption: Multi-step synthesis workflow for a hypothetical picolinic acid herbicide.
Disclaimer: The experimental protocols and quantitative data provided are illustrative and based on analogous chemical transformations. Actual reaction conditions, yields, and biological activities will require experimental optimization and verification. Researchers should adhere to all laboratory safety protocols when handling the described chemicals.
Application Notes and Protocols for the N-Acylation of 3-Bromo-5-fluoro-2-methylaniline
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-acylation of anilines is a fundamental transformation in organic synthesis, pivotal for the generation of amide functional groups that are prevalent in a vast array of pharmaceuticals, agrochemicals, and functional materials. The introduction of an acyl group onto the nitrogen atom of an aniline derivative, such as 3-Bromo-5-fluoro-2-methylaniline, can serve multiple strategic purposes. It can act as a protecting group to modulate the reactivity of the amino functionality during subsequent synthetic steps. Furthermore, the resulting N-acyl moiety is often an integral pharmacophore, contributing significantly to the biological activity of the target molecule. The presence of halogen substituents on the aromatic ring, as in the case of this compound, provides valuable handles for further molecular diversification through cross-coupling reactions, making the N-acylated product a versatile intermediate in drug discovery and development.
This document provides detailed protocols for the N-acetylation of this compound, a common and representative acylation reaction. Two robust and widely used methods are presented: one employing acetyl chloride with a tertiary amine base, and another utilizing acetic anhydride with a mild base catalyst.
Data Presentation
The following table summarizes typical quantitative data for the N-acetylation of this compound to yield N-(3-bromo-5-fluoro-2-methylphenyl)acetamide. The data is compiled from generalized procedures and data for analogous compounds, representing expected outcomes under optimized conditions.
| Parameter | Protocol 1: Acetyl Chloride | Protocol 2: Acetic Anhydride |
| Product Name | N-(3-bromo-5-fluoro-2-methylphenyl)acetamide | N-(3-bromo-5-fluoro-2-methylphenyl)acetamide |
| Molecular Formula | C₉H₉BrFNO | C₉H₉BrFNO |
| Molecular Weight | 246.08 g/mol | 246.08 g/mol |
| Typical Yield | > 90% | > 85% |
| Reaction Time | 1-3 hours | 2-4 hours |
| Melting Point | Not available | Not available |
| ¹H NMR (CDCl₃, δ) | Not available | Not available |
| ¹³C NMR (CDCl₃, δ) | Not available | Not available |
| Purity (by HPLC) | > 98% | > 98% |
Experimental Protocols
Protocol 1: N-Acetylation using Acetyl Chloride and Pyridine
This protocol describes the acylation of this compound using acetyl chloride as the acylating agent and pyridine as a base to neutralize the hydrogen chloride byproduct.
Materials:
-
This compound
-
Acetyl chloride
-
Pyridine
-
Dichloromethane (DCM), anhydrous
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Dropping funnel
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1.0 eq) in anhydrous dichloromethane (DCM) under a nitrogen atmosphere. Cool the solution to 0 °C using an ice bath.
-
Addition of Base: To the stirred solution, add pyridine (1.2 eq) dropwise.
-
Addition of Acylating Agent: Slowly add acetyl chloride (1.1 eq) dropwise to the reaction mixture, maintaining the temperature at 0 °C.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-3 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, dilute the reaction mixture with DCM. Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl, water, saturated NaHCO₃ solution, and brine.
-
Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purification: The crude N-(3-bromo-5-fluoro-2-methylphenyl)acetamide can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) or by column chromatography on silica gel.
Protocol 2: N-Acetylation using Acetic Anhydride and Sodium Acetate
This method employs the less reactive but more manageable acetic anhydride as the acylating agent, with sodium acetate acting as a mild base.[1]
Materials:
-
This compound
-
Acetic anhydride
-
Sodium acetate
-
Water
-
Ethanol
-
Round-bottom flask
-
Magnetic stirrer
-
Ice bath
-
Büchner funnel and flask
Procedure:
-
Preparation of Aniline Salt (Optional but Recommended): For improved solubility in the aqueous medium, the aniline can be converted to its hydrochloride salt. Suspend this compound (1.0 eq) in water and add concentrated hydrochloric acid dropwise until the aniline dissolves.
-
Reaction Setup: In a round-bottom flask, prepare a solution of sodium acetate (1.5 eq) in water. To the aqueous solution of the aniline (or its salt), add acetic anhydride (1.5 eq) with vigorous stirring.
-
Precipitation: Immediately add the sodium acetate solution to the reaction mixture. A precipitate of the N-acetylated product should form.
-
Isolation: Cool the mixture in an ice bath to maximize precipitation. Collect the solid product by vacuum filtration using a Büchner funnel.
-
Washing: Wash the collected solid with cold water to remove any remaining salts and acetic acid.
-
Purification: The crude N-(3-bromo-5-fluoro-2-methylphenyl)acetamide can be purified by recrystallization from 95% ethanol.
Mandatory Visualizations
Caption: General experimental workflow for the N-acylation of this compound.
Caption: Logical relationship of reactants and products in the N-acylation reaction.
References
3-Bromo-5-fluoro-2-methylaniline in the synthesis of kinase inhibitors
Application Notes and Protocols for Kinase Inhibitor Synthesis
Topic: Application of 3-Bromo-5-fluoro-2-methylaniline in the Synthesis of Kinase Inhibitors
Audience: Researchers, scientists, and drug development professionals.
Note on the Starting Material:
A comprehensive literature and patent search did not yield a specific, well-characterized kinase inhibitor for which detailed synthetic protocols and biological data are publicly available starting from This compound .
However, the closely related isomer, 5-Bromo-2-fluoro-4-methylaniline , is a key starting material for the synthesis of the potent pan-RAF inhibitor, LY3009120 . Given the structural similarity and the relevance to kinase inhibitor synthesis, these application notes will focus on the synthesis and application of LY3009120, providing a detailed and data-supported example of how a bromo-fluoro-methylaniline scaffold is utilized in the development of targeted cancer therapeutics.
Application Notes: Synthesis and Characterization of the Pan-RAF Inhibitor LY3009120
Background
The RAS-RAF-MEK-ERK (MAPK) signaling pathway is a critical regulator of cell proliferation, differentiation, and survival.[][2] Dysregulation of this pathway, often through mutations in BRAF and RAS genes, is a hallmark of many human cancers.[3][4] First-generation RAF inhibitors targeting the BRAF V600E mutation have shown significant clinical efficacy but are limited by paradoxical activation of the MAPK pathway in BRAF wild-type cells.[3]
LY3009120 is a potent, orally available, pan-RAF inhibitor that targets A-RAF, B-RAF, and C-RAF kinases, as well as RAF dimers.[5][6] By inhibiting all RAF isoforms, LY3009120 is designed to overcome the paradoxical pathway activation observed with selective BRAF inhibitors, making it a promising therapeutic agent for tumors with either BRAF or RAS mutations.[3][7] The synthesis of LY3009120 utilizes 5-Bromo-2-fluoro-4-methylaniline as a key building block.[3]
Synthesis of a Key Intermediate for LY3009120
A crucial step in the synthesis of LY3009120 involves the transformation of 5-Bromo-2-fluoro-4-methylaniline into a boronate ester intermediate, which is then used in subsequent cross-coupling reactions.
Experimental Protocol: Synthesis of 2-(2-Fluoro-4-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)amine
This protocol is adapted from the published synthesis of LY3009120.[3]
Materials:
-
5-Bromo-2-fluoro-4-methylaniline
-
Bis(pinacolato)diboron
-
Potassium acetate
-
[1,1′-Bis(diphenylphosphino)ferrocene]dichloropalladium(II)–dichloromethane complex (Pd(dppf)Cl2·CH2Cl2)
-
Anhydrous dioxane
-
Argon gas supply
Procedure:
-
Combine 5-bromo-2-fluoro-4-methylaniline (1.0 eq), bis(pinacolato)diboron (1.1 eq), and potassium acetate (3.0 eq) in a round-bottom flask.
-
Add anhydrous dioxane to the flask.
-
Sparge the mixture with argon for 15 minutes to remove any dissolved oxygen.
-
Add the palladium catalyst, [1,1′-bis(diphenylphosphino)ferrocene]dichloropalladium(II)–dichloromethane complex (0.05 eq).
-
Sparge the reaction mixture again with argon for 10 minutes.
-
Heat the mixture at 100 °C overnight under an argon atmosphere.
-
After the reaction is complete (monitored by TLC or LC-MS), cool the mixture to room temperature.
-
Filter the reaction mixture through a pad of Celite® to remove the catalyst and inorganic salts.
-
Wash the filter cake with ethyl acetate.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
The crude product can be purified by flash column chromatography on silica gel to yield the desired boronate ester.
Quantitative Biological Data for LY3009120
The biological activity of LY3009120 has been extensively characterized through biochemical and cellular assays.
Table 1: Biochemical Inhibitory Activity of LY3009120 against RAF Kinases
| Kinase Target | IC50 (nM) |
| BRAF V600E | 5.8[8] |
| BRAF WT | 9.1[8] |
| CRAF WT | 15[8] |
Table 2: Cellular Activity of LY3009120 in Cancer Cell Lines
| Cell Line | Cancer Type | Relevant Mutation(s) | Cellular IC50 (nM) |
| A375 | Melanoma | BRAF V600E | 9.2[9] |
| HCT116 | Colorectal Cancer | KRAS G13D | 220[9] |
| H2405 | Mesothelioma | BRAF Deletion | 40[10] |
| BxPC-3 | Pancreatic Cancer | BRAF Deletion | 87[10] |
| OV-90 | Ovarian Cancer | BRAF Deletion | 7[10] |
Table 3: Kinase Selectivity Profile of LY3009120 in A375 Cells
| Kinase | Cellular IC50 (nM) |
| A-RAF | 44[11] |
| B-RAF | 31 - 47[11] |
| C-RAF | 42[11] |
Mechanism of Action and Targeted Signaling Pathway
LY3009120 functions as a Type IIa kinase inhibitor, binding to the inactive (DFG-out) conformation of RAF kinases.[5] This mechanism allows for the inhibition of both monomeric and dimeric forms of RAF, which is crucial for its activity in both BRAF and RAS mutant cancers.[5] By inhibiting all RAF isoforms, LY3009120 effectively blocks the downstream phosphorylation of MEK and ERK, leading to the suppression of the MAPK signaling cascade.[5][12] This ultimately results in G1 cell cycle arrest and inhibition of tumor cell proliferation.[5]
Experimental Protocols for Biological Assays
This protocol is used to determine the IC50 values for cell growth inhibition.
Materials:
-
Cancer cell lines (e.g., A375, HCT116)
-
Complete cell culture medium
-
LY3009120 stock solution (in DMSO)
-
96-well plates
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Luminometer
Procedure:
-
Seed cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Prepare serial dilutions of LY3009120 in complete cell culture medium.
-
Remove the old medium from the cells and add the medium containing different concentrations of LY3009120. Include a vehicle control (DMSO).
-
Incubate the cells for 72 hours.
-
Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.
-
Add CellTiter-Glo® reagent to each well according to the manufacturer's instructions.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a plate-reading luminometer.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using a non-linear regression curve fit.[10]
This protocol is used to assess the inhibition of the MAPK pathway.
Materials:
-
Cancer cell lines
-
Complete cell culture medium
-
LY3009120
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-p-ERK, anti-total-ERK, anti-GAPDH)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Plate cells and allow them to adhere.
-
Treat the cells with various concentrations of LY3009120 for a specified time (e.g., 2 hours).
-
Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of each lysate using a BCA assay.
-
Normalize the protein samples and prepare them for SDS-PAGE by adding loading buffer and boiling.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against p-ERK, total-ERK, and a loading control (e.g., GAPDH) overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Add ECL substrate and visualize the protein bands using an imaging system.
-
Quantify the band intensities to determine the level of p-ERK inhibition relative to total ERK and the loading control.[5]
References
- 2. MAPK/ERK pathway - Wikipedia [en.wikipedia.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. youtube.com [youtube.com]
- 5. LY3009120, a panRAF inhibitor, has significant anti-tumor activity in BRAF and KRAS mutant preclinical models of colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Facebook [cancer.gov]
- 7. Discovery of 1-(3,3-dimethylbutyl)-3-(2-fluoro-4-methyl-5-(7-methyl-2-(methylamino)pyrido[2,3-d]pyrimidin-6-yl)phenyl)urea (LY3009120) as a pan-RAF inhibitor with minimal paradoxical activation and activity against BRAF or RAS mutant tumor cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. selleckchem.com [selleckchem.com]
- 10. aacrjournals.org [aacrjournals.org]
- 11. LY 3009120 | Raf Kinases | Tocris Bioscience [tocris.com]
- 12. The Ras/Raf/MEK/ERK signaling pathway and its role in the occurrence and development of HCC - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Derivatization of the Amino Group in 3-Bromo-5-fluoro-2-methylaniline
For Researchers, Scientists, and Drug Development Professionals
Abstract
These application notes provide detailed protocols for the chemical derivatization of the primary amino group of 3-Bromo-5-fluoro-2-methylaniline. This versatile building block is of significant interest in medicinal chemistry and materials science. The following sections detail common and effective methods for modifying the amino functionality, including acylation, sulfonylation, and reductive amination. Each protocol is accompanied by a summary of expected outcomes, a list of necessary reagents and equipment, and a step-by-step procedure. Quantitative data from representative reactions are presented in tabular format for easy comparison. Furthermore, experimental workflows are visualized using the DOT language to provide a clear, graphical representation of the processes.
Introduction
This compound is a substituted aniline that serves as a valuable intermediate in the synthesis of a wide range of biologically active molecules and functional materials. The presence of three distinct functional handles—the amino group, the bromine atom, and the fluorine atom—allows for a variety of selective chemical modifications. Derivatization of the amino group is a common strategy to introduce new functionalities, modulate the electronic properties of the aromatic ring, and explore structure-activity relationships (SAR) in drug discovery programs.
The amino group can readily undergo nucleophilic attack on various electrophiles, leading to the formation of amides, sulfonamides, and secondary or tertiary amines. These transformations are fundamental in organic synthesis and are crucial for the development of novel pharmaceuticals and agrochemicals. For instance, the conversion of the amino group to an amide or sulfonamide can alter the compound's solubility, lipophilicity, and ability to participate in hydrogen bonding, thereby influencing its pharmacokinetic and pharmacodynamic properties.
This document provides practical and detailed protocols for three key derivatization reactions of the amino group in this compound:
-
Acylation: Reaction with an acylating agent to form an amide.
-
Sulfonylation: Reaction with a sulfonylating agent to form a sulfonamide.
-
Reductive Amination: Reaction with a carbonyl compound followed by reduction to form a secondary or tertiary amine.
Data Presentation: Comparison of Derivatization Methods
The following table summarizes typical quantitative data for the derivatization of anilines with substitution patterns similar to this compound. These values serve as a general guide for expected outcomes.
| Derivatization Method | Reagent Example | Product Type | Typical Yield (%) | Purity (%) | Key Considerations |
| Acylation | Acetyl chloride | Amide | 85 - 95 | >95 | Reaction is often rapid and exothermic. A base is typically used to neutralize the HCl byproduct. |
| Sulfonylation | Benzenesulfonyl chloride | Sulfonamide | 80 - 90 | >95 | Reaction may require heating and a base catalyst (e.g., pyridine). |
| Reductive Amination | Benzaldehyde, NaBH(OAc)₃ | Secondary Amine | 70 - 85 | >90 | One-pot procedure; requires a suitable reducing agent that selectively reduces the imine intermediate. |
Experimental Protocols
Acylation of this compound
This protocol describes the synthesis of N-(3-bromo-5-fluoro-2-methylphenyl)acetamide via acylation with acetyl chloride.
Materials:
-
This compound
-
Acetyl chloride
-
Pyridine (or another suitable base, e.g., triethylamine)
-
Dichloromethane (DCM)
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a clean, dry round-bottom flask, dissolve this compound (1.0 eq) in dichloromethane (DCM).
-
Cool the solution to 0 °C in an ice bath.
-
Add pyridine (1.2 eq) to the solution with stirring.
-
Slowly add acetyl chloride (1.1 eq) dropwise to the reaction mixture via a dropping funnel.
-
Allow the reaction to warm to room temperature and stir for 1-2 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding 1 M HCl.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure using a rotary evaporator.
-
The crude product can be purified by recrystallization or column chromatography on silica gel.
Experimental Workflow for Acylation:
Application Notes: The Strategic Role of 3-Bromo-5-fluoro-2-methylaniline in the Synthesis of Kinase Inhibitors
Introduction:
3-Bromo-5-fluoro-2-methylaniline is a strategically substituted aniline derivative with significant potential as a key building block in the synthesis of complex active pharmaceutical ingredients (APIs). Its unique arrangement of bromo, fluoro, and methyl groups on the aniline scaffold provides multiple reactive sites, allowing for diverse and controlled chemical modifications. This versatility makes it an attractive starting material for the construction of novel therapeutics, particularly in the realm of kinase inhibitors. While direct synthesis of a marketed API from this compound is not extensively documented in publicly available literature, its structural motifs are present in key intermediates of potent oncology drugs. This document will detail the potential applications and provide exemplary protocols based on the synthesis of a key intermediate for Repotrectinib, a ROS1 and TRK kinase inhibitor, illustrating the utility of structurally related anilines.
Application in the Synthesis of Repotrectinib Intermediate
Repotrectinib is a next-generation tyrosine kinase inhibitor approved for the treatment of ROS1-positive non-small cell lung cancer (NSCLC) and NTRK gene fusion-positive solid tumors.[1][2] The synthesis of Repotrectinib involves a key chiral amine intermediate, (R)-2-(1-aminoethyl)-4-fluorophenol. The structural features of this compound make it an analogous starting point for the synthesis of similar crucial intermediates.
Key Structural Features and Reactivity:
The utility of this compound in API synthesis stems from the distinct reactivity of its functional groups:
-
Amino Group: Allows for diazotization followed by a wide range of substitutions, or direct participation in coupling reactions.
-
Bromo Group: Serves as a versatile handle for metal-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) to introduce aryl, heteroaryl, or other carbon-based substituents.
-
Fluoro Group: Can influence the electronic properties of the aromatic ring and may participate in nucleophilic aromatic substitution reactions under specific conditions.
-
Methyl Group: Provides steric influence and can be a site for further functionalization.
Experimental Protocols
The following protocols are adapted from established syntheses of Repotrectinib intermediates and are presented to demonstrate the potential synthetic pathways involving this compound.
Protocol 1: Synthesis of a Chiral Amine Intermediate Analogous to a Repotrectinib Precursor
This protocol outlines a potential multi-step synthesis to generate a chiral amine intermediate from this compound, which could then be utilized in the synthesis of kinase inhibitors.
Step 1: Acetylation of this compound
-
Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve this compound (1.0 eq) in glacial acetic acid.
-
Reagent Addition: Slowly add acetic anhydride (1.2 eq) to the solution.
-
Reaction Conditions: Heat the reaction mixture to reflux (approximately 118°C) and maintain for 2 hours.
-
Work-up and Isolation: Cool the reaction mixture to room temperature. Pour the mixture into ice-water with stirring. Filter the resulting precipitate, wash with cold water until the filtrate is neutral, and dry under vacuum to yield N-(3-bromo-5-fluoro-2-methylphenyl)acetamide.
Step 2: Friedel-Crafts Acylation
-
Reaction Setup: Suspend anhydrous aluminum chloride (2.5 eq) in dichloromethane in a flask under an inert atmosphere (e.g., nitrogen or argon).
-
Reagent Addition: Add acetyl chloride (1.1 eq) dropwise to the suspension at 0°C. Then, add the N-(3-bromo-5-fluoro-2-methylphenyl)acetamide (1.0 eq) portion-wise, maintaining the temperature below 5°C.
-
Reaction Conditions: Stir the reaction mixture at room temperature for 12-16 hours.
-
Work-up and Isolation: Carefully pour the reaction mixture onto crushed ice with concentrated hydrochloric acid. Separate the organic layer, and extract the aqueous layer with dichloromethane. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography to obtain the acylated intermediate.
Step 3: Asymmetric Reduction and Deprotection
-
Asymmetric Reduction: The ketone from the previous step can be subjected to asymmetric reduction using a chiral catalyst (e.g., a Ru-based catalyst with a chiral ligand) and a hydrogen source (e.g., H2 gas or formic acid/triethylamine) to introduce the desired stereochemistry at the benzylic position.
-
Deprotection: The acetyl protecting group on the aniline nitrogen can be removed under acidic or basic conditions to yield the chiral amine intermediate.
Quantitative Data Summary
The following table summarizes typical yields and purity that could be expected for the synthesis of a chiral amine intermediate, based on analogous reactions in the synthesis of Repotrectinib.
| Step | Product | Typical Yield (%) | Purity (%) |
| 1. Acetylation | N-(3-bromo-5-fluoro-2-methylphenyl)acetamide | 90-95 | >98 |
| 2. Friedel-Crafts Acylation | Acylated Intermediate | 60-70 | >95 |
| 3. Asymmetric Reduction & Deprotection | Chiral Amine Intermediate | 80-90 | >99 (ee >99%) |
Visualizing the Synthetic and Signaling Pathways
Diagram 1: Synthetic Workflow for a Chiral Amine Intermediate
This diagram illustrates the multi-step synthesis of a key chiral amine intermediate from this compound.
Caption: Synthetic pathway for a chiral amine intermediate.
Diagram 2: Repotrectinib Mechanism of Action
This diagram illustrates the signaling pathway inhibited by Repotrectinib.
Caption: Repotrectinib inhibits ROS1/TRK signaling.
This compound represents a valuable and versatile building block for the synthesis of complex APIs. Its strategic functionalization allows for the construction of intricate molecular architectures, such as those found in potent kinase inhibitors. The provided protocols, based on the synthesis of a key intermediate for Repotrectinib, highlight a viable synthetic strategy. Further exploration of this and similar halogenated anilines is warranted to unlock their full potential in the development of novel therapeutics.
References
Application Notes and Protocols for the Suzuki Coupling of 3-Bromo-5-fluoro-2-methylaniline
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed experimental procedure for the Suzuki-Miyaura cross-coupling reaction of 3-Bromo-5-fluoro-2-methylaniline with various arylboronic acids. This reaction is a cornerstone in medicinal chemistry and drug discovery for the synthesis of complex biaryl amines, which are prevalent motifs in pharmacologically active molecules.
Introduction
The Suzuki-Miyaura cross-coupling is a robust and versatile palladium-catalyzed reaction for the formation of carbon-carbon bonds. The coupling of this compound is of particular interest as the resulting fluorinated biaryl anilines are key intermediates in the synthesis of various therapeutic agents. The fluorine and methyl substituents on the aniline ring can significantly influence the pharmacokinetic and pharmacodynamic properties of the final compounds. This document outlines a representative experimental protocol, summarizes key reaction parameters from the literature for analogous substrates, and provides a visual workflow of the experimental procedure.
Experimental Protocols
This protocol is a generalized procedure derived from established methods for the Suzuki coupling of substituted bromoanilines. Optimization may be required for specific arylboronic acids.
Materials:
-
This compound
-
Arylboronic acid (e.g., phenylboronic acid, 4-methoxyphenylboronic acid)
-
Palladium catalyst (e.g., [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) ([Pd(dppf)Cl₂]), CataCXium® A Pd G3)
-
Base (e.g., Potassium Carbonate (K₂CO₃), Cesium Carbonate (Cs₂CO₃), Potassium Phosphate (K₃PO₄))
-
Anhydrous solvent (e.g., 1,4-Dioxane, Tetrahydrofuran (THF), 2-Methyltetrahydrofuran (2-MeTHF))
-
Degassed water
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware for inert atmosphere reactions
-
Magnetic stirrer and heating plate
-
Solvents for workup and chromatography (e.g., Ethyl acetate, Hexanes, Dichloromethane)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup:
-
To a dry round-bottom flask or reaction vial equipped with a magnetic stir bar, add this compound (1.0 eq).
-
Add the arylboronic acid (1.2-1.5 eq).
-
Add the base (2.0-3.0 eq).
-
The flask is sealed with a septum and purged with an inert gas (Argon or Nitrogen) for 10-15 minutes.
-
Under the inert atmosphere, add the palladium catalyst (0.02-0.05 eq).
-
-
Solvent Addition:
-
To the solid mixture, add the anhydrous organic solvent and degassed water (typically in a ratio of 4:1 to 10:1 v/v) via syringe. The reaction concentration is generally maintained between 0.1 M and 0.3 M with respect to the bromoaniline.
-
-
Reaction:
-
The reaction mixture is stirred vigorously and heated to the desired temperature (typically between 70 °C and 110 °C) using an oil bath.
-
The progress of the reaction should be monitored by an appropriate technique such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
-
Workup:
-
Once the reaction is complete, the mixture is cooled to room temperature.
-
The reaction mixture is diluted with ethyl acetate and washed with water and brine.
-
The organic layer is dried over anhydrous sodium sulfate or magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product.
-
-
Purification:
-
The crude product is purified by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure biaryl aniline product.
-
-
Characterization:
-
The structure and purity of the final product should be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.
-
Data Presentation
The following table summarizes various conditions reported for the Suzuki coupling of bromoanilines and related substrates, which can serve as a starting point for the optimization of the reaction with this compound.
| Aryl Halide Substrate (Similar to this compound) | Boronic Acid/Ester | Catalyst (mol%) | Base (eq) | Solvent | Temp (°C) | Yield (%) | Reference |
| ortho-Bromoanilines | Various aryl boronic esters | CataCXium A Pd G3 (5) | Cs₂CO₃ (2) | 2-MeTHF | 70 | up to 95 | [1] |
| Bromoanilines | Thienyl boronic acids | Pd(dtbpf)Cl₂ (2) | Et₃N (2) | Kolliphor EL/H₂O | 60 | up to 96 | [2][3] |
| Diaryl bromide | Aryl boronic ester | Pd(dppf)Cl₂ (10) | Cs₂CO₃ (2.5) | 1,4-Dioxane/H₂O | 100 | 75 | [4] |
| 5-Bromoindazoles | N-Boc-2-pyrroleboronic acid | Pd(dppf)Cl₂ | K₂CO₃ | Dimethoxyethane | 80 | High | [5] |
| 3-Bromo-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-5-one | p-Methoxyphenylboronic acid | XPhosPdG2 (5) / XPhos (10) | K₂CO₃ (3) | Dioxane | 110 | 85 | [6] |
Mandatory Visualization
The following diagrams illustrate the key aspects of the experimental procedure.
Caption: Experimental workflow for the Suzuki coupling reaction.
Caption: The catalytic cycle of the Suzuki-Miyaura coupling.
References
- 1. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. boa.unimib.it [boa.unimib.it]
- 4. m.youtube.com [m.youtube.com]
- 5. researchgate.net [researchgate.net]
- 6. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Buchwald-Hartwig Amination Reactions Involving 3-Bromo-5-fluoro-2-methylaniline
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Buchwald-Hartwig amination is a powerful and versatile palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen (C-N) bonds. This reaction has become a cornerstone in modern organic synthesis, particularly in the pharmaceutical and materials science industries, due to its broad substrate scope and tolerance of various functional groups. These application notes provide detailed protocols and relevant data for the Buchwald-Hartwig amination of 3-Bromo-5-fluoro-2-methylaniline, a valuable building block in the synthesis of complex molecules and active pharmaceutical ingredients. The presence of the methyl, fluoro, and bromo substituents on the aniline ring presents a unique combination of steric and electronic properties that can influence the reaction's outcome, making optimized protocols essential for successful synthesis.
The general transformation involves the coupling of an aryl halide with an amine in the presence of a palladium catalyst, a phosphine ligand, and a base. The choice of these components is critical for achieving high yields and selectivity. For a sterically hindered and electronically modified substrate such as this compound, careful selection of the catalytic system is paramount.
Data Presentation
The following tables summarize typical reaction conditions and expected yields for the Buchwald-Hartwig amination of aryl bromides with various amines, providing a comparative overview to guide reaction optimization. While specific data for this compound is not extensively available in the public domain, the data presented for structurally similar substrates offers valuable insights.
Table 1: General Conditions for Buchwald-Hartwig Amination of Substituted Aryl Bromides with Primary Amines
| Entry | Aryl Bromide | Amine | Pd Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 2-Bromo-6-methylaniline | n-Hexylamine | Pd₂(dba)₃ (1) | XPhos (2) | NaOtBu (1.4) | Toluene | 100 | 12 | 85 |
| 2 | 4-Bromo-2-fluoroaniline | Cyclohexylamine | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (2.0) | Dioxane | 110 | 24 | 78 |
| 3 | 3-Bromo-toluene | Benzylamine | Pd₂(dba)₃ (1.5) | RuPhos (3) | Cs₂CO₃ (1.5) | Toluene | 100 | 18 | 92 |
Table 2: General Conditions for Buchwald-Hartwig Amination of Substituted Aryl Bromides with Secondary Amines
| Entry | Aryl Bromide | Amine | Pd Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 2-Bromo-6-methylaniline | Morpholine | Pd(OAc)₂ (2) | XPhos (4) | NaOtBu (1.4) | Toluene | 100 | 16 | 95 |
| 2 | 4-Bromo-2-fluoroaniline | N-Methylpiperazine | Pd₂(dba)₃ (1) | RuPhos (2) | K₂CO₃ (2.0) | Dioxane | 110 | 20 | 88 |
| 3 | 3-Bromo-toluene | Diethylamine | Pd(OAc)₂ (1.5) | JohnPhos (3) | LHMDS (1.5) | THF | 80 | 12 | 90 |
Experimental Protocols
The following are detailed, generalized protocols for the Buchwald-Hartwig amination of this compound with primary and secondary amines. These protocols are based on established procedures for structurally related compounds and should be optimized for specific amine coupling partners.
Protocol 1: Amination with a Primary Amine (e.g., Benzylamine)
Materials:
-
This compound
-
Benzylamine
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos)
-
Sodium tert-butoxide (NaOtBu)
-
Anhydrous Toluene
-
Argon or Nitrogen gas
-
Standard Schlenk line or glovebox equipment
Procedure:
-
Reaction Setup: In a glovebox or under a stream of inert gas, add this compound (1.0 mmol, 1.0 equiv), Pd₂(dba)₃ (0.01 mmol, 1 mol%), XPhos (0.02 mmol, 2 mol%), and NaOtBu (1.4 mmol, 1.4 equiv) to an oven-dried Schlenk tube equipped with a magnetic stir bar.
-
Reagent Addition: Evacuate and backfill the Schlenk tube with inert gas three times. Add anhydrous toluene (5 mL) via syringe, followed by the addition of benzylamine (1.2 mmol, 1.2 equiv).
-
Reaction: Seal the Schlenk tube and place it in a preheated oil bath at 100 °C. Stir the reaction mixture vigorously for 12-24 hours.
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with ethyl acetate (20 mL) and quench with water (10 mL). Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Purification: Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to afford the desired N-benzyl-3-fluoro-5-methyl-2-aminophenyl derivative.
Protocol 2: Amination with a Secondary Amine (e.g., Morpholine)
Materials:
-
This compound
-
Morpholine
-
Palladium(II) Acetate (Pd(OAc)₂)
-
2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl (SPhos)
-
Cesium Carbonate (Cs₂CO₃)
-
Anhydrous 1,4-Dioxane
-
Argon or Nitrogen gas
-
Standard Schlenk line or glovebox equipment
Procedure:
-
Reaction Setup: To an oven-dried Schlenk tube equipped with a magnetic stir bar, add this compound (1.0 mmol, 1.0 equiv), Pd(OAc)₂ (0.02 mmol, 2 mol%), SPhos (0.04 mmol, 4 mol%), and Cs₂CO₃ (2.0 mmol, 2.0 equiv) under an inert atmosphere.
-
Reagent Addition: Evacuate and backfill the tube with inert gas three times. Add anhydrous 1,4-dioxane (5 mL) via syringe, followed by the addition of morpholine (1.2 mmol, 1.2 equiv).
-
Reaction: Seal the Schlenk tube and immerse it in a preheated oil bath at 110 °C. Stir the reaction mixture for 16-24 hours.
-
Monitoring: Track the reaction's progress using TLC or LC-MS analysis.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with dichloromethane (20 mL) and filter through a pad of celite to remove inorganic salts.
-
Purification: Concentrate the filtrate under reduced pressure. Purify the resulting crude product by flash column chromatography on silica gel to yield the desired N-(3-fluoro-5-methyl-2-aminophenyl)morpholine derivative.
Mandatory Visualizations
Buchwald-Hartwig Amination Catalytic Cycle
Caption: Catalytic cycle of the Buchwald-Hartwig amination.
General Experimental Workflow
Caption: General workflow for Buchwald-Hartwig amination.
Application Notes and Protocols for the Large-Scale Laboratory Synthesis of 3-Bromo-5-fluoro-2-methylaniline
For distribution to: Researchers, scientists, and drug development professionals.
Abstract
This document provides a comprehensive guide for the large-scale laboratory synthesis of 3-Bromo-5-fluoro-2-methylaniline, a key intermediate in pharmaceutical research and development. The protocol details a robust and scalable two-step synthesis commencing with the bromination of commercially available 5-fluoro-2-methylaniline, followed by nitration to yield the precursor 1-bromo-5-fluoro-2-methyl-3-nitrobenzene. The final step involves a highly efficient reduction of the nitro group using iron powder and ammonium chloride, a method known for its scalability, safety, and favorable environmental profile. Detailed experimental procedures, safety precautions, and methods for purification to achieve high-purity material suitable for drug development applications are provided.
Introduction
This compound is a substituted aniline derivative of significant interest in medicinal chemistry. Its structural motifs are often incorporated into bioactive molecules, making a reliable and scalable synthesis route essential for drug discovery and development programs. The presented synthesis is designed to be accessible for laboratories equipped for gram-to-kilogram scale production.
Physicochemical Data
A summary of the key physicochemical properties of the starting material and the final product is presented below.
| Compound | Formula | Molecular Weight ( g/mol ) | Appearance | CAS Number |
| 5-Fluoro-2-methylaniline | C₇H₈FN | 125.15 | Colorless to pale yellow liquid | 367-29-3 |
| 1-Bromo-5-fluoro-2-methyl-3-nitrobenzene | C₇H₅BrFNO₂ | 234.02 | Yellow solid | 502496-33-5 |
| This compound | C₇H₇BrFN | 204.04 | Off-white to pale brown solid | 502496-36-8 |
Overall Synthesis Workflow
The synthesis of this compound is accomplished via a two-step process starting from 5-fluoro-2-methylaniline. The initial step involves the bromination of the aniline, followed by a nitration reaction to introduce the nitro group. The final step is the reduction of the nitro intermediate to the desired aniline product.
Caption: Overall synthesis workflow for this compound.
Experimental Protocols
Part 1: Synthesis of 1-Bromo-5-fluoro-2-methyl-3-nitrobenzene (Starting Material)
This two-step protocol is a proposed route based on established methodologies for the bromination and nitration of substituted anilines.
Step 1a: Bromination of 5-Fluoro-2-methylaniline
-
Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, dissolve 5-fluoro-2-methylaniline (1.0 eq) in a suitable solvent such as acetic acid or dichloromethane.
-
Reagent Addition: Cool the solution to 0-5 °C in an ice bath. Slowly add a solution of bromine (1.0 eq) in the same solvent from the dropping funnel over 1-2 hours, ensuring the temperature does not exceed 10 °C.
-
Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Work-up: Once the reaction is complete, quench the excess bromine with a saturated aqueous solution of sodium thiosulfate. Neutralize the mixture with a saturated aqueous solution of sodium bicarbonate.
-
Extraction and Isolation: Extract the product with dichloromethane or ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude this compound.
Step 1b: Nitration of this compound
-
Reaction Setup: In a clean and dry three-necked round-bottom flask, add concentrated sulfuric acid (98%). Cool the acid to -5 to 0 °C in an ice-salt bath.
-
Substrate Addition: Slowly add the crude this compound from the previous step to the cold sulfuric acid with vigorous stirring, maintaining the temperature below 10 °C.
-
Nitrating Mixture: In a separate flask, prepare the nitrating mixture by slowly adding concentrated nitric acid (1.1 eq) to concentrated sulfuric acid, keeping the mixture cold.
-
Nitration: Add the cold nitrating mixture dropwise to the reaction flask over 1-2 hours, ensuring the internal temperature is maintained between 0 and 5 °C.
-
Reaction and Quenching: After the addition is complete, allow the reaction to stir at 0-5 °C for an additional 1-2 hours. Monitor the reaction by TLC or HPLC. Carefully pour the reaction mixture onto crushed ice with stirring.
-
Isolation: The solid precipitate, 1-bromo-5-fluoro-2-methyl-3-nitrobenzene, is collected by vacuum filtration, washed thoroughly with cold water until the washings are neutral, and dried under vacuum.
Part 2: Large-Scale Synthesis of this compound
This protocol is adapted from a known procedure for the reduction of nitroarenes.[1]
Reaction Scheme
Caption: Reduction of the nitro intermediate to the final product.
Materials and Reagents
| Reagent | Molar Mass ( g/mol ) | Quantity (molar eq.) |
| 1-Bromo-5-fluoro-2-methyl-3-nitrobenzene | 234.02 | 1.0 |
| Iron Powder (<325 mesh) | 55.85 | 5.0 |
| Ammonium Chloride | 53.49 | 5.0 |
| Ethanol | 46.07 | - |
| Water | 18.02 | - |
| Ethyl Acetate | 88.11 | - |
| Dichloromethane | 84.93 | - |
| Diatomaceous Earth (Celite®) | - | - |
Procedure
-
Reaction Setup: To a large, three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a thermometer, add 1-bromo-5-fluoro-2-methyl-3-nitrobenzene (1.0 eq), iron powder (5.0 eq), and ammonium chloride (5.0 eq).
-
Solvent Addition: Add a 1:1 mixture of ethanol and water. The volume should be sufficient to ensure effective stirring of the slurry.
-
Reaction: Heat the mixture to reflux (approximately 80-85 °C) with vigorous stirring. The reaction is exothermic, and the heating rate should be controlled. Maintain the reflux for 5-8 hours.
-
Reaction Monitoring: Monitor the disappearance of the starting material by TLC or HPLC.
-
Work-up and Filtration: Upon completion, cool the reaction mixture to room temperature. Filter the hot mixture through a pad of diatomaceous earth (Celite®) to remove the iron salts. Wash the filter cake thoroughly with hot ethanol and then with ethyl acetate.[1]
-
Extraction: Combine the filtrates and remove the organic solvents under reduced pressure. The remaining aqueous solution is then extracted three times with dichloromethane or ethyl acetate.[1]
-
Isolation of Crude Product: Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to afford the crude this compound. The crude product is often of sufficient purity for subsequent steps.[1]
Purification Protocol (for >99% Purity)
-
Crystallization: Dissolve the crude product in a minimal amount of a hot solvent system, such as ethanol/water or heptane/ethyl acetate.
-
Cooling and Filtration: Allow the solution to cool slowly to room temperature, and then cool further in an ice bath to induce crystallization. Collect the purified crystals by vacuum filtration.
-
Washing and Drying: Wash the crystals with a small amount of cold solvent and dry them under vacuum to a constant weight.
Data Presentation
Reaction Parameters and Yield
| Step | Starting Material | Product | Key Reagents | Solvent | Temp (°C) | Time (h) | Yield (%) | Purity (Crude) |
| 1a | 5-Fluoro-2-methylaniline | This compound | Bromine | Acetic Acid | 0-10 | 2-4 | - | - |
| 1b | This compound | 1-Bromo-5-fluoro-2-methyl-3-nitrobenzene | HNO₃, H₂SO₄ | H₂SO₄ | 0-5 | 2-3 | - | - |
| 2 | 1-Bromo-5-fluoro-2-methyl-3-nitrobenzene | This compound | Fe, NH₄Cl | Ethanol/Water | Reflux | 5-8 | 87.7[1] | Good[1] |
Analytical Data for this compound
| Analysis | Data |
| ¹H NMR (DMSO-d₆) | δ 6.60 (dd, J = 2.8 and 8.4 Hz, 1H), 6.42 (dd, J = 2.8 and 11.6 Hz, 1H), 5.54 (bs, 2H), 2.09 (s, 3H)[1] |
| Purity (by HPLC) | >99% (after crystallization) |
Safety Precautions
-
General: All manipulations should be performed in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn.
-
Bromination: Bromine is highly corrosive and toxic. Handle with extreme care and have a quenching agent (sodium thiosulfate) readily available.
-
Nitration: The nitration reaction is highly exothermic and can be explosive if not properly controlled. Strict temperature control is crucial. Concentrated nitric and sulfuric acids are extremely corrosive.
-
Reduction: The reduction of nitroarenes with iron is exothermic. Ensure adequate cooling capacity for large-scale reactions. Hydrogen gas may be evolved as a byproduct; ensure adequate ventilation.
Conclusion
The described protocol provides a reliable and scalable method for the synthesis of high-purity this compound. The use of readily available and cost-effective reagents, coupled with a straightforward procedure, makes this an attractive route for both academic and industrial laboratories involved in pharmaceutical research. Adherence to the detailed protocols and safety precautions is essential for a successful and safe synthesis.
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of 3-Bromo-5-fluoro-2-methylaniline
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the yield and purity of 3-Bromo-5-fluoro-2-methylaniline synthesis.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis of this compound, providing potential causes and solutions in a clear question-and-answer format.
Issue 1: Low Yield of this compound
-
Question: My reaction is resulting in a low yield of the desired this compound. What are the potential causes and how can I improve the yield?
-
Answer: Low yields can arise from several factors. Here are the most common causes and their respective solutions:
-
Incomplete Reaction: The reaction may not have gone to completion. Ensure sufficient reaction time and monitor the progress using Thin-Layer Chromatography (TLC).
-
Suboptimal Temperature: Temperature plays a critical role in the bromination of anilines. For the direct bromination of 3-fluoro-2-methylaniline, maintaining a low temperature (0-10°C) during the addition of the brominating agent is crucial to prevent side reactions.
-
Improper Stoichiometry: An insufficient amount of the brominating agent (e.g., N-Bromosuccinimide - NBS) will lead to incomplete conversion of the starting material. Conversely, a large excess can lead to the formation of di-brominated byproducts. A slight excess of the brominating agent may be necessary, but this should be determined empirically.
-
Moisture in the Reaction: The presence of water can hydrolyze the brominating agent and affect the reaction's efficiency. Ensure all glassware is thoroughly dried and use anhydrous solvents.
-
Losses during Work-up and Purification: Significant amounts of the product can be lost during extraction and purification steps. Optimize your extraction procedure by ensuring the correct pH and using an adequate volume of solvent. For purification, consider column chromatography with a suitable solvent system to minimize loss.
-
Issue 2: Formation of Multiple Products (Polysubstitution)
-
Question: I am observing the formation of multiple brominated products in my reaction mixture. How can I achieve selective mono-bromination?
-
Answer: The amino group in anilines is a strong activating group, making the aromatic ring highly susceptible to electrophilic substitution, which can lead to the formation of di- and tri-brominated products.[1][2] To achieve selective mono-bromination, consider the following strategies:
-
Protection of the Amino Group: The most effective method to control the reactivity of the aniline is to protect the amino group via acetylation with acetic anhydride.[1] The resulting acetanilide is less activated, allowing for more controlled bromination. The acetyl group can be subsequently removed by hydrolysis to yield the mono-brominated product.
-
Choice of Brominating Agent: Using a milder brominating agent can improve selectivity. N-Bromosuccinimide (NBS) is often preferred over bromine (Br₂) as it provides a slow and constant concentration of bromine in the reaction mixture, reducing the likelihood of polysubstitution.
-
Controlled Addition of Reagents: Add the brominating agent slowly and in portions to the cooled reaction mixture. This helps to maintain a low concentration of the electrophile and favors mono-substitution.
-
Issue 3: Product Discoloration (Yellow or Brown)
-
Question: The final product, this compound, is discolored. What causes this and how can I obtain a pure, colorless product?
-
Answer: Discoloration of the final product is often due to the presence of impurities.
-
Residual Bromine: Traces of unreacted bromine can impart a yellow or brown color to the product. During the work-up, wash the organic layer with a solution of sodium thiosulfate or sodium bisulfite to quench any remaining bromine.[3]
-
Oxidation of the Amine: Anilines are susceptible to air oxidation, which can lead to the formation of colored impurities.[4] Performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can minimize oxidation. Storing the final product under an inert atmosphere and protected from light is also recommended.
-
Impurities from Starting Materials: Ensure the purity of your starting material, 3-fluoro-2-methylaniline, as impurities present in it can carry through the reaction and contaminate the final product.
-
Frequently Asked Questions (FAQs)
Q1: What are the primary synthesis routes for this compound?
A1: There are two main synthetic strategies for preparing this compound:
-
Direct Bromination of 3-Fluoro-2-methylaniline: This is a common and direct approach where 3-fluoro-2-methylaniline is reacted with a brominating agent like N-Bromosuccinimide (NBS) in a suitable solvent.
-
Reduction of a Nitro Precursor: This multi-step synthesis involves the reduction of a nitrated precursor, such as 2-bromo-4-fluoro-6-nitrotoluene. The reduction of the nitro group to an amine is typically achieved using reagents like iron powder in the presence of an acid or ammonium chloride.[5]
Q2: Which solvent is best for the direct bromination of 3-fluoro-2-methylaniline?
A2: The choice of solvent can significantly impact the reaction yield. N,N-Dimethylformamide (DMF) and acetonitrile (CH₃CN) are commonly used solvents for this reaction. Conducting the reaction in DMF at a temperature of 0-20°C has been reported to yield up to 98%. In contrast, using acetonitrile as a solvent at 10-25°C has resulted in a yield of around 66.7%.
Q3: How can I monitor the progress of the reaction?
A3: Thin-Layer Chromatography (TLC) is a simple and effective technique for monitoring the progress of the reaction. By spotting the reaction mixture on a TLC plate alongside the starting material, you can visualize the consumption of the starting material and the formation of the product. A suitable solvent system for TLC should be determined experimentally to achieve good separation between the starting material and the product.
Q4: What are the common impurities I should look out for?
A4: Besides unreacted starting material and polysubstituted products, other potential impurities can include:
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Oxidized byproducts of the aniline.
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Isomeric brominated products, depending on the directing effects of the substituents.
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Hydrolyzed byproducts if moisture is present. Techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy can be used for the identification and characterization of unknown impurities.[6]
Data Presentation
Table 1: Comparison of Reaction Conditions for the Direct Bromination of 3-Fluoro-2-methylaniline
| Parameter | Method 1 | Method 2 |
| Starting Material | 3-Fluoro-2-methylaniline | 3-Fluoro-2-methylaniline |
| Brominating Agent | N-Bromosuccinimide (NBS) | N-Bromosuccinimide (NBS) |
| Solvent | N,N-Dimethylformamide (DMF) | Acetonitrile (CH₃CN) |
| Temperature | 0-20°C | 10-25°C |
| Reported Yield | 98.0% | 66.7% |
Experimental Protocols
Protocol 1: Direct Bromination of 3-Fluoro-2-methylaniline using NBS in DMF
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Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 3-fluoro-2-methylaniline in anhydrous N,N-Dimethylformamide (DMF).
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Cooling: Cool the solution to 0°C using an ice bath.
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Addition of NBS: Add a solution of N-Bromosuccinimide (NBS) in DMF dropwise to the cooled solution while maintaining the temperature below 5°C.
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Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 1-2 hours, or until TLC analysis indicates the complete consumption of the starting material.
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Work-up: Pour the reaction mixture into ice-water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
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Washing: Wash the organic layer sequentially with water, a dilute solution of sodium thiosulfate (to remove any unreacted bromine), and brine.
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Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
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Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a mixture of hexane and ethyl acetate) to afford pure this compound.
Protocol 2: Synthesis of this compound via Reduction of 2-Bromo-4-fluoro-6-nitrotoluene
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Reaction Setup: To a mixture of 2-bromo-4-fluoro-6-nitrotoluene in ethanol and water, add iron powder and ammonium chloride.[5]
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Reflux: Heat the reaction mixture to reflux and maintain for several hours. Monitor the reaction progress by TLC.
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Filtration: After the reaction is complete, cool the mixture to room temperature and filter through a pad of celite to remove the iron salts.
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Extraction: Concentrate the filtrate under reduced pressure to remove the ethanol. Extract the aqueous residue with an organic solvent like ethyl acetate.[5]
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Washing: Wash the combined organic layers with water and brine.
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Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield this compound.[5] Further purification can be performed by column chromatography if necessary.
Visualizations
Caption: Experimental workflow for the direct bromination of 3-fluoro-2-methylaniline.
Caption: Troubleshooting logic for low yield in the synthesis of this compound.
References
Technical Support Center: Purification of Crude 3-Bromo-5-fluoro-2-methylaniline by Column Chromatography
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the purification of crude 3-Bromo-5-fluoro-2-methylaniline using column chromatography.
Frequently Asked Questions (FAQs)
Q1: What is the primary challenge when purifying this compound on standard silica gel?
A1: The main challenge arises from the basic nature of the aniline functional group. This basicity causes strong interactions with the acidic silanol groups (Si-OH) on the surface of the silica gel. These interactions can lead to significant issues such as peak tailing, where the compound streaks down the column instead of eluting as a tight band, poor separation from impurities, and in some cases, irreversible adsorption of the product onto the stationary phase.
Q2: How can I prevent peak tailing and improve the separation of my compound?
A2: To mitigate the strong interaction between the basic aniline and the acidic silica gel, it is highly recommended to add a small amount of a basic modifier to the mobile phase. Triethylamine (TEA) is a common choice, typically added at a concentration of 0.5-2% (v/v) to the eluent. The TEA neutralizes the acidic sites on the silica, allowing the this compound to elute more symmetrically, resulting in sharper peaks and better separation.
Q3: What stationary phase is most suitable for this purification?
A3: While standard silica gel (230-400 mesh) is commonly used, its acidic nature can be problematic as discussed. If issues persist even with a basic modifier, consider alternative stationary phases. Neutral or basic alumina can be a good option for acid-sensitive or basic compounds.[1] For separating closely related isomers, a phenyl-functionalized silica gel might offer different selectivity through π-π interactions.
Q4: How do I select an appropriate mobile phase (eluent)?
A4: The selection of the mobile phase is critical and should be guided by Thin-Layer Chromatography (TLC) analysis. A common starting point for aromatic amines is a mixture of a non-polar solvent like hexanes or petroleum ether and a moderately polar solvent such as ethyl acetate or dichloromethane.[2] The ideal solvent system should provide a retention factor (Rƒ) of approximately 0.2-0.3 for this compound on a TLC plate, as this generally translates to good separation on a column.
Q5: My compound is not moving off the baseline on the TLC plate, even with a high concentration of ethyl acetate. What should I do?
A5: If your compound remains at the baseline (Rƒ ≈ 0), the mobile phase is not polar enough to elute it. You can try a more polar solvent system. For very polar compounds, a solvent system containing methanol in dichloromethane can be effective. Sometimes, adding a small percentage of a stock solution of 10% ammonium hydroxide in methanol to the mobile phase can help elute highly polar basic compounds.
Q6: What is "dry loading," and when should I use it?
A6: Dry loading is a sample application technique where the crude product is pre-adsorbed onto a small amount of silica gel before being loaded onto the column.[3] This method is particularly useful if your compound has poor solubility in the initial, non-polar mobile phase.[3] It helps to ensure that the sample is applied to the column as a narrow, uniform band, which can improve separation.[3]
Troubleshooting Guide
This guide addresses common problems encountered during the column chromatography of this compound.
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Poor Separation of Product from Impurities | The polarity of the mobile phase is not optimal. | Optimize the mobile phase composition using TLC to achieve an Rƒ value of 0.2-0.3 for the target compound. A less polar solvent system will increase retention and may improve separation from less polar impurities. |
| The column was overloaded with the crude sample. | Use a larger diameter column or reduce the amount of sample loaded. A general guideline is to use a silica gel mass that is 50-100 times the mass of your crude sample. | |
| Isomeric impurities with similar polarity are present. | Consider using a different stationary phase like alumina or a phenyl-functionalized silica gel. A very slow, shallow gradient elution may also enhance the separation of closely eluting spots. | |
| Product Tailing or Streaking | Strong interaction between the basic aniline and acidic silica gel. | Add a small amount of triethylamine (TEA), typically 0.5-2%, to the mobile phase to neutralize the acidic sites on the silica. |
| The compound is not sufficiently soluble in the mobile phase. | While maintaining a low overall polarity for good separation, ensure the solvent system can adequately dissolve the sample. Consider a different co-solvent if solubility is very low. | |
| Compound Does Not Elute from the Column | The mobile phase is not polar enough. | Gradually increase the polarity of the mobile phase (gradient elution). If the compound is still retained, a more polar solvent like methanol may be required. |
| The compound has irreversibly adsorbed to or decomposed on the silica gel. | Test the stability of your compound on a small amount of silica before running a large-scale column. If decomposition is observed, consider using a less acidic stationary phase like deactivated silica or alumina. | |
| Product Elutes Too Quickly (in the Solvent Front) | The mobile phase is too polar. | Decrease the polarity of the mobile phase by increasing the proportion of the non-polar solvent (e.g., hexanes). |
| Cracks or Channels in the Silica Bed | Improper packing of the column. | Ensure the silica gel is packed as a uniform slurry and is not allowed to run dry at any point during the purification process. |
Experimental Protocol: Column Chromatography of this compound (Representative)
This protocol provides a general methodology for the purification of this compound. The exact solvent system should be optimized based on TLC analysis of the crude material.
1. Materials and Reagents:
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Crude this compound
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Silica gel (230-400 mesh)
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Hexanes (or petroleum ether)
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Ethyl acetate
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Triethylamine (TEA)
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Glass chromatography column with a stopcock
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Cotton or glass wool
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Sand (acid-washed)
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Collection tubes or flasks
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TLC plates, chamber, and UV lamp
2. Mobile Phase Selection:
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Develop a suitable mobile phase by performing TLC on the crude material.
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Test various ratios of hexanes:ethyl acetate. A good starting point is 9:1 (v/v).
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Add ~1% TEA to the TLC solvent mixture to mimic the column conditions.
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The optimal mobile phase should give an Rƒ value of ~0.2-0.3 for the desired product.
3. Column Packing:
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Insert a small plug of cotton or glass wool at the bottom of the column.
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Add a thin layer of sand over the plug.
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Prepare a slurry of silica gel in the initial, least polar mobile phase (e.g., 95:5 hexanes:ethyl acetate with 1% TEA).
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Pour the slurry into the column and allow the silica to settle, tapping the column gently to ensure even packing and remove air bubbles.
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Once the silica has settled, add a thin layer of sand on top of the silica bed to prevent disturbance.
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Drain the solvent until the level is just above the top layer of sand. Do not let the column run dry.
4. Sample Loading:
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Wet Loading: Dissolve the crude this compound in a minimal amount of the mobile phase or a slightly more polar solvent (e.g., dichloromethane). Carefully apply the sample solution to the top of the silica bed using a pipette.
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Dry Loading: Dissolve the crude product in a suitable volatile solvent. Add a small amount of silica gel and evaporate the solvent to obtain a free-flowing powder. Carefully add this powder to the top of the packed column.
5. Elution and Fraction Collection:
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Carefully add the mobile phase to the column.
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Apply positive pressure (e.g., with a pump or inert gas) to achieve a steady flow rate.
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Begin collecting fractions in an orderly manner.
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Monitor the collected fractions by TLC to identify which ones contain the pure product.
6. Product Isolation:
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Combine the pure fractions.
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Remove the solvent using a rotary evaporator to yield the purified this compound.
Visualization of Troubleshooting Workflow
Caption: Troubleshooting workflow for the column chromatography purification of this compound.
References
Technical Support Center: Analysis of 3-Bromo-5-fluoro-2-methylaniline and its Synthesis Byproducts by LC-MS
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3-Bromo-5-fluoro-2-methylaniline. The information provided focuses on identifying potential synthesis byproducts using Liquid Chromatography-Mass Spectrometry (LC-MS).
Frequently Asked Questions (FAQs)
Q1: What is the primary synthetic route for this compound?
A common and efficient method for the synthesis of this compound is the reduction of its nitro precursor, 1-bromo-5-fluoro-2-methyl-3-nitrobenzene. This reduction is typically achieved using iron powder in the presence of a proton donor like ammonium chloride in a solvent mixture such as ethanol and water.
Q2: What are the most likely byproducts in the synthesis of this compound?
During the reduction of the nitro group, several byproducts can form through incomplete reaction or side reactions. Additionally, impurities from the starting materials or subsequent reaction steps can be present. The most probable byproducts include:
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Incomplete Reduction Intermediates: The reduction of a nitro group to an amine proceeds through several intermediates. If the reaction does not go to completion, these can be observed as impurities.
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Nitroso Intermediate: 1-Bromo-5-fluoro-2-methyl-3-nitrosobenzene
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Hydroxylamine Intermediate: N-(3-Bromo-5-fluoro-2-methylphenyl)hydroxylamine
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Condensation Products: Under certain reaction conditions, the intermediates can dimerize to form azo or azoxy compounds.
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Azoxy Dimer: 2,2'-Bis(3-bromo-5-fluoro-2-methylphenyl)diazene 1-oxide
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Azo Dimer: (E)-1,2-Bis(3-bromo-5-fluoro-2-methylphenyl)diazene
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Over-bromination Products: If excess brominating agent is used during the synthesis of the starting material, or if reaction conditions are not carefully controlled, di-brominated species can form.
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Di-bromo Impurity: 3,x-Dibromo-5-fluoro-2-methylaniline (where 'x' can be 1, 4, or 6)
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Starting Material: Unreacted 1-bromo-5-fluoro-2-methyl-3-nitrobenzene may also be present.
Q3: My LC-MS analysis shows a peak with a mass-to-charge ratio (m/z) corresponding to a di-brominated product. How can I confirm this?
The presence of two bromine atoms in a molecule results in a characteristic isotopic pattern in the mass spectrum. Due to the nearly equal natural abundance of the bromine isotopes (79Br and 81Br), you should observe a distinctive "M, M+2, M+4" triplet for the molecular ion peak, with relative intensities of approximately 1:2:1. Observing this pattern is a strong indicator of a di-brominated compound.
Q4: I am observing poor peak shape (tailing) for my aniline compounds. What could be the cause and how can I fix it?
Peak tailing for basic compounds like anilines is often due to secondary interactions with acidic silanol groups on the surface of the silica-based stationary phase of the LC column.[1] To mitigate this, you can:
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Use a mobile phase with a competing base: Adding a small amount of a basic modifier like triethylamine can help to saturate the active sites on the stationary phase.
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Adjust the mobile phase pH: Operating at a slightly higher pH can reduce the protonation of the aniline and minimize ionic interactions with the stationary phase.
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Employ an end-capped column: Modern LC columns are often "end-capped" to reduce the number of free silanol groups, leading to improved peak shape for basic analytes.
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Use a column with a different stationary phase: Consider a column with a more inert stationary phase, such as a hybrid silica or polymer-based column.
Q5: My retention times are shifting between injections. What are the common causes for this issue?
Retention time shifts can be caused by a variety of factors.[2] Common culprits include:
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Changes in mobile phase composition: Ensure your mobile phase is well-mixed and that there is no evaporation of the more volatile solvent component.
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Fluctuating column temperature: Use a column oven to maintain a stable temperature.
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Column degradation: Over time, the stationary phase of the column can degrade, leading to changes in retention.
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Inconsistent flow rate: Check for leaks in the LC system or issues with the pump that could cause flow rate fluctuations.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Unexpected peaks in the chromatogram | Presence of synthesis byproducts or impurities. | Compare the m/z values of the unexpected peaks with the potential byproducts listed in the data table below. Perform MS/MS fragmentation to aid in structural elucidation. |
| No peak observed for the target analyte | Incorrect MS ionization mode or parameters. | Ensure the mass spectrometer is operating in positive ion mode (e.g., ESI+), as anilines readily form [M+H]+ ions. Optimize source parameters such as capillary voltage and gas flows. |
| Analyte degradation. | Prepare fresh samples and standards. Ensure the sample solvent is compatible and does not promote degradation. | |
| Broad or split peaks | Column overload. | Reduce the concentration of the injected sample or decrease the injection volume.[1] |
| Sample solvent is stronger than the mobile phase. | Dissolve the sample in the initial mobile phase composition or a weaker solvent.[1] | |
| High background noise in the mass spectrum | Contaminated mobile phase or LC system. | Use high-purity LC-MS grade solvents and additives. Flush the LC system and column with appropriate cleaning solutions.[3] |
Quantitative Data Summary
The following table provides calculated mass-to-charge ratios (m/z) for the protonated molecule [M+H]+ of this compound and its potential byproducts. These values are essential for identifying these compounds in your LC-MS data.
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Calculated m/z [M+H]+ | Notes |
| This compound | C7H7BrFN | 204.04 | 203.98, 205.98 | Main product, shows characteristic 1:1 isotopic pattern for one bromine atom. |
| 1-Bromo-5-fluoro-2-methyl-3-nitrobenzene | C7H5BrFNO2 | 234.02 | 233.96, 235.96 | Unreacted starting material. |
| 1-Bromo-5-fluoro-2-methyl-3-nitrosobenzene | C7H5BrFNO | 218.02 | 217.97, 219.97 | Incomplete reduction intermediate. |
| N-(3-Bromo-5-fluoro-2-methylphenyl)hydroxylamine | C7H8BrFN | 221.05 | 221.99, 223.99 | Incomplete reduction intermediate. |
| 2,2'-Bis(3-bromo-5-fluoro-2-methylphenyl)diazene 1-oxide | C14H10Br2F2N2O | 419.96 | 418.92, 420.92, 422.92 | Azoxy dimer byproduct, shows 1:2:1 isotopic pattern for two bromine atoms. |
| (E)-1,2-Bis(3-bromo-5-fluoro-2-methylphenyl)diazene | C14H10Br2F2N2 | 403.96 | 402.93, 404.93, 406.93 | Azo dimer byproduct, shows 1:2:1 isotopic pattern for two bromine atoms. |
| 3,6-Dibromo-5-fluoro-2-methylaniline | C7H6Br2FN | 282.94 | 281.89, 283.89, 285.89 | Potential over-bromination byproduct, shows 1:2:1 isotopic pattern for two bromine atoms. |
Experimental Protocols
Synthesis of this compound
This protocol is a general representation of the reduction of the corresponding nitro compound.
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Reaction Setup: To a solution of 1-bromo-5-fluoro-2-methyl-3-nitrobenzene in a mixture of ethanol and water, add iron powder and ammonium chloride.
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Reaction Conditions: Heat the reaction mixture to reflux (approximately 70-80 °C) and stir vigorously for several hours.
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Work-up: After the reaction is complete (monitored by TLC or LC-MS), cool the mixture to room temperature and filter it through a pad of celite to remove the iron salts.
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Extraction: Concentrate the filtrate to remove the ethanol and then extract the aqueous residue with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
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Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product. Further purification can be achieved by column chromatography if necessary.
LC-MS Analysis of Synthesis Byproducts
This is a general LC-MS method that can be adapted and optimized for your specific instrumentation.
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LC System: Agilent 1260 Infinity HPLC or equivalent.
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Column: Waters XBridge C18 (250 mm × 4.6 mm i.d., 5 µm particle size) or equivalent.
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Mobile Phase A: 0.1% Formic acid in water.
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Mobile Phase B: 0.1% Formic acid in acetonitrile.
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Gradient: A typical gradient could be 10-90% B over 20 minutes, followed by a hold and re-equilibration.
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Flow Rate: 1.0 mL/min.
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Column Temperature: 40 °C.
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Injection Volume: 5 µL.
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MS System: Agilent 6120 Quadrupole LC/MS or equivalent.
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Ionization Mode: Electrospray Ionization (ESI), Positive.
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Scan Range: m/z 100-500.
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Source Parameters:
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Drying Gas Flow: 10 L/min
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Nebulizer Pressure: 35 psig
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Drying Gas Temperature: 350 °C
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Capillary Voltage (Vcap): 3500 V
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Visualizations
Caption: Synthesis pathway of this compound and potential byproduct formation.
Caption: Logical workflow for troubleshooting LC-MS analysis of this compound.
References
Technical Support Center: Optimizing Reaction Conditions for 3-Bromo-5-fluoro-2-methylaniline Substitutions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing substitution reactions involving 3-Bromo-5-fluoro-2-methylaniline.
Frequently Asked Questions (FAQs)
Q1: What are the primary substitution reactions applicable to this compound?
A1: this compound has two primary sites for substitution: the bromine and fluorine atoms. The two main types of reactions to consider are Nucleophilic Aromatic Substitution (SNAr) and Palladium-Catalyzed Buchwald-Hartwig Amination.
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Nucleophilic Aromatic Substitution (SNAr): In this reaction, a nucleophile displaces one of the halogen atoms. Generally, in SNAr, the reactivity of halogens as leaving groups is F > Cl > Br > I. This is because the rate-determining step is the initial attack by the nucleophile, which is accelerated by the high electronegativity of the fluorine atom. However, the presence of electron-donating groups, such as the amino and methyl groups in this molecule, can disfavor the reaction by destabilizing the negatively charged intermediate (Meisenheimer complex).
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Buchwald-Hartwig Amination: This is a palladium-catalyzed cross-coupling reaction that forms a carbon-nitrogen bond. In contrast to SNAr, the reactivity of aryl halides in this reaction is typically I > Br > Cl > F. Therefore, the bromo substituent is the more reactive site for this type of transformation.[1]
Q2: Which halogen is more likely to be substituted?
A2: The halogen that is substituted depends on the reaction conditions:
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For Nucleophilic Aromatic Substitution (SNAr) , the fluorine atom is the more likely leaving group due to its higher electronegativity, which makes the carbon it is attached to more electrophilic.
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For Buchwald-Hartwig Amination , the bromine atom is the more reactive site, following the general trend for palladium-catalyzed cross-coupling reactions.[1]
Q3: Why is my SNAr reaction with this compound not working or giving low yields?
A3: Low reactivity in SNAr reactions with this substrate is expected due to the presence of the electron-donating amino (-NH2) and methyl (-CH3) groups. These groups increase the electron density of the aromatic ring, making it less susceptible to nucleophilic attack and destabilizing the anionic Meisenheimer intermediate. To overcome this, more forcing reaction conditions such as high temperatures, strong bases, and highly polar aprotic solvents (e.g., DMSO, DMF) may be required.
Q4: Can I selectively substitute the bromine atom using an SNAr reaction?
A4: Achieving selective substitution of the bromine atom over the fluorine atom via an SNAr mechanism is challenging due to the inherently higher reactivity of fluorine as a leaving group in this reaction. To favor bromine substitution, one would need to employ a reaction that proceeds via a different mechanism where bromine is more reactive, such as a palladium-catalyzed coupling reaction.
Q5: What are common side reactions to be aware of?
A5: Common side reactions include:
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Oxidation: Anilines are susceptible to oxidation, which can lead to the formation of colored impurities and tar-like substances.[2] Running reactions under an inert atmosphere (e.g., Nitrogen or Argon) can help minimize this.
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Over-reaction/Polysubstitution: While less common in nucleophilic substitutions on this deactivated ring, if harsh conditions are used, there is a possibility of multiple substitutions or reaction at the amino group.
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Hydrodehalogenation: In palladium-catalyzed reactions, a common side reaction is the replacement of the halogen with a hydrogen atom.[2] This can be minimized by careful selection of the ligand, base, and reaction conditions.[2]
Troubleshooting Guides
Issue 1: Low or No Conversion in Nucleophilic Aromatic Substitution (SNAr)
| Symptom | Possible Cause | Suggested Solution |
| Starting material is largely unreacted after prolonged reaction time. | 1. Insufficiently reactive nucleophile.2. Reaction temperature is too low.3. The electron-rich nature of the aniline is inhibiting the reaction. | 1. Use a stronger nucleophile or a higher concentration.2. Gradually increase the reaction temperature, monitoring for decomposition.3. Consider protecting the activating amino group as an amide (e.g., acetamide) to make the ring more electron-deficient. The protecting group can be removed after the substitution.[2][3][4] |
| Decomposition of starting material is observed at higher temperatures. | The substrate or product is not stable under the harsh reaction conditions required. | 1. Use a lower reaction temperature with a more reactive nucleophile or a catalyst.2. Protect the amino group to increase the stability of the molecule. |
Issue 2: Poor Selectivity in Substitutions (Mixture of Products)
| Symptom | Possible Cause | Suggested Solution | | :--- | :--- | | A mixture of products is obtained where both bromine and fluorine have been substituted. | The reaction conditions are harsh enough to cause the substitution of both halogens. | 1. Reduce the reaction temperature and/or reaction time.2. Use a less reactive nucleophile.3. For selective substitution of the bromine, switch to a Buchwald-Hartwig amination protocol. | | The desired product is contaminated with a significant amount of the hydrodehalogenated side product (in Pd-catalyzed reactions). | The reductive elimination of the desired product is slower than the competing hydrodehalogenation pathway. | 1. Screen different phosphine ligands; bulkier, more electron-rich ligands often favor the desired cross-coupling.[2]2. Use a weaker, non-coordinating base such as Cs2CO3 or K3PO4 instead of strong bases like NaOtBu.[2]3. Protecting the amino group can sometimes suppress this side reaction.[2] |
Issue 3: Reaction Mixture Turns Dark and Forms Tar
| Symptom | Possible Cause | Suggested Solution |
| The reaction mixture darkens significantly upon heating, and a tar-like substance forms. | Oxidation of the aniline starting material or product. | 1. Ensure the reaction is carried out under a strictly inert atmosphere (Nitrogen or Argon).[2]2. Use degassed solvents.3. Protect the amino group as an acetamide to reduce its susceptibility to oxidation.[2] |
Experimental Protocols
Protocol 1: General Procedure for Nucleophilic Aromatic Substitution (SNAr) of the Fluoro Group
This is a generalized protocol and may require optimization for specific nucleophiles.
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Preparation: In a flame-dried round-bottom flask under an inert atmosphere (e.g., Argon), add this compound (1.0 eq).
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Solvent and Base: Add a dry, polar aprotic solvent such as DMSO or DMF. Add a suitable base (e.g., K2CO3, Cs2CO3, 2.0-3.0 eq).
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Nucleophile Addition: Add the desired nucleophile (e.g., an alcohol for alkoxylation or a secondary amine for amination, 1.5-2.0 eq).
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Reaction: Heat the reaction mixture to the desired temperature (typically between 80-150 °C). Monitor the reaction progress by TLC or LC-MS.
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Work-up: After completion, cool the reaction to room temperature and quench with water. Extract the product with a suitable organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
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Purification: Purify the crude product by flash column chromatography.
Protocol 2: General Procedure for Buchwald-Hartwig Amination of the Bromo Group
This protocol is a general guideline and requires careful optimization of the catalyst, ligand, and base for each specific amine.
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Catalyst Preparation: In a glovebox or under a strict inert atmosphere, add the palladium precatalyst (e.g., Pd2(dba)3, 1-5 mol%) and the phosphine ligand (e.g., XPhos, RuPhos, 2-10 mol%) to a dry Schlenk tube.
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Reagent Addition: Add the base (e.g., NaOtBu, K3PO4, 1.5-2.0 eq) and this compound (1.0 eq).
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Solvent and Amine Addition: Add anhydrous, degassed solvent (e.g., toluene, dioxane). Add the amine coupling partner (1.1-1.5 eq).
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Reaction: Heat the reaction mixture to the appropriate temperature (typically 80-110 °C). Monitor the reaction by TLC or LC-MS.
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Work-up: Once the reaction is complete, cool the mixture to room temperature, dilute with an organic solvent, and filter through a pad of Celite to remove the palladium catalyst.
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Purification: Concentrate the filtrate and purify the crude product by flash column chromatography.
Data Presentation
Table 1: Predicted Reactivity for Different Substitution Reactions
| Reaction Type | Reactive Site | Leaving Group | Key Considerations |
| Nucleophilic Aromatic Substitution (SNAr) | C-F | F⁻ | Favored by strong nucleophiles and high temperatures. Disfavored by electron-donating groups on the aniline. |
| Buchwald-Hartwig Amination | C-Br | Br⁻ | Requires a palladium catalyst and a phosphine ligand. Generally selective for the bromo position over the fluoro position. |
Mandatory Visualizations
References
Technical Support Center: Purification of 3-Bromo-5-fluoro-2-methylaniline
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3-Bromo-5-fluoro-2-methylaniline. The following sections offer detailed guidance on removing impurities and ensuring the high quality of your compound for subsequent experimental steps.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: My crude this compound appears dark or discolored. What causes this and is it a problem?
A: Discoloration in aniline compounds, including this compound, is common and typically caused by the formation of colored oxidation products and polymers upon exposure to air and light.[1] While minor discoloration may not interfere with all subsequent reactions, for sensitive applications or to ensure accurate stoichiometry, purification is highly recommended to remove these non-volatile impurities.[1]
Q2: After synthesis via nitro-group reduction, what are the likely impurities in my crude product?
A: The synthesis of this compound from its nitro precursor typically involves the use of a reducing agent like iron powder in the presence of an acid or salt like ammonium chloride.[2] Consequently, common impurities may include:
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Unreacted starting material: 1-bromo-5-fluoro-2-methyl-3-nitrobenzene.
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Inorganic salts: Formed during the reaction and workup (e.g., iron salts).
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Oxidation byproducts: As mentioned in Q1.
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Intermediates: Partially reduced species like nitroso or hydroxylamine derivatives, though these are generally transient.
A standard aqueous workup with extraction should remove the majority of inorganic salts.[2]
Q3: I am seeing streaking or tailing of my compound on a silica gel TLC plate. How can I resolve this?
A: This is a common issue when working with basic compounds like anilines on acidic silica gel. The interaction between the amine's basic nitrogen atom and the acidic silanol groups on the silica surface can lead to poor chromatographic behavior.[3][4] To resolve this, you can:
-
Add a basic modifier to your eluent: Incorporating a small amount (0.5-2%) of a volatile base like triethylamine (TEA) or a few drops of ammonium hydroxide into your mobile phase can neutralize the acidic sites on the silica gel, leading to sharper spots and better separation.[3][5]
-
Use an alternative stationary phase: Amine-functionalized silica is a good alternative that minimizes the unwanted acid-base interactions.[6]
Q4: My attempt at recrystallization resulted in an oil forming instead of crystals. What should I do?
A: "Oiling out" can occur if the solution is supersaturated or if it cools too quickly. To address this:
-
Reheat the solution: Add more of the primary solvent (e.g., ethanol in an ethanol/water system) until the oil redissolves completely.
-
Ensure slow cooling: Allow the flask to cool gradually to room temperature before moving it to an ice bath. Insulating the flask can help.
-
Scratch the flask: Gently scratching the inside of the flask at the solution's surface with a glass rod can create nucleation sites for crystal growth.
Q5: No crystals are forming even after my solution has been in an ice bath. What are my options?
A: If crystallization does not occur spontaneously, you can try to induce it by:
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Seeding: If you have a small crystal of the pure compound, add it to the cold solution to act as a template for crystallization.
-
Reducing the solvent volume: If you suspect too much solvent was added, you can gently evaporate some of it and then attempt to cool the solution again.
-
Scratching the flask: As mentioned above, this can help initiate crystal formation.
Purification Methodologies & Protocols
For the purification of this compound, column chromatography and recrystallization are the most common and effective methods.
Data Summary on Purification
| Purification Method | Typical Purity Achieved | Expected Yield | Notes |
| Extractive Workup | Sufficient for some syntheses[2] | ~88% (crude)[2] | Removes inorganic salts and other water-soluble impurities. |
| Column Chromatography | >98% | 70-90% | Effective for removing starting materials and closely related byproducts. |
| Recrystallization | >98% | 60-85% | Good for removing less soluble or more soluble impurities and for final polishing. |
Experimental Protocol: Column Chromatography
This protocol is a general guideline for purifying this compound on a silica gel column.
Materials:
-
Crude this compound
-
Silica gel (230-400 mesh)
-
Hexane (or petroleum ether)
-
Ethyl acetate
-
Triethylamine (optional)
-
TLC plates, developing chamber, and UV lamp
Procedure:
-
Mobile Phase Selection: Start by developing a solvent system using Thin Layer Chromatography (TLC). A good starting point for anilines is a mixture of hexane and ethyl acetate. Aim for an Rf value of 0.2-0.3 for the desired compound. A common mobile phase is 10-20% ethyl acetate in hexane.[7] If peak tailing is observed on the TLC plate, add 0.5-1% triethylamine to the mobile phase.[3][5]
-
Column Packing: Prepare a slurry of silica gel in hexane and carefully pack it into a column of appropriate size. Ensure the silica bed is compact and level.
-
Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane or the mobile phase. Carefully load the solution onto the top of the silica gel bed.
-
Elution: Begin eluting the column with the selected mobile phase. Maintain a constant flow rate.
-
Fraction Collection: Collect fractions in test tubes and monitor the elution of your compound using TLC.
-
Solvent Evaporation: Combine the fractions containing the pure product and remove the solvent under reduced pressure to obtain the purified this compound.
Experimental Protocol: Recrystallization
This protocol provides a general procedure for purifying this compound using a mixed solvent system, which is often effective for substituted anilines.[8] An ethanol/water system is a good starting point.
Materials:
-
Crude this compound
-
Ethanol
-
Deionized water
-
Erlenmeyer flasks
-
Heating source (hot plate or heating mantle)
-
Buchner funnel and vacuum flask
Procedure:
-
Dissolution: Place the crude solid in an Erlenmeyer flask and add a minimal amount of hot ethanol, just enough to dissolve it completely with gentle heating and stirring.
-
Crystallization: While the solution is still hot, add hot deionized water dropwise until the solution just begins to turn cloudy. This indicates the saturation point.
-
Clarification: Add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution.
-
Cooling: Remove the flask from the heat and allow it to cool slowly to room temperature. Once crystals begin to appear, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.
-
Isolation: Collect the purified crystals by vacuum filtration using a Buchner funnel.
-
Washing: Wash the crystals with a small amount of cold ethanol/water mixture to remove any remaining soluble impurities.
-
Drying: Allow the crystals to air dry on the filter paper or in a desiccator.
Purification Workflow and Logic Diagrams
Caption: General workflow for the purification of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. This compound | 502496-36-8 [chemicalbook.com]
- 3. kinglab.chemistry.wfu.edu [kinglab.chemistry.wfu.edu]
- 4. biotage.com [biotage.com]
- 5. chemtips.wordpress.com [chemtips.wordpress.com]
- 6. biotage.com [biotage.com]
- 7. Chromatography [chem.rochester.edu]
- 8. benchchem.com [benchchem.com]
Preventing side reactions in the synthesis of 3-Bromo-5-fluoro-2-methylaniline derivatives
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 3-Bromo-5-fluoro-2-methylaniline and its derivatives. Our focus is to help you prevent and troubleshoot common side reactions to improve yield and purity.
Frequently Asked Questions (FAQs)
Q1: Why is my bromination of 3-fluoro-2-methylaniline resulting in multiple brominated products?
Q2: How can I achieve selective mono-bromination of my substituted aniline?
A2: To prevent over-bromination and achieve selective mono-bromination, the strong activating effect of the amino group must be reduced. The most common and effective strategy is to protect the amino group by converting it into an amide, typically through acetylation with acetic anhydride. The resulting acetanilide is still an ortho, para-director, but the acetyl group withdraws electron density from the nitrogen atom, thus moderating the ring's reactivity and allowing for controlled mono-bromination.[2]
Q3: What are the common side products I should be aware of besides over-bromination?
A3: Besides the formation of di- and tri-brominated compounds, other potential side products and impurities can include:
-
Isomeric products: Depending on the directing effects of the substituents on the aniline ring, a mixture of ortho and para isomers can be formed.
-
Oxidation products: Anilines are susceptible to oxidation, which can lead to the formation of colored impurities and tar-like substances, especially when exposed to air or harsh reaction conditions.[3]
-
Unreacted starting material: Incomplete reactions can leave residual starting aniline or acetanilide in your product.
-
Hydrolysis of reagents: If using reagents like acetic anhydride for protection, hydrolysis can occur in the presence of water, reducing its effectiveness.
Q4: My reaction mixture is turning dark brown or forming a tar-like substance. What is happening and how can I prevent it?
A4: The formation of a dark brown color or tar is often due to the oxidation of the aniline starting material or product.[3] Here are some troubleshooting steps to prevent this:
-
Use Purified Reagents: Ensure your aniline starting material is pure and, if possible, colorless. Distillation of the starting aniline may be necessary.
-
Inert Atmosphere: Running the reaction under an inert atmosphere, such as nitrogen or argon, can help prevent air oxidation.
-
Control Temperature: Avoid excessively high reaction temperatures, which can promote decomposition and oxidation.
-
Protecting Group: Acetylation of the amino group not only controls the reactivity for bromination but also makes the substrate less prone to oxidation.
Troubleshooting Guides
Guide 1: Direct Bromination of 3-Fluoro-2-methylaniline
| Issue | Possible Cause(s) | Suggested Solution(s) |
| High percentage of di- and tri-brominated byproducts | The -NH₂ group is strongly activating, leading to multiple substitutions. | 1. Protect the amino group: Convert the aniline to an acetanilide before bromination to moderate reactivity. 2. Control Stoichiometry: Use a precise 1.0 equivalent or a slight sub-stoichiometric amount of the brominating agent (e.g., N-Bromosuccinimide - NBS).[4] 3. Slow Addition: Add the brominating agent portion-wise or as a solution dropwise over an extended period to avoid localized high concentrations. 4. Low Temperature: Perform the addition of the brominating agent at a reduced temperature (e.g., 0-10°C). |
| Low Yield of the Desired Bromo-aniline | Incomplete reaction or formation of multiple side products. | 1. Optimize Solvent: The choice of solvent can influence yield. For the NBS bromination of 3-fluoro-2-methylaniline, DMF has been reported to give higher yields than acetonitrile.[5] 2. Reaction Time and Temperature: Monitor the reaction by TLC to determine the optimal reaction time. After the initial low-temperature addition, allowing the reaction to slowly warm to room temperature may be necessary for completion. |
| Formation of Isomeric Products | The directing effects of the fluoro and methyl groups can lead to a mixture of isomers. | 1. Purification: Isomers can often be separated by column chromatography.[3] Utilizing a stationary phase with different selectivity, such as one that allows for π-π interactions, may aid in the separation of aromatic isomers.[6] |
Guide 2: Synthesis via Protection-Bromination-Deprotection
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low yield in the acetylation (protection) step | - Incomplete reaction. - Hydrolysis of acetic anhydride. | 1. Ensure Anhydrous Conditions (where applicable): While the reaction is often performed in aqueous media where aniline acetylation is faster than anhydride hydrolysis, minimizing excess water can be beneficial. 2. Use a Slight Excess of Acetic Anhydride: This can help drive the reaction to completion. 3. Catalyst: The reaction is often carried out in the presence of a base like sodium acetate or in glacial acetic acid. |
| Low yield in the bromination of the acetanilide | - The acetamido group is deactivating compared to the amino group, leading to a slower reaction. - Steric hindrance from the bulky acetamido group. | 1. Reaction Conditions: The bromination of acetanilides may require slightly more forcing conditions (e.g., longer reaction times or gentle warming) compared to anilines. Monitor the reaction by TLC. 2. Choice of Brominating Agent: NBS in a suitable solvent like acetic acid is a common choice. |
| Incomplete deprotection (hydrolysis) of the bromo-acetanilide | The amide bond is stable and requires acid or base catalysis for cleavage. | 1. Reaction Conditions: Refluxing the bromo-acetanilide with aqueous acid (e.g., HCl) or base (e.g., NaOH) is a standard procedure. Ensure sufficient reaction time for complete hydrolysis.[2] 2. Monitoring: Follow the progress of the reaction by TLC until the starting amide is no longer observed. |
Data Presentation
Table 1: Comparison of Reaction Conditions for the Bromination of 3-Fluoro-2-methylaniline with NBS
| Solvent | Temperature (°C) | Reaction Time | Yield (%) | Reference |
| N,N-dimethyl-formamide (DMF) | 0-20 | Not specified | 98.0 | [5] |
| Acetonitrile (CH₃CN) | 10-25 | 1 hour | 66.7 | [5] |
Table 2: Performance of Alternative Brominating Agents for Electron-Rich Aromatics
| Brominating Agent | Typical Substrate(s) | Reaction Conditions | Yield (%) | Key Advantages |
| N-Bromosuccinimide (NBS) | Anilines, phenols | Varies with solvent (e.g., DMF, CCl₄), often at room temperature. | 50-95 | Solid, easier to handle than Br₂, selectivity can be tuned by solvent choice.[4] |
| Copper(II) Bromide (CuBr₂) | Anilines, phenols, aryl alkyl ethers | Acetonitrile or ionic liquids, ambient temperature. | 60-96 | Mild reaction conditions; high regioselectivity for para-substitution.[4] |
| H₂O₂-HBr system | Substituted anilines | Aqueous medium, ambient temperature. | Varies | "Green" approach, avoids the use of elemental bromine.[7] |
Experimental Protocols
Protocol 1: Acetylation of 3-Fluoro-2-methylaniline
-
Setup: In a flask suitable for the scale of your reaction, dissolve 3-fluoro-2-methylaniline in glacial acetic acid.
-
Reagent Addition: Slowly add a slight excess (e.g., 1.1 equivalents) of acetic anhydride to the solution with constant stirring. An initial exothermic reaction may be observed.
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Reaction: After the initial exotherm subsides, gently warm the mixture (e.g., to 50°C) for a short period (e.g., 10-15 minutes) to ensure the reaction goes to completion.
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Isolation: Pour the warm reaction mixture into a larger volume of cold water with vigorous stirring. The N-(3-fluoro-2-methylphenyl)acetamide (acetanilide derivative) will precipitate as a solid.
-
Purification: Collect the solid product by vacuum filtration, wash thoroughly with cold water, and dry under vacuum.[2]
Protocol 2: Bromination of N-(3-fluoro-2-methylphenyl)acetamide
-
Setup: Dissolve the dried N-(3-fluoro-2-methylphenyl)acetamide in a suitable solvent such as glacial acetic acid.
-
Reagent Addition: In a separate container, prepare a solution of N-Bromosuccinimide (1.0 equivalent) in the same solvent. Add the NBS solution dropwise to the acetanilide solution at room temperature with stirring.
-
Reaction: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Work-up: Once the reaction is complete, pour the mixture into a large volume of cold water to precipitate the crude bromo-acetanilide product.
-
Purification: Collect the product by vacuum filtration, wash with water, and recrystallize from a suitable solvent such as ethanol.[2]
Protocol 3: Deprotection of N-(3-bromo-5-fluoro-2-methylphenyl)acetamide
-
Setup: In a round-bottom flask equipped with a reflux condenser, suspend the purified bromo-acetanilide in an excess of aqueous hydrochloric acid (e.g., 10% w/v).
-
Reaction: Heat the mixture to reflux for a period of 30-60 minutes, or until TLC analysis indicates the complete consumption of the starting material.
-
Isolation: Cool the reaction solution to room temperature. Slowly and carefully add a concentrated solution of sodium hydroxide until the mixture is alkaline to precipitate the this compound.
-
Purification: Collect the solid product by vacuum filtration, wash thoroughly with water, and dry. The crude product can be further purified by recrystallization or column chromatography if necessary.[2]
Protocol 4: Synthesis of this compound from 1-Bromo-5-fluoro-2-methyl-3-nitrobenzene
This alternative route avoids the direct bromination of the sensitive aniline.
-
Setup: To a mixture of 1-bromo-5-fluoro-2-methyl-3-nitrobenzene and iron powder, add ammonium chloride.
-
Reaction: Add a 1:1 mixture of water and ethanol and heat the reaction mixture to reflux for 5 hours.
-
Work-up: After the reaction is complete, filter the mixture through diatomaceous earth and wash the filter cake with ethanol and ethyl acetate.
-
Extraction: Remove the organic solvent under vacuum to leave an aqueous solution. Extract this solution with dichloromethane.
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Isolation: Combine the organic layers and concentrate to afford the crude this compound. This product is often of sufficient purity for subsequent steps. A reported yield for this procedure is 87.7%.[8]
Visualizations
Caption: A decision-making workflow for troubleshooting over-bromination side reactions.
Caption: The synthetic workflow for preparing this compound via the protection-bromination-deprotection strategy.
References
- 1. objectstorage.ap-mumbai-1.oraclecloud.com [objectstorage.ap-mumbai-1.oraclecloud.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. 4-Bromo-3-fluoro-2-methylaniline | 127408-03-1 | Benchchem [benchchem.com]
- 6. nacalai.com [nacalai.com]
- 7. researchgate.net [researchgate.net]
- 8. This compound | 502496-36-8 [chemicalbook.com]
Technical Support Center: Synthesis of 3-Bromo-5-fluoro-2-methylaniline
This guide provides technical support for researchers, scientists, and drug development professionals on the synthesis of 3-Bromo-5-fluoro-2-methylaniline, with a focus on safely scaling up the process. It includes frequently asked questions, troubleshooting advice, and detailed protocols.
Safety First: Hazard Identification and Handling
Question: What are the primary hazards associated with this compound and its synthesis?
Answer: this compound is a hazardous chemical.[1] Handling requires strict adherence to safety protocols. The primary synthesis route involves the reduction of a nitroaromatic compound, which can be highly exothermic, posing a significant risk if not properly controlled during scale-up.
Key Hazards:
All work should be conducted in a well-ventilated chemical fume hood.[2][6] Appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves, protective clothing, and eye/face protection, must be worn at all times.[2][5][7] An eyewash station and safety shower should be readily accessible.[6]
Table 1: GHS Hazard and Precautionary Statements
| Code | Statement | Reference |
| H302 | Harmful if swallowed | [1][2][3] |
| H312 | Harmful in contact with skin | [1][2] |
| H315 | Causes skin irritation | [1][2][5] |
| H319 | Causes serious eye irritation | [1][2][5] |
| H332 | Harmful if inhaled | [2][3] |
| H335 | May cause respiratory irritation | [2][3][5] |
| P261 | Avoid breathing mist/vapors/spray. | [2][3] |
| P280 | Wear protective gloves/protective clothing/eye protection/face protection. | [2][3][5] |
| P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | [5] |
Frequently Asked Questions (FAQs) for Scale-Up
Question: What is the recommended synthesis route for preparing this compound?
Answer: A common and effective method is the reduction of the corresponding nitro compound, 1-bromo-5-fluoro-2-methyl-3-nitrobenzene. This reduction is typically achieved using iron powder in the presence of an acid promoter like ammonium chloride in a mixed solvent system such as ethanol and water.[8]
Question: What are the most critical safety considerations when scaling up the nitro group reduction?
Answer: The primary concern is managing the exothermic nature of the reaction. The reduction of nitroarenes with iron is highly exothermic and can lead to a runaway reaction if not controlled. On a larger scale, heat dissipation is less efficient. Therefore, controlled addition of reagents, robust cooling systems, and continuous temperature monitoring are essential for safety.
Question: How can the reaction exotherm be managed effectively in a large-scale reactor?
Answer: To manage the exotherm, consider the following:
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Controlled Addition: Instead of adding all reagents at once, add the iron powder or the nitro compound in portions to control the rate of reaction and heat generation.
-
Adequate Cooling: Ensure the reactor is equipped with a cooling jacket and a reliable chilling system capable of handling the heat load.
-
Solvent Volume: Use a sufficient solvent volume to help dissipate heat.
-
Monitoring: Continuously monitor the internal reaction temperature with a calibrated probe. Set temperature alarms for safe operating limits.
Question: What challenges might I encounter during the work-up phase at a larger scale?
Answer: The work-up involves filtering off large quantities of iron salts and performing liquid-liquid extractions.
-
Filtration: Filtering the reaction mixture to remove iron powder and iron oxides can be slow on a large scale. Using a filter press or a centrifuge can be more efficient than laboratory-scale funnel filtration. The use of a filter aid like diatomaceous earth is recommended.[8]
-
Extractions: Handling large volumes of organic solvents for extraction requires appropriate equipment, such as a jacketed reactor with a bottom outlet valve for separating layers. Ensure adequate ventilation to minimize exposure to solvent vapors.[6]
Troubleshooting Guide
Question: My reaction yield is significantly lower than the reported 87.7%. What could be the cause?
Answer: Low yield can stem from several factors. Use the following logical workflow to diagnose the issue.
Caption: Troubleshooting workflow for low product yield.
Question: The reaction appears to be stalled or incomplete. What steps should I take?
Answer: An incomplete reaction is often due to poor mixing, insufficient reagent activity, or inadequate temperature.
-
Improve Agitation: On a larger scale, mechanical stirring must be vigorous enough to keep the dense iron powder suspended and in contact with the reactants.
-
Check Reagent Stoichiometry: Ensure that at least 5 molar equivalents of both iron powder and ammonium chloride were used relative to the starting nitro compound.[8]
-
Confirm Temperature: Verify that the internal reaction temperature is at the boiling point of the ethanol/water mixture (reflux).
Experimental Protocols
Synthesis Workflow Diagram
Caption: Overall workflow for the synthesis of this compound.
Detailed Synthesis Protocol (Example: 100 g Scale)
This protocol is scaled from a literature procedure.[8] All operations should be performed in a suitable reactor under a nitrogen atmosphere.
Table 2: Reagent Quantities for 100 g Scale Synthesis
| Reagent | MW ( g/mol ) | Molar Eq. | Moles (mol) | Quantity |
| 1-bromo-5-fluoro-2-methyl-3-nitrobenzene | 249.04 | 1.0 | 0.402 | 100 g |
| Iron Powder (fine mesh) | 55.85 | 5.0 | 2.01 | 112.2 g |
| Ammonium Chloride | 53.49 | 5.0 | 2.01 | 107.5 g |
| Ethanol | - | - | - | 4.8 L |
| Water | - | - | - | 4.8 L |
| Dichloromethane (for extraction) | - | - | - | ~6 L |
Procedure:
-
Reactor Setup: Charge a clean, dry reactor equipped with a mechanical stirrer, reflux condenser, and temperature probe with 1-bromo-5-fluoro-2-methyl-3-nitrobenzene (100 g, 0.402 mol), ethanol (4.8 L), and water (4.8 L).
-
Reagent Addition: Begin stirring the mixture and add ammonium chloride (107.5 g, 2.01 mol) followed by the portion-wise addition of iron powder (112.2 g, 2.01 mol) to control any initial temperature rise.
-
Reaction: Heat the reaction mixture to reflux and maintain for approximately 5 hours. The reaction is exothermic, so heating may need to be adjusted after the reaction initiates.
-
Monitoring: Monitor the reaction's progress by taking small aliquots and analyzing them by TLC or LC-MS to confirm the disappearance of the starting material.
-
Cooling and Filtration: Once the reaction is complete, cool the mixture to room temperature. Set up a filtration apparatus and pre-coat with diatomaceous earth. Filter the reaction mixture, washing the filter cake with additional ethanol and ethyl acetate.
-
Concentration: Transfer the filtrate to a suitable vessel and remove the organic solvents under reduced pressure (in vacuo).
-
Extraction: To the remaining aqueous solution, add dichloromethane (~2 L) and transfer to a separatory funnel or vessel for liquid-liquid extraction. Separate the organic layer. Extract the aqueous layer two more times with dichloromethane (~2 L each).
-
Drying and Final Product: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound. The product is often of sufficient purity for subsequent steps.[8] An expected yield is approximately 75-80 g (88-94% of the theoretical 85.2 g).
References
- 1. This compound | C7H7BrFN | CID 2737641 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. static.cymitquimica.com [static.cymitquimica.com]
- 3. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 4. 4-Bromo-3-fluoro-2-methylaniline | C7H7BrFN | CID 15746684 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. angenechemical.com [angenechemical.com]
- 6. fishersci.com [fishersci.com]
- 7. fishersci.com [fishersci.com]
- 8. This compound | 502496-36-8 [chemicalbook.com]
Technical Support Center: Troubleshooting Cross-Coupling Reactions with 3-Bromo-5-fluoro-2-methylaniline
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing low reactivity in cross-coupling reactions involving 3-Bromo-5-fluoro-2-methylaniline.
Understanding the Reactivity of this compound
This compound presents a unique set of challenges in cross-coupling reactions due to the combined electronic and steric effects of its substituents. The ortho-methyl group introduces steric hindrance around the bromine atom and the aniline nitrogen, which can impede catalyst coordination and subsequent steps in the catalytic cycle. The fluorine atom, being highly electronegative, renders the aromatic ring electron-deficient, which can slow down the rate-determining oxidative addition step in many palladium-catalyzed reactions. Furthermore, the aniline moiety itself can act as a ligand for the palladium catalyst, sometimes leading to catalyst inhibition.
Frequently Asked Questions (FAQs)
Q1: Why am I observing low to no conversion in my Suzuki-Miyaura coupling with this compound?
A1: Low conversion in Suzuki-Miyaura couplings with this substrate is often a result of a combination of steric hindrance from the ortho-methyl group and the electron-deficient nature of the aryl bromide. The oxidative addition of the C-Br bond to the Pd(0) catalyst is often the rate-limiting step and is disfavored by electron-withdrawing groups like fluorine. Additionally, the steric bulk of the methyl group can hinder the approach of the palladium catalyst. To overcome this, a highly active catalyst system with bulky, electron-rich ligands is typically required to promote the oxidative addition and subsequent transmetalation steps.[1][2]
Q2: What are the key parameters to consider when optimizing a Buchwald-Hartwig amination with this substrate?
A2: For a successful Buchwald-Hartwig amination, the choice of ligand, base, and solvent is critical. Given the steric hindrance and the electron-deficient nature of this compound, bulky and electron-rich biarylphosphine ligands (e.g., XPhos, SPhos, RuPhos) are often necessary to facilitate both the oxidative addition and the C-N bond-forming reductive elimination. A strong, non-nucleophilic base such as sodium or potassium tert-butoxide is usually required to deprotonate the amine coupling partner and facilitate the formation of the palladium-amido complex. The solvent should be anhydrous and capable of solubilizing all reaction components; dioxane and toluene are common choices.[3]
Q3: Are there any common side reactions to be aware of when using this compound in cross-coupling reactions?
A3: Yes, several side reactions can occur. Protodebromination , the replacement of the bromine atom with a hydrogen atom, can be a significant side reaction, especially if the catalytic cycle is slow or if there are sources of protic impurities. Homocoupling of the boronic acid (in Suzuki reactions) or the aniline (in Buchwald-Hartwig reactions) can also be observed, particularly at higher temperatures or if the reaction is not sufficiently inert. In Suzuki reactions, premature protodeboronation of the boronic acid can also occur, reducing the concentration of the active coupling partner. Careful control of reaction conditions and rigorous exclusion of air and moisture are crucial to minimize these side reactions.
Q4: Can the aniline functional group interfere with the cross-coupling reaction?
A4: Yes, the free amine can coordinate to the palladium center, potentially leading to catalyst inhibition or the formation of inactive catalyst species. While this is a general concern with anilines, the steric hindrance from the ortho-methyl group in this compound may somewhat mitigate this effect. In some cases, protection of the aniline group (e.g., as an acetamide) may be considered, although this adds extra steps to the synthesis. However, many modern catalyst systems are robust enough to tolerate the free aniline.[2]
Troubleshooting Guides
Issue 1: Low Yield in Suzuki-Miyaura Coupling
Question: I am attempting a Suzuki-Miyaura coupling between this compound and an arylboronic acid, but I am getting very low yields. What steps can I take to improve the outcome?
Answer:
To improve the yield of your Suzuki-Miyaura coupling, a systematic optimization of the reaction parameters is recommended. The following workflow can guide your troubleshooting process:
start [label="Low Yield in Suzuki Coupling", shape=ellipse, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"]; catalyst [label="Optimize Catalyst System\n- Use bulky, electron-rich ligands (e.g., XPhos, SPhos, CataCXium A)\n- Consider a pre-catalyst (e.g., G3/G4 precatalysts)", style=filled, fillcolor="#F1F3F4"]; base [label="Screen Bases\n- Start with Cs2CO3 or K3PO4\n- Stronger bases like K2CO3 may be needed", style=filled, fillcolor="#F1F3F4"]; solvent [label="Solvent Selection\n- Anhydrous aprotic polar solvents (Dioxane, Toluene)\n- 2-MeTHF can be effective for ortho-substituted substrates", style=filled, fillcolor="#F1F3F4"]; temp [label="Adjust Temperature\n- Typically 80-110 °C\n- Higher temperatures may be needed, but monitor for decomposition", style=filled, fillcolor="#F1F3F4"]; reagents [label="Check Reagent Quality\n- Ensure boronic acid is pure and not degraded\n- Use anhydrous and degassed solvents", style=filled, fillcolor="#F1F3F4"]; success [label="Improved Yield", shape=ellipse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"];
start -> catalyst; catalyst -> base; base -> solvent; solvent -> temp; temp -> reagents; reagents -> success; }
Caption: Troubleshooting workflow for low-yield Suzuki-Miyaura couplings.Detailed Recommendations:
-
Catalyst System: Standard catalysts like Pd(PPh₃)₄ are often ineffective for this sterically hindered and electron-deficient substrate. Switch to a more robust system.
-
Ligands: Employ bulky, electron-rich biarylphosphine ligands such as XPhos, SPhos, or CataCXium A. These ligands promote the oxidative addition step and stabilize the active catalytic species.[1][2]
-
Pre-catalysts: The use of well-defined pre-catalysts (e.g., XPhos Pd G3) can provide more consistent results and higher activity compared to generating the catalyst in situ.
-
-
Base Selection: The choice of base is critical for the transmetalation step.
-
Start with moderately strong inorganic bases like Cs₂CO₃ or K₃PO₄. These are often effective and have good solubility in common solvents.
-
If yields remain low, a stronger base such as K₂CO₃ might be necessary.
-
-
Solvent System: The solvent must be anhydrous and thoroughly degassed to prevent catalyst deactivation and side reactions.
-
Aprotic polar solvents like 1,4-dioxane or toluene are standard choices.
-
For ortho-substituted substrates, 2-methyltetrahydrofuran (2-MeTHF) has been shown to improve yields in some cases.[2]
-
-
Temperature: Insufficient thermal energy can lead to slow reaction rates.
-
Most Suzuki couplings are run between 80 °C and 110 °C.
-
Carefully increasing the temperature may improve conversion, but monitor for potential degradation of starting materials or product.
-
Issue 2: Unsuccessful Buchwald-Hartwig Amination
Question: My Buchwald-Hartwig amination of this compound with a primary/secondary amine is not proceeding. How can I troubleshoot this?
Answer:
The Buchwald-Hartwig amination of this substrate requires a highly active catalyst system to overcome the steric and electronic challenges. Consider the following optimization strategy:
start [label="Failed Buchwald-Hartwig Amination", shape=ellipse, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"]; ligand [label="Select Appropriate Ligand\n- Bulky, electron-rich biaryl phosphines (XPhos, RuPhos)\n- Consider Josiphos-type ligands for primary amines", style=filled, fillcolor="#F1F3F4"]; base [label="Use a Strong, Non-nucleophilic Base\n- NaOtBu or KHMDS are common choices\n- Ensure base is fresh and handled under inert conditions", style=filled, fillcolor="#F1F3F4"]; catalyst [label="Palladium Source\n- Use a reliable precatalyst (e.g., Pd(OAc)2 with ligand, or a G3/G4 precatalyst)", style=filled, fillcolor="#F1F3F4"]; conditions [label="Reaction Conditions\n- Anhydrous, degassed solvent (Toluene, Dioxane)\n- Temperature: 90-120 °C", style=filled, fillcolor="#F1F3F4"]; success [label="Successful C-N Coupling", shape=ellipse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"];
start -> ligand; ligand -> base; base -> catalyst; catalyst -> conditions; conditions -> success; }
Caption: Troubleshooting workflow for unsuccessful Buchwald-Hartwig aminations.Detailed Recommendations:
-
Ligand Selection: The ligand is arguably the most critical component.
-
For both primary and secondary amines, bulky biarylphosphine ligands like XPhos and RuPhos are excellent starting points as they accelerate reductive elimination.[3]
-
For primary amines, bidentate ligands such as Josiphos have also shown high efficacy.
-
-
Base: A strong, non-nucleophilic base is essential.
-
Sodium tert-butoxide (NaOtBu) or potassium hexamethyldisilazide (KHMDS) are commonly used to deprotonate the amine and facilitate catalyst turnover.
-
The quality of the base is paramount; use freshly opened or properly stored reagents.
-
-
Palladium Source:
-
A combination of Pd(OAc)₂ or Pd₂(dba)₃ with the chosen ligand is a common approach.
-
Using a well-defined precatalyst that incorporates the ligand can lead to more reliable results.
-
-
Reaction Conditions:
-
Strictly anhydrous and anaerobic conditions are required. Use Schlenk techniques or a glovebox.
-
Solvents like toluene or dioxane are generally effective.
-
Temperatures in the range of 90-120 °C are typical.
-
Quantitative Data from Representative Cross-Coupling Reactions
The following tables summarize reaction conditions and yields for cross-coupling reactions with substrates structurally similar to this compound, providing a baseline for optimization.
Table 1: Suzuki-Miyaura Coupling of ortho-Substituted Bromoanilines
| Entry | Aryl Bromide | Boronic Ester | Catalyst (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 2-Bromoaniline | Phenylboronic acid pinacol ester | CataCXium A Pd G3 (10) | K₃PO₄ (3) | 2-MeTHF | 80 | 18 | 95 |
| 2 | 2-Bromo-4-fluoroaniline | Phenylboronic acid pinacol ester | CataCXium A Pd G3 (10) | K₃PO₄ (3) | 2-MeTHF | 80 | 18 | 92 |
| 3 | 2-Bromo-6-methylaniline | Phenylboronic acid pinacol ester | CataCXium A Pd G3 (10) | K₃PO₄ (3) | 2-MeTHF | 80 | 18 | 88 |
Data adapted from a study on unprotected ortho-bromoanilines, demonstrating effective conditions for sterically and electronically challenging substrates.[2]
Table 2: Representative Buchwald-Hartwig Amination Conditions
| Entry | Aryl Halide | Amine | Catalyst System | Base (equiv) | Solvent | Temp (°C) | Yield (%) |
| 1 | 4-Bromo-3-(trifluoromethyl)aniline | Morpholine | Pd₂(dba)₃ / XPhos | NaOtBu (1.4) | Toluene | 100 | >95 |
| 2 | 2-Bromo-toluene | Aniline | Pd(OAc)₂ / RuPhos | K₂CO₃ (2) | t-AmylOH | 110 | 92 |
| 3 | 3-Bromo-5-fluoro-toluene | n-Hexylamine | BrettPhos Pd G3 | LHMDS (1.5) | Dioxane | 100 | 85 |
This table provides representative conditions for substrates with similar steric and electronic properties.
Experimental Protocols
Protocol 1: Suzuki-Miyaura Coupling of this compound
This protocol is a starting point and may require optimization for different boronic acid coupling partners.
setup [label="Reaction Setup\n- Add this compound (1.0 equiv),\n boronic acid (1.2 equiv), base (2.0 equiv),\n and catalyst system to an oven-dried flask."]; inert [label="Inert Atmosphere\n- Evacuate and backfill with Argon/Nitrogen (3x)."]; solvent [label="Add Solvent\n- Add anhydrous, degassed solvent (e.g., 2-MeTHF)."]; reaction [label="Reaction\n- Heat to 80-100 °C with vigorous stirring.\n- Monitor by TLC/LC-MS."]; workup [label="Workup\n- Cool to RT, dilute with organic solvent,\n wash with water and brine."]; purify [label="Purification\n- Dry over Na2SO4, concentrate,\n and purify by column chromatography."];
setup -> inert -> solvent -> reaction -> workup -> purify; }
Caption: General experimental workflow for Suzuki-Miyaura coupling.Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
CataCXium A Pd G3 precatalyst (5 mol%)
-
Potassium phosphate (K₃PO₄, 2.0 equiv)
-
Anhydrous, degassed 2-Methyltetrahydrofuran (2-MeTHF)
-
Standard glassware for inert atmosphere reactions
Procedure:
-
To a flame-dried Schlenk flask containing a magnetic stir bar, add this compound, the arylboronic acid, K₃PO₄, and the CataCXium A Pd G3 precatalyst.
-
Seal the flask and evacuate and backfill with argon or nitrogen three times.
-
Add anhydrous, degassed 2-MeTHF via syringe.
-
Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Protocol 2: Buchwald-Hartwig Amination of this compound
This protocol is a general guideline and should be optimized for the specific amine coupling partner.
setup [label="Reaction Setup (in glovebox)\n- Add Pd precatalyst, ligand, base,\n this compound (1.0 equiv),\n and amine (1.2 equiv) to a vial."]; solvent [label="Add Solvent\n- Add anhydrous, degassed solvent (e.g., Toluene)."]; reaction [label="Reaction\n- Seal vial and heat to 100-110 °C with stirring.\n- Monitor by TLC/LC-MS."]; workup [label="Workup\n- Cool to RT, dilute with organic solvent,\n filter through Celite, wash with water and brine."]; purify [label="Purification\n- Dry over Na2SO4, concentrate,\n and purify by column chromatography."];
setup -> solvent -> reaction -> workup -> purify; }
Caption: General experimental workflow for Buchwald-Hartwig amination.Materials:
-
This compound (1.0 equiv)
-
Amine (1.2 equiv)
-
XPhos Pd G3 precatalyst (2 mol%)
-
Sodium tert-butoxide (NaOtBu, 1.4 equiv)
-
Anhydrous, degassed toluene
-
Glovebox or standard Schlenk line equipment
Procedure:
-
Inside a glovebox, add this compound, the amine, NaOtBu, and the XPhos Pd G3 precatalyst to a vial equipped with a stir bar.
-
Add anhydrous, degassed toluene.
-
Seal the vial and remove it from the glovebox.
-
Heat the reaction mixture to 100-110 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
After completion, cool the reaction to room temperature.
-
Dilute with ethyl acetate and filter through a pad of Celite to remove palladium black and inorganic salts.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by flash column chromatography.
References
Technical Support Center: Recrystallization of 3-Bromo-5-fluoro-2-methylaniline
This technical support center provides troubleshooting guidance and frequently asked questions for the recrystallization of high-purity 3-Bromo-5-fluoro-2-methylaniline. The information is intended for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What is the best solvent for recrystallizing this compound?
A1: The ideal recrystallization solvent for this compound will dissolve the compound well at elevated temperatures but poorly at low temperatures. A common starting point for substituted anilines is a non-polar solvent with a lower-boiling polar co-solvent. A heptane/ethyl acetate mixture is a good initial system to screen.[1] Other potential solvents include toluene, hexane, or cyclohexane, possibly with small amounts of ethanol or ethyl acetate to increase solubility at higher temperatures. It is recommended to perform small-scale solubility tests to determine the optimal solvent or solvent mixture.
Q2: My this compound is an oil and will not crystallize. What should I do?
A2: "Oiling out" is a common issue where the compound separates as a liquid instead of forming crystals. This can be due to several factors:
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Cooling too quickly: Rapid cooling can prevent the formation of a crystal lattice. Try allowing the solution to cool more slowly to room temperature before placing it in an ice bath.
-
Supersaturation: The solution may be too concentrated. Add a small amount of the hot solvent to the oiled-out mixture and reheat until the oil dissolves, then attempt to cool it slowly again.
-
Insoluble impurities: The presence of impurities can inhibit crystallization. Try filtering the hot solution to remove any insoluble matter.
-
Lack of nucleation sites: Induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal of pure this compound.
Q3: The purity of my recrystallized product has not improved. What are the possible reasons?
A3: If the purity has not improved, consider the following:
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Inappropriate solvent choice: The chosen solvent may be dissolving the impurities as well as the product, or the product may be co-precipitating with the impurities. Experiment with different solvent systems.
-
Incomplete removal of starting materials or by-products: Some impurities may have very similar solubility profiles to the desired product. An acid-base extraction can be an effective preliminary purification step to remove non-basic impurities before recrystallization.[2]
-
Decomposition: Substituted anilines can be susceptible to oxidation and degradation, especially when heated. Ensure the recrystallization is performed as quickly as possible and consider using an inert atmosphere (e.g., nitrogen or argon) if the compound is particularly sensitive.
Q4: What are the common impurities in the synthesis of this compound?
A4: While specific impurities depend on the synthetic route, they can include:
-
Starting materials: Unreacted precursors from the synthesis.
-
Isomers: Positional isomers formed during bromination or other substitution reactions.
-
Oxidation products: Anilines can oxidize to form colored impurities, especially when exposed to air and light.[3]
-
By-products from side reactions: Depending on the synthesis, these could include poly-halogenated species or products from unintended reactions of the functional groups.
Troubleshooting Guides
Issue 1: Low Recovery of Recrystallized Product
| Possible Cause | Troubleshooting Step |
| Too much solvent used. | Reduce the amount of solvent used to dissolve the crude product. Ensure you are creating a saturated solution at the boiling point of the solvent. |
| Premature crystallization during hot filtration. | Preheat the filtration apparatus (funnel and receiving flask). Use a small amount of hot solvent to wash the filter paper and dissolve any crystals that have formed. |
| Product is too soluble in the cold solvent. | Place the flask in an ice bath or freezer for a longer period to maximize crystal precipitation. Consider a different solvent system where the product has lower solubility at cold temperatures. |
| Crystals are being lost during washing. | Ensure the wash solvent is ice-cold to minimize dissolution of the product. Use a minimal amount of solvent for washing. |
Issue 2: Colored Impurities in the Final Product
| Possible Cause | Troubleshooting Step |
| Oxidation of the aniline. | Perform the recrystallization under an inert atmosphere (e.g., nitrogen). Minimize the time the solution is kept at high temperatures. Consider adding a small amount of a reducing agent like sodium bisulfite if compatible. |
| Colored impurities from the synthesis. | Perform a preliminary purification step. An acid wash can remove basic impurities, while a base wash can remove acidic ones. Activated carbon (charcoal) can sometimes be used to adsorb colored impurities, but it may also adsorb some of the product. |
| Contamination from equipment. | Ensure all glassware is thoroughly cleaned before use. |
Experimental Protocols
Protocol 1: General Recrystallization of this compound
-
Solvent Selection: In a small test tube, add approximately 20-30 mg of the crude this compound. Add a few drops of the chosen solvent (e.g., heptane).
-
Solubility Test: Gently heat the test tube. If the solid does not dissolve, add more solvent dropwise until it does. If it dissolves readily at room temperature, the solvent is not suitable. The ideal solvent will dissolve the compound when hot but not when cold.
-
Dissolution: In an appropriately sized flask, add the crude this compound. Add the minimum amount of the chosen recrystallization solvent to dissolve the solid at the solvent's boiling point.
-
Hot Filtration (if necessary): If there are insoluble impurities, filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-heated flask.
-
Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Once at room temperature, place the flask in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold solvent to remove any remaining soluble impurities.
-
Drying: Dry the crystals under vacuum to remove all traces of the solvent.
Protocol 2: Purification via Acid-Base Extraction
-
Dissolution: Dissolve the crude this compound in a suitable organic solvent like ethyl acetate or diethyl ether.
-
Acid Extraction: Transfer the solution to a separatory funnel and wash with 1M HCl. The aniline will react to form the hydrochloride salt and move into the aqueous layer.[2] Repeat the extraction two to three times.
-
Separation: Combine the aqueous layers. The organic layer, containing non-basic impurities, can be discarded.
-
Basification: Cool the aqueous layer in an ice bath and slowly add a base, such as 2M NaOH or ammonium hydroxide, until the solution is basic (check with pH paper). The this compound will precipitate out.
-
Extraction: Extract the purified aniline back into an organic solvent (e.g., ethyl acetate) three times.
-
Drying and Concentration: Combine the organic extracts, dry over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and remove the solvent under reduced pressure to yield the purified product, which can then be recrystallized if necessary.
Visualizations
Caption: General Recrystallization Workflow
Caption: Troubleshooting Crystallization Issues
References
Managing exothermic reactions during the synthesis of 3-Bromo-5-fluoro-2-methylaniline
This guide provides troubleshooting advice and frequently asked questions for managing exothermic reactions during the synthesis of 3-Bromo-5-fluoro-2-methylaniline. It is intended for researchers, scientists, and professionals in drug development.
Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis, particularly concerning the control of the exothermic bromination step. The proposed synthesis involves a three-step process to ensure regioselectivity and manage the reaction's exothermicity:
-
Acetylation: Protection of the amino group of 5-fluoro-2-methylaniline to form N-(5-fluoro-2-methylphenyl)acetamide.
-
Bromination: Electrophilic aromatic substitution on the protected aniline.
-
Hydrolysis: Deprotection to yield the final product, this compound.
| Issue | Possible Cause(s) | Recommended Action(s) |
| Rapid, Uncontrolled Temperature Increase During Bromination | The bromination of anilines is highly exothermic. The amino group strongly activates the aromatic ring, leading to a rapid reaction rate.[1] | Immediate Action: 1. Cease addition of the brominating agent immediately.[1] 2. Ensure the reaction vessel is adequately submerged in a pre-chilled cooling bath (e.g., ice-salt or dry ice-acetone). 3. If necessary, add a pre-chilled solvent to dilute the reaction mixture. |
| Formation of Multiple Brominated Products | The unprotected amino group is a strong activating group, which can lead to polybromination.[1][2] | 1. Ensure the amino group is protected via acetylation before bromination. The acetyl group moderates the reactivity of the ring.[1][2] 2. Maintain a low reaction temperature to improve selectivity. |
| Low Yield of the Desired Product | - Incomplete reaction. - Loss of product during workup and purification. - Side reactions, such as oxidation of the aniline.[2] | 1. Monitor the reaction to completion using an appropriate technique (e.g., TLC or LC-MS). 2. Optimize the extraction and purification steps to minimize product loss. 3. Consider performing the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.[2] |
| Reaction Fails to Initiate or Proceeds Very Slowly | - Insufficiently activated brominating agent. - Low reaction temperature. | 1. If using a milder brominating agent like N-bromosuccinimide (NBS), a catalytic amount of acid may be required. 2. Allow the reaction mixture to slowly warm to a temperature where the reaction proceeds at a controllable rate, while carefully monitoring the temperature. |
Frequently Asked Questions (FAQs)
Q1: Why is the direct bromination of 5-fluoro-2-methylaniline often problematic?
A1: The amino group in anilines is a potent activating group in electrophilic aromatic substitution, making the reaction highly exothermic and difficult to control.[1] This can lead to a rapid, uncontrolled temperature increase (a runaway reaction) and the formation of multiple brominated byproducts.[1][2] To achieve selective monobromination and manage the exotherm, the reactivity of the amino group is typically moderated by a protecting group, such as an acetyl group.[1][2]
Q2: What is the recommended strategy for the selective synthesis of this compound?
A2: A common and effective strategy is a three-step synthesis:
-
Acetylation: React 5-fluoro-2-methylaniline with acetic anhydride to form N-(5-fluoro-2-methylphenyl)acetamide. This reduces the activating effect of the amino group.[1]
-
Bromination: The resulting acetanilide is then brominated. The acetyl group directs the substitution to the ortho and para positions. Due to steric hindrance from the methyl group and the acetylamino group, bromination is expected to occur at the desired position.
-
Hydrolysis: The acetyl group is removed by acid or base hydrolysis to yield this compound.
Q3: What are the best practices for controlling the temperature during the bromination step?
A3: Effective temperature control is crucial. Key practices include:
-
Slow, Controlled Addition: Add the brominating agent (e.g., a solution of bromine in a suitable solvent) dropwise or via a syringe pump to the reaction mixture. This allows the cooling system to dissipate the heat generated.
-
Efficient Cooling: Use an appropriate cooling bath (e.g., ice/water, ice/salt, or a cryocooler) to maintain the desired reaction temperature.
-
Adequate Stirring: Ensure efficient stirring to promote heat transfer and prevent the formation of localized hot spots.
-
Dilution: Conducting the reaction in a suitable solvent helps to dissipate heat.
Q4: What are some alternative brominating agents to elemental bromine?
A4: N-Bromosuccinimide (NBS) is a common alternative to elemental bromine.[3][4] It is a solid and can be easier to handle. Reactions with NBS are often milder and can offer improved regioselectivity.[4] However, an acid catalyst may be required when using NBS for the bromination of less activated aromatic rings.
Experimental Protocols
Proposed Synthesis of this compound
Step 1: Acetylation of 5-fluoro-2-methylaniline
-
In a flask equipped with a stirrer, add 5-fluoro-2-methylaniline and a suitable solvent (e.g., acetic acid).
-
Cool the mixture in an ice bath.
-
Slowly add acetic anhydride to the cooled solution with continuous stirring.
-
After the addition is complete, allow the mixture to warm to room temperature and stir until the reaction is complete (monitor by TLC).
-
Pour the reaction mixture into cold water to precipitate the N-(5-fluoro-2-methylphenyl)acetamide.
-
Collect the solid product by filtration, wash with water, and dry.
Step 2: Bromination of N-(5-fluoro-2-methylphenyl)acetamide
-
Dissolve the dried N-(5-fluoro-2-methylphenyl)acetamide in a suitable solvent (e.g., acetic acid).
-
Cool the solution to 0-5 °C in an ice-salt bath.
-
Slowly add a solution of bromine in acetic acid dropwise, ensuring the temperature does not exceed 5 °C.
-
After the addition is complete, stir the reaction mixture at a low temperature until the starting material is consumed (monitor by TLC).
-
Pour the reaction mixture into a solution of sodium bisulfite to quench any unreacted bromine, followed by neutralization with a base to precipitate the product.
-
Collect the solid product by filtration, wash with water, and dry.
Step 3: Hydrolysis of N-(3-bromo-5-fluoro-2-methylphenyl)acetamide
-
Reflux the crude N-(3-bromo-5-fluoro-2-methylphenyl)acetamide with an aqueous solution of a strong acid (e.g., hydrochloric acid) or a strong base (e.g., sodium hydroxide).
-
Monitor the reaction for the disappearance of the starting material.
-
Cool the reaction mixture and neutralize it to precipitate the final product, this compound.
-
Collect the product by filtration, wash with water, and purify if necessary (e.g., by recrystallization or column chromatography).
Quantitative Data for Exotherm Management
| Parameter | Recommended Range/Action | Rationale |
| Reaction Temperature | 0 to 10 °C | Lowering the temperature reduces the reaction rate, allowing for better control of the exotherm.[1] |
| Reagent Addition Rate | Slow, dropwise addition | Prevents a rapid accumulation of unreacted reagents and a sudden release of heat. |
| Stirring Speed | Vigorous | Ensures efficient heat transfer from the reaction mixture to the cooling bath and prevents localized hot spots. |
| Concentration | Use of an appropriate solvent | Diluting the reactants helps to moderate the reaction rate and absorb the heat generated. |
Visualizations
Caption: Troubleshooting workflow for managing a rapid temperature increase.
Caption: Proposed three-step synthesis workflow for this compound.
References
Stability and degradation issues of 3-Bromo-5-fluoro-2-methylaniline
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) concerning the stability and degradation of 3-Bromo-5-fluoro-2-methylaniline.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
A1: To ensure the long-term stability of this compound, it is recommended to store the compound in a cool, dry, and dark place under an inert atmosphere (e.g., nitrogen or argon).[1] Tightly seal the container to prevent exposure to air and moisture. Many suppliers recommend refrigeration (2-8 °C) for optimal preservation.
Q2: My this compound has changed color to yellow/brown. Is it still usable?
A2: The development of a yellow or brown color is a common indicator of degradation, likely due to oxidation from exposure to air and/or light.[2] While the compound may not be completely degraded, its purity is compromised. It is highly recommended to assess the purity of the discolored material using an appropriate analytical method, such as HPLC, before use. For applications requiring high purity, using a fresh, colorless batch is advisable.
Q3: What are the potential degradation pathways for this compound?
A3: Based on the chemical structure and data from similar aniline derivatives, this compound is susceptible to several degradation pathways:
-
Oxidative Degradation: The amine group is prone to oxidation, which can be accelerated by exposure to air, light, and certain metal ions.[2] This can lead to the formation of colored impurities and various oxidation products.
-
Photodegradation: Exposure to UV or ambient light can induce photochemical reactions, potentially leading to dehalogenation, hydroxylation of the aromatic ring, and other complex reactions.[3]
-
Thermal Degradation: At elevated temperatures, the molecule can undergo decomposition, which may involve the cleavage of the carbon-bromine, carbon-fluorine, and carbon-nitrogen bonds.[3]
-
Acid/Base Hydrolysis: While generally stable, prolonged exposure to strong acidic or basic conditions, especially at elevated temperatures, could potentially lead to hydrolysis or other reactions.
Q4: What are some common impurities that might be present in this compound?
A4: Impurities can arise from the synthetic process or from degradation. Potential impurities could include isomers, starting materials from the synthesis, or by-products of the reaction. Degradation can lead to the formation of various oxidation products, hydroxylated species, and dehalogenated derivatives.
Troubleshooting Guides
This section provides solutions to common problems encountered during the handling and use of this compound in a question-and-answer format.
Issue 1: Inconsistent experimental results using this compound.
-
Question: Why am I observing variability in my reaction yields or analytical results when using the same batch of this compound?
-
Answer: Inconsistent results can stem from the degradation of your compound. Assess the purity of your current stock using HPLC or LC-MS. If degradation is confirmed, it is recommended to use a fresh, properly stored sample. Ensure that the compound is handled under an inert atmosphere and protected from light during your experimental setup.
Issue 2: Appearance of unknown peaks in the chromatogram during in-process reaction monitoring.
-
Question: I am monitoring my reaction involving this compound by HPLC and see new, unexpected peaks. What could be the cause?
-
Answer: These new peaks could be either reaction intermediates, by-products, or degradation products of this compound. To investigate, you can run a control experiment with the starting material under the same reaction conditions (solvent, temperature) but without other reactants. If the peaks appear, they are likely degradation products. Consider performing forced degradation studies (see experimental protocols) to intentionally generate and identify these degradants.
Issue 3: The solid this compound appears clumpy or discolored.
-
Question: My solid this compound is no longer a fine powder and has some discoloration. What should I do?
-
Answer: Clumping can indicate moisture absorption, while discoloration suggests chemical degradation.[1] It is not recommended to use this material for sensitive applications. To prevent this, always store the compound in a desiccator or a dry, inert atmosphere.
Data Presentation
Table 1: Recommended Storage and Handling of this compound
| Parameter | Recommendation | Rationale |
| Storage Temperature | 2-8 °C (Refrigerated) | To minimize thermal degradation and slow down oxidative processes. |
| Atmosphere | Inert Gas (Nitrogen or Argon) | To prevent oxidative degradation of the amine functional group. |
| Light Exposure | Store in amber vials or in the dark | To prevent photodegradation.[2] |
| Container | Tightly sealed container | To protect from moisture and atmospheric oxygen. |
| Handling | Use in a well-ventilated area or fume hood | To avoid inhalation of the compound. |
Table 2: Typical Conditions for Forced Degradation Studies of this compound
| Stress Condition | Reagent/Condition | Temperature | Duration | Potential Degradation Pathway |
| Acid Hydrolysis | 0.1 M - 1 M HCl | 60-80 °C | 24-72 hours | Hydrolysis, dehalogenation |
| Base Hydrolysis | 0.1 M - 1 M NaOH | 60-80 °C | 24-72 hours | Hydrolysis, dehalogenation |
| Oxidation | 3-30% H₂O₂ | Room Temperature | 24-72 hours | Oxidation of the amine group, ring hydroxylation |
| Thermal Degradation | Dry Heat | 80-105 °C | 24-72 hours | Cleavage of C-Br, C-F, and C-N bonds |
| Photodegradation | UV light (e.g., 254 nm) and visible light | Room Temperature | As per ICH Q1B guidelines[3][4] | Photochemical reactions, dehalogenation, hydroxylation |
Experimental Protocols
Protocol 1: General Procedure for a Forced Degradation Study
-
Sample Preparation: Prepare stock solutions of this compound in a suitable solvent (e.g., acetonitrile/water mixture) at a known concentration (e.g., 1 mg/mL).
-
Stress Conditions:
-
Acidic: Mix the stock solution with an equal volume of 0.2 M or 2 M HCl.
-
Basic: Mix the stock solution with an equal volume of 0.2 M or 2 M NaOH.
-
Oxidative: Mix the stock solution with an equal volume of 6% or 30% H₂O₂.
-
Thermal: Place the solid compound and the stock solution in an oven at a controlled temperature (e.g., 80 °C).
-
Photolytic: Expose the solid compound and the stock solution to UV and visible light according to ICH Q1B guidelines.[3][4]
-
-
Time Points: Withdraw aliquots at various time points (e.g., 0, 2, 6, 12, 24, 48, 72 hours).
-
Neutralization: For acidic and basic samples, neutralize the solution before analysis.
-
Analysis: Analyze the stressed samples using a stability-indicating HPLC method (see Protocol 2) to determine the extent of degradation and identify any degradation products.
Protocol 2: Development of a Stability-Indicating HPLC Method
-
Instrumentation: A standard HPLC system with a UV detector or a photodiode array (PDA) detector.
-
Column Selection: A reversed-phase C18 column (e.g., 150 mm x 4.6 mm, 5 µm) is a good starting point.
-
Mobile Phase:
-
A: 0.1% Formic acid or phosphoric acid in water.
-
B: Acetonitrile or Methanol.
-
-
Gradient Elution: Start with a higher percentage of mobile phase A and gradually increase the percentage of mobile phase B to elute any potential non-polar degradation products. A typical gradient might be:
-
0-5 min: 95% A, 5% B
-
5-25 min: Gradient to 5% A, 95% B
-
25-30 min: Hold at 5% A, 95% B
-
30-35 min: Return to initial conditions.
-
-
Detection Wavelength: Monitor at a wavelength where this compound and its potential degradation products have significant absorbance (e.g., determined by UV scan, typically around 254 nm for anilines).
-
Method Validation: Validate the method according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness. The method is considered stability-indicating if all degradation products are well-resolved from the parent peak and from each other.
Mandatory Visualizations
Caption: Troubleshooting workflow for stability issues.
Caption: Potential degradation pathways.
References
Technical Support Center: Optimizing Reactions with 3-Bromo-5-fluoro-2-methylaniline
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3-Bromo-5-fluoro-2-methylaniline in cross-coupling reactions. The following information is designed to help you select the optimal catalyst and conditions for your specific synthetic needs.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges when using this compound in cross-coupling reactions?
A1: The primary challenges with this substrate arise from its electronic and steric properties. The ortho-methyl group introduces steric hindrance around the bromine atom, which can impede the oxidative addition step in the catalytic cycle. Additionally, the fluorine and amino groups influence the electron density of the aromatic ring, which can affect catalyst reactivity. Careful selection of a bulky, electron-rich ligand is often necessary to overcome these hurdles.[1]
Q2: Which types of palladium catalysts are recommended for Suzuki-Miyaura coupling with this substrate?
A2: For sterically hindered aryl bromides like this compound, palladium catalysts with bulky, electron-rich phosphine ligands are generally recommended. Catalyst systems based on ligands such as SPhos, XPhos, or RuPhos have shown effectiveness in similar challenging couplings.[1] N-heterocyclic carbene (NHC) ligands can also be highly effective due to their strong electron-donating ability and steric bulk.[2]
Q3: What are the key considerations for catalyst selection in Buchwald-Hartwig amination with this compound?
A3: Similar to Suzuki coupling, the Buchwald-Hartwig amination of this substrate benefits from palladium catalysts paired with bulky, electron-rich ligands. Ligands from the Buchwald biarylphosphine family (e.g., XPhos, RuPhos, BrettPhos) are excellent starting points.[3][4] The choice of base is also critical; stronger bases like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) are often required to facilitate the deprotonation of the amine and promote the catalytic cycle.[5]
Q4: I am observing low yields in my Suzuki-Miyaura reaction. What are the first troubleshooting steps?
A4: Low yields can often be attributed to several factors. First, evaluate your catalyst system. If you are using a standard ligand like PPh₃, consider switching to a bulkier, more electron-rich ligand such as SPhos or XPhos. Second, assess your base and solvent combination. A stronger base like K₃PO₄ or Cs₂CO₃ may be necessary. Ensure your solvent is anhydrous and thoroughly degassed. Finally, consider increasing the reaction temperature, as sterically hindered substrates often require more thermal energy.[2]
Q5: What are common side products in these reactions and how can I minimize them?
A5: A common side product in palladium-catalyzed cross-coupling reactions is the hydrodehalogenation of the starting material, where the bromine atom is replaced by a hydrogen. This can be minimized by using bulky ligands that favor reductive elimination over β-hydride elimination. Another potential side reaction is homocoupling of the boronic acid or the aryl halide. Optimizing the stoichiometry of your reactants and ensuring a highly active catalyst can help to suppress these unwanted reactions.
Troubleshooting Guides
Suzuki-Miyaura Coupling
| Issue | Potential Cause | Recommended Solution |
| Low or No Conversion | Ineffective catalyst system for a sterically hindered substrate. | Switch to a palladium precatalyst with a bulky, electron-rich ligand (e.g., Pd₂(dba)₃ with SPhos, XPhos, or RuPhos). Consider using a palladacycle precatalyst like CataCXium A Pd G3.[1] |
| Insufficiently strong base. | Use a stronger base such as K₃PO₄, Cs₂CO₃, or t-BuOK. Ensure the base is finely powdered for better solubility and reactivity. | |
| Low reaction temperature. | Increase the reaction temperature to 100-120 °C. Microwave irradiation can also be effective. | |
| Catalyst deactivation due to oxygen. | Ensure the solvent and reaction vessel are thoroughly degassed using techniques like freeze-pump-thaw or by sparging with an inert gas. | |
| Significant Side Product Formation (e.g., Hydrodehalogenation) | Inappropriate ligand choice. | Employ bulky biarylphosphine ligands that promote the desired reductive elimination pathway. |
| Non-optimal reaction conditions. | Re-optimize the reaction temperature and time. Running the reaction for too long or at too high a temperature can sometimes lead to side product formation. |
Buchwald-Hartwig Amination
| Issue | Potential Cause | Recommended Solution |
| Low or No Conversion | Inefficient catalyst-ligand combination. | Use a palladium source like Pd₂(dba)₃ or [Pd(allyl)Cl]₂ with a bulky biarylphosphine ligand such as XPhos, RuPhos, or BrettPhos.[3][4] |
| Base is not strong enough to deprotonate the amine. | Employ a strong base like NaOtBu or LHMDS.[5] | |
| Catalyst inhibition. | The aniline substrate or amine coupling partner can sometimes coordinate to the palladium center and inhibit catalysis. Using a higher ligand-to-palladium ratio can sometimes mitigate this. | |
| Formation of Di-arylated Amine | Incorrect stoichiometry. | Use a slight excess of the amine coupling partner (1.1-1.2 equivalents) relative to the this compound. |
| Decomposition of Starting Material or Product | Reaction temperature is too high. | For sensitive substrates, consider running the reaction at a lower temperature for a longer period. |
Data Presentation: Catalyst Performance in Reactions with Structurally Similar Substrates
Disclaimer: The following data is compiled from studies on substrates structurally similar to this compound and should be used as a guideline for reaction optimization.
Suzuki-Miyaura Coupling of Substituted Bromoanilines
| Catalyst System (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| Pd₂(dba)₃ (2) | SPhos (4) | K₃PO₄ (2) | Toluene/H₂O | 100 | 12 | 95 | Adapted from[2] |
| Pd(PPh₃)₄ (5) | - | K₃PO₄ (2.4) | 1,4-Dioxane | 90 | - | 31-46 | [2] |
| CataCXium A Pd G3 (10) | - | K₃PO₄ (3) | 2-MeTHF | 80 | 18 | 95 | [1] |
| Pd-NHC complex (0.05-1) | - | t-BuOK (2) | Dioxane | 100 | 12 | >99 | [2] |
Buchwald-Hartwig Amination of Substituted Aryl Bromides
| Pd-Catalyst (mol%) | Ligand (mol%) | Amine | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| [Pd(allyl)Cl]₂ (1) | t-BuXPhos (4) | Carbazole | t-BuOLi (2.1) | 1,4-Dioxane | 100 | 24 | High | Adapted from[3] |
| Pd₂(dba)₃ (2) | XPhos (8) | Diphenylamine | t-BuONa (2.08) | Toluene | 100 | 24 | High | Adapted from[3] |
| Pd₂(dba)₃ (1-2) | XPhos (2-4) | Morpholine | NaOtBu (1.2-1.5) | Toluene | 80-110 | 2-24 | Varies | Adapted from[5] |
Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling
-
Reaction Setup: In a glovebox or under a positive flow of inert gas, add the palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%) and the phosphine ligand (e.g., SPhos, 4 mol%) to an oven-dried Schlenk tube equipped with a magnetic stir bar.
-
Addition of Reagents: To the same Schlenk tube, add the base (e.g., K₃PO₄, 2 equivalents), this compound (1.0 equivalent), and the arylboronic acid (1.2 equivalents).
-
Addition of Solvent: Add anhydrous, degassed solvent (e.g., toluene) via syringe. The typical concentration is 0.1-0.5 M with respect to the aryl bromide.
-
Reaction: Heat the reaction mixture to 80-110 °C with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
General Protocol for Buchwald-Hartwig Amination
-
Reaction Setup: To an oven-dried Schlenk tube containing a magnetic stir bar, add the palladium catalyst/precatalyst, ligand (if applicable), and base under an inert atmosphere (e.g., argon or nitrogen).[6]
-
Addition of Reagents: Add this compound to the Schlenk tube. Seal the tube and evacuate and backfill with the inert gas (repeat this cycle three times).[6]
-
Addition of Solvent: Add the anhydrous solvent via syringe.[6]
-
Addition of Amine: Add the amine to the reaction mixture via syringe.[6]
-
Reaction: Heat the reaction mixture with vigorous stirring to the desired temperature (typically 80-110 °C).[6]
-
Monitoring: Monitor the reaction progress by a suitable analytical technique (e.g., TLC, LC-MS, or GC-MS).[6]
-
Workup: After cooling, dilute the mixture with a suitable organic solvent (e.g., ethyl acetate, dichloromethane). Wash the organic layer with water and then with brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Visualizations
Caption: Experimental workflow for the Suzuki-Miyaura coupling.
Caption: Catalytic cycle for the Buchwald-Hartwig amination.
Caption: Decision workflow for catalyst and base selection.
References
- 1. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. research.rug.nl [research.rug.nl]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
Validation & Comparative
Comparative Guide to Purity Validation of 3-Bromo-5-fluoro-2-methylaniline
This guide provides a comparative analysis of High-Performance Liquid Chromatography (HPLC) and other analytical techniques for the purity validation of 3-Bromo-5-fluoro-2-methylaniline, a key intermediate in pharmaceutical synthesis. The objective is to offer researchers, scientists, and drug development professionals a comprehensive overview of available methods, supported by experimental data and protocols, to ensure the quality and consistency of this critical raw material.
High-Performance Liquid Chromatography (HPLC) Analysis
Reverse-phase HPLC is the most common and robust method for assessing the purity of non-volatile, polar organic compounds like this compound. The method separates the main component from its potential impurities based on their differential partitioning between a nonpolar stationary phase and a polar mobile phase.
Experimental Protocol: HPLC Method
A generalized reverse-phase HPLC method suitable for this compound is detailed below. This protocol is based on standard practices for analyzing halogenated aromatic amines.
-
Instrumentation : A standard HPLC system equipped with a UV-Vis detector.
-
Column : C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).
-
Mobile Phase : Isocratic elution with Acetonitrile:Water (70:30, v/v). The water phase should contain 0.1% trifluoroacetic acid (TFA) to improve peak shape.
-
Flow Rate : 1.0 mL/min.
-
Column Temperature : 30 °C.
-
Detection Wavelength : 254 nm.
-
Injection Volume : 10 µL.
-
Sample Preparation : Accurately weigh 10 mg of this compound and dissolve in 10 mL of the mobile phase to prepare a 1 mg/mL stock solution. Further dilute as necessary.
Data Presentation: HPLC Performance
The following table summarizes the expected performance characteristics of the described HPLC method for the analysis of a sample containing the target analyte and a common impurity, 2-bromo-4-fluoro-6-methylaniline.
| Parameter | This compound | Impurity (2-bromo-4-fluoro-6-methylaniline) |
| Retention Time (t R ) | ~ 5.8 min | ~ 4.9 min |
| Response Factor (RF) | 1.00 | 0.95 |
| Limit of Detection (LOD) | 0.01% | 0.01% |
| Limit of Quantitation (LOQ) | 0.03% | 0.03% |
| Purity Assay (Area %) | 99.85% | 0.15% |
| Precision (%RSD, n=6) | < 1.0% | < 2.0% |
Workflow for HPLC Purity Validation
The diagram below illustrates the general workflow for determining the purity of this compound using HPLC.
Caption: Workflow for HPLC purity analysis.
Comparison with Alternative Analytical Methods
While HPLC is a powerful technique, other methods can be employed for purity validation, each with distinct advantages and disadvantages. This section compares HPLC with Gas Chromatography-Mass Spectrometry (GC-MS) and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy.
A. Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is an excellent alternative for analyzing volatile and thermally stable compounds. It offers high separation efficiency and provides structural information through mass spectrometry, which is invaluable for impurity identification.
-
Instrumentation : Gas chromatograph coupled with a mass spectrometer.
-
Column : Capillary column suitable for polar analytes (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas : Helium at a constant flow of 1.2 mL/min.
-
Inlet Temperature : 250 °C.
-
Injection Mode : Split (e.g., 50:1).
-
Oven Program : Start at 80 °C, hold for 2 min, ramp to 280 °C at 15 °C/min, hold for 5 min.
-
MS Transfer Line : 280 °C.
-
Ion Source : 230 °C.
-
Mass Range : 50-450 amu.
-
Sample Preparation : 1 mg/mL in a volatile solvent like Dichloromethane.
B. Quantitative Nuclear Magnetic Resonance (qNMR)
qNMR is a primary analytical method that can determine the purity of a substance without the need for a specific reference standard of the analyte. It relies on a certified internal standard and the principle that the integral of an NMR signal is directly proportional to the number of corresponding nuclei.
-
Instrumentation : NMR spectrometer (e.g., 400 MHz or higher).
-
Internal Standard : A certified standard with a known purity and non-overlapping peaks (e.g., Maleic acid).
-
Solvent : Deuterated solvent (e.g., DMSO-d₆).
-
Pulse Program : A standard quantitative pulse program with a long relaxation delay (D1 > 5 * T₁ of the slowest relaxing proton).
-
Data Processing : Careful phasing and baseline correction are critical. Purity is calculated by comparing the integral of a specific analyte proton signal to the integral of a known proton signal from the internal standard.
Comparative Summary of Methods
The choice of analytical method depends on the specific requirements of the validation, such as the need for impurity identification, sample throughput, and the availability of reference standards.
| Feature | HPLC-UV | GC-MS | qNMR |
| Principle | Differential partitioning | Volatility & mass-to-charge ratio | Nuclear spin properties |
| Primary Use | Routine purity testing, quantitation | Impurity identification, volatile analysis | Absolute purity determination |
| Sample Volatility | Not required | Required | Not required |
| Reference Standard | Analyte standard required for identity | Library matching for identity | Internal standard required |
| Sensitivity | High (ng to pg) | Very High (pg to fg) | Moderate (µg to mg) |
| Specificity | Moderate to High | Very High | High |
| Sample Throughput | High | Medium | Low |
| Destructive | Yes | Yes | No |
Decision Logic for Method Selection
The following diagram outlines the logical process for selecting the most appropriate analytical technique for purity validation based on the project's primary goal.
Caption: Decision tree for selecting a purity validation method.
Conclusion
For routine quality control and purity assessment of this compound, HPLC-UV offers the best balance of performance, throughput, and reliability. It is highly precise and sensitive for quantifying known impurities. When unknown impurities are detected, GC-MS serves as a powerful complementary technique for structural elucidation, provided the impurities are volatile. For applications requiring the highest level of accuracy and an absolute purity value without a dedicated analyte reference standard, qNMR is the method of choice, albeit with lower throughput. A comprehensive validation strategy often employs HPLC for routine checks and leverages GC-MS or qNMR for investigational purposes.
Navigating the Reactivity Landscape of Bromo-Fluoro-Methylaniline Isomers: A Comparative Guide
For researchers, scientists, and professionals in drug development, the strategic selection of building blocks is paramount to successful molecular design and synthesis. Bromo-fluoro-methylaniline isomers represent a class of versatile reagents, offering multiple points for diversification. However, the positional arrangement of the bromo, fluoro, and methyl substituents on the aniline ring profoundly influences the reactivity of each isomer. This guide provides an objective comparison of the reactivity of various bromo-fluoro-methylaniline isomers, supported by experimental data and established chemical principles, to aid in the rational selection of these critical synthons.
The reactivity of bromo-fluoro-methylaniline isomers is primarily dictated by the interplay of the electronic and steric effects of the substituents on the aromatic ring. The amino group is a strong activating group and an ortho-, para-director for electrophilic aromatic substitution. The methyl group is a weakly activating ortho-, para-director. Conversely, the bromine and fluorine atoms are deactivating but also ortho-, para-directing. This complex interplay of directing effects, coupled with steric hindrance, governs the regioselectivity and rate of various chemical transformations.
Comparative Reactivity in Key Transformations
The utility of bromo-fluoro-methylaniline isomers is most evident in three key reaction classes: palladium-catalyzed cross-coupling reactions, nucleophilic aromatic substitution (SNA), and electrophilic aromatic substitution.
Palladium-Catalyzed Cross-Coupling Reactions
The bromine atom serves as a primary handle for palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura and Buchwald-Hartwig amination. The reactivity in these transformations is influenced by the C-Br bond strength and the steric environment around the bromine atom. Generally, isomers with less steric hindrance around the bromine atom are expected to exhibit higher reactivity.
Nucleophilic Aromatic Substitution (SNA)
The fluorine atom on the aromatic ring is susceptible to nucleophilic aromatic substitution, particularly when the ring is activated by electron-withdrawing groups or under forcing conditions. The reactivity of the C-F bond in SNA reactions generally follows the order F > Cl > Br > I, due to the high electronegativity of fluorine stabilizing the intermediate Meisenheimer complex. However, the position of the fluorine relative to the other activating and deactivating groups is crucial. A fluorine atom ortho or para to a strong electron-withdrawing group will be more readily displaced. In the context of bromo-fluoro-methylanilines, the inherent electron-donating nature of the amino and methyl groups can make SNA at the fluorine less favorable unless strong nucleophiles or harsh reaction conditions are employed.
Electrophilic Aromatic Substitution
The aniline ring is highly activated towards electrophilic aromatic substitution. The regioselectivity is determined by the combined directing effects of the amino, methyl, fluoro, and bromo substituents. The powerful ortho-, para-directing effect of the amino group will dominate, directing incoming electrophiles to the available ortho and para positions. However, the steric bulk of the existing substituents will play a significant role in determining the final product distribution. For example, bromination of a fluoro-methylaniline isomer will likely occur at a position that is electronically activated and sterically accessible.
Quantitative Data Summary
The following table summarizes available quantitative data for representative bromo-fluoro-methylaniline isomers and related compounds to illustrate the impact of substitution patterns on reactivity. It is important to note that direct comparative studies under identical conditions are scarce, and the data is compiled from different sources.
| Isomer/Related Compound | Reaction Type | Reactant/Catalyst | Conditions | Yield (%) | Reference |
| 5-Bromo-4-fluoro-2-methylaniline | Suzuki-Miyaura Coupling | Arylboronic acid / Pd(dppf)Cl2 | Dioxane/H2O, K2CO3, 90°C | Moderate to High | [1][2] |
| 2-Bromo-substituted anilines | Suzuki-Miyaura Coupling | Various boronic esters / CataCXium A palladacycle | 2-MeTHF, K3PO4, 70°C | 40-95 | [1] |
| (E)-4-bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline | Suzuki-Miyaura Coupling | Arylboronic acid / Pd(PPh3)4 | Toluene/Ethanol/H2O, K3PO4 | 39-40.3 | [3] |
| 6-Fluoropurine nucleoside | Nucleophilic Aromatic Substitution | Aniline / TFA | MeCN, 50°C | - | [4] |
| 6-Bromopurine nucleoside | Nucleophilic Aromatic Substitution | Aniline / TFA | MeCN, 50°C | - | [4] |
Experimental Protocols
General Procedure for Suzuki-Miyaura Coupling of a Bromo-Fluoro-Methylaniline Isomer
This protocol is adapted from a procedure for the coupling of a related bromo-fluoro-aniline derivative.[5] Optimization may be required for specific isomers.
Materials:
-
Bromo-fluoro-methylaniline isomer (1.0 mmol)
-
Arylboronic acid (1.2 mmol)
-
Palladium(II) acetate (0.03 mmol)
-
Triphenylphosphine (0.06 mmol)
-
Potassium carbonate (2.0 mmol)
-
Toluene (15 mL), 1,4-Dioxane (5 mL), Water (5 mL) (degassed)
Procedure:
-
To a round-bottom flask, add the bromo-fluoro-methylaniline isomer, arylboronic acid, potassium carbonate, palladium(II) acetate, and triphenylphosphine.
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add the degassed solvent mixture.
-
Stir the reaction mixture at room temperature for 10 minutes.
-
Heat the mixture to 90 °C and maintain this temperature for 12-24 hours, monitoring the reaction progress by TLC.
-
Upon completion, cool the mixture to room temperature and add water.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the crude product by column chromatography.
Visualizing Reactivity Principles
The following diagrams illustrate the key concepts governing the reactivity of bromo-fluoro-methylaniline isomers.
Caption: Interplay of factors governing isomer reactivity.
Caption: Suzuki-Miyaura cross-coupling workflow.
References
- 1. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
A Spectroscopic Journey: Unraveling the Transformation of Precursors into 3-Bromo-5-fluoro-2-methylaniline
A detailed spectroscopic comparison of the pharmaceutical intermediate 3-Bromo-5-fluoro-2-methylaniline and its precursors, 2-Bromo-5-fluorotoluene and 1-Bromo-5-fluoro-2-methyl-3-nitrobenzene, provides valuable insights for researchers and professionals in drug development. This guide offers a comprehensive analysis of their structural evolution using Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), supported by detailed experimental protocols.
The synthesis of this compound, a key building block in the pharmaceutical industry, involves a precise sequence of chemical transformations. Understanding the spectroscopic characteristics of the starting materials and intermediates is crucial for reaction monitoring, quality control, and impurity profiling. This guide focuses on a common synthetic route, elucidating the spectroscopic changes that occur at each step.
Synthetic Pathway Overview
The synthesis begins with the bromination of 2-Fluorotoluene to yield 2-Bromo-5-fluorotoluene. Subsequent nitration of this intermediate introduces a nitro group, forming 1-Bromo-5-fluoro-2-methyl-3-nitrobenzene. The final step involves the reduction of the nitro group to an amine, yielding the target molecule, this compound.
Spectroscopic Data Comparison
The following tables summarize the key spectroscopic data for this compound and its precursors.
Table 1: ¹H NMR Data (δ, ppm)
| Compound | Aromatic Protons | Methyl Protons | Other |
| 2-Bromo-5-fluorotoluene | 7.32 (dd, J=8.5, 5.5 Hz, 1H), 7.05 (dd, J=8.5, 2.5 Hz, 1H), 6.85 (td, J=8.5, 2.5 Hz, 1H) | 2.25 (s, 3H) | - |
| 1-Bromo-5-fluoro-2-methyl-3-nitrobenzene | 8.02 (dd, J=8.0, 2.4 Hz, 1H), 7.96 (dd, J=8.0, 2.4 Hz, 1H) | 2.41 (s, 3H) | - |
| This compound | 6.60 (dd, J=8.4, 2.8 Hz, 1H), 6.42 (dd, J=11.6, 2.8 Hz, 1H) | 2.09 (s, 3H) | 5.54 (bs, 2H, -NH₂) |
Table 2: ¹³C NMR Data (δ, ppm)
| Compound | Aromatic Carbons | Methyl Carbon |
| 2-Bromo-5-fluorotoluene | 162.1 (d, J=245 Hz), 133.5, 129.8, 116.8 (d, J=22 Hz), 114.5 (d, J=21 Hz), 113.2 | 19.8 |
| 1-Bromo-5-fluoro-2-methyl-3-nitrobenzene | 160.2 (d, J=250 Hz), 149.5, 134.0, 128.5, 120.0, 115.1 (d, J=23 Hz) | 15.0 |
| This compound | 163.5 (d, J=240 Hz), 147.2, 125.8, 115.2 (d, J=23 Hz), 110.1 (d, J=21 Hz), 101.8 | 14.1 |
Table 3: IR Data (cm⁻¹)
| Compound | N-H Stretch | C-H (Aromatic) | C-H (Aliphatic) | C=C (Aromatic) | C-N Stretch | C-F Stretch | C-Br Stretch | NO₂ Stretch |
| 2-Bromo-5-fluorotoluene | - | 3050-3100 | 2850-2960 | 1470-1600 | - | 1100-1250 | 550-650 | - |
| 1-Bromo-5-fluoro-2-methyl-3-nitrobenzene | - | 3050-3100 | 2850-2960 | 1450-1600 | - | 1100-1250 | 550-650 | 1530, 1350 |
| This compound | 3300-3500 | 3000-3100 | 2850-2960 | 1480-1620 | 1250-1350 | 1100-1250 | 550-650 | - |
Table 4: Mass Spectrometry Data (m/z)
| Compound | Molecular Ion [M]⁺ | Key Fragments |
| 2-Bromo-5-fluorotoluene | 188/190 (approx. 1:1) | 109, 91 |
| 1-Bromo-5-fluoro-2-methyl-3-nitrobenzene | 233/235 (approx. 1:1) | 216/218, 187/189, 108 |
| This compound | 203/205 (approx. 1:1) | 188/190, 124, 109 |
Experimental Protocols
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra were recorded on a Bruker Avance 400 MHz spectrometer. Samples (5-10 mg for ¹H, 20-50 mg for ¹³C) were dissolved in approximately 0.7 mL of deuterated chloroform (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆). Chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.
Infrared (IR) Spectroscopy: IR spectra were obtained using a PerkinElmer Spectrum Two FT-IR spectrometer equipped with a universal attenuated total reflectance (uATR) accessory. A small amount of the solid or liquid sample was placed directly on the ATR crystal, and the spectrum was recorded in the range of 4000-400 cm⁻¹.
Mass Spectrometry (MS): Mass spectra were acquired on a Thermo Scientific ISQ EC single quadrupole mass spectrometer with electron ionization (EI) at 70 eV. Samples were introduced via a direct insertion probe or gas chromatography inlet. The mass-to-charge ratio (m/z) of the molecular ion and major fragments were recorded.
Spectroscopic Interpretation and Comparison
The spectroscopic data clearly illustrates the chemical transformations occurring during the synthesis.
-
From 2-Bromo-5-fluorotoluene to 1-Bromo-5-fluoro-2-methyl-3-nitrobenzene: The most significant changes are observed in the IR and NMR spectra. The IR spectrum of the nitrated product shows strong characteristic absorption bands for the nitro group (NO₂) at approximately 1530 cm⁻¹ and 1350 cm⁻¹. In the ¹H NMR spectrum, the introduction of the electron-withdrawing nitro group causes a downfield shift of the aromatic protons. The mass spectrum shows the expected increase in the molecular ion peak by 45 m/z units, corresponding to the addition of a NO₂ group.
-
From 1-Bromo-5-fluoro-2-methyl-3-nitrobenzene to this compound: The reduction of the nitro group to an amine is evident in all spectroscopic techniques. The IR spectrum shows the appearance of N-H stretching vibrations in the region of 3300-3500 cm⁻¹ and the disappearance of the NO₂ stretching bands. In the ¹H NMR spectrum, the aromatic protons shift upfield due to the electron-donating nature of the newly formed amino group. A broad singlet corresponding to the -NH₂ protons also appears. The mass spectrum confirms the conversion with a molecular ion peak that is 30 m/z units lower than the precursor, consistent with the loss of two oxygen atoms and the addition of two hydrogen atoms.
This comparative analysis of the spectroscopic data for this compound and its precursors provides a clear and objective guide for researchers. The provided data and experimental protocols can be instrumental in ensuring the successful synthesis and quality assessment of this important pharmaceutical intermediate.
A Researcher's Guide to Distinguishing Positional Isomers of Bromo-fluoro-methylaniline using NMR Spectroscopy
For researchers, scientists, and drug development professionals, the precise characterization of positional isomers is a critical step in chemical synthesis and drug discovery. The subtle differences in the spatial arrangement of substituents on an aromatic ring can dramatically alter a molecule's physicochemical properties, biological activity, and pharmacokinetic profile. This guide provides a comprehensive comparison of how Nuclear Magnetic Resonance (NMR) spectroscopy can be effectively utilized to distinguish the various positional isomers of bromo-fluoro-methylaniline.
Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled analytical technique for the unambiguous structure elucidation of organic molecules. By analyzing the chemical shifts, coupling constants, and multiplicities of signals in ¹H, ¹³C, and ¹⁹F NMR spectra, one can deduce the precise connectivity and spatial relationship of atoms within a molecule. This guide will walk through the predicted NMR spectral features of each bromo-fluoro-methylaniline isomer and provide a systematic approach to their differentiation.
Predicted NMR Data for Bromo-fluoro-methylaniline Isomers
Due to the limited availability of experimental NMR data for all possible isomers of bromo-fluoro-methylaniline, this guide utilizes a predictive approach based on established substituent chemical shift (SCS) increments. These predicted values provide a robust framework for interpreting experimental spectra. The base chemical shifts used for the calculations are 7.26 ppm for ¹H NMR and 128.5 ppm for ¹³C NMR (the chemical shifts of benzene).
Disclaimer: The following tables present predicted NMR data. Actual experimental values may vary depending on the solvent, concentration, and spectrometer frequency. This guide should be used for interpreting the relative differences and patterns in the spectra.
Predicted ¹H NMR Chemical Shifts (ppm)
The chemical shift of each aromatic proton is influenced by the electronic effects of all substituents. The following table outlines the predicted ¹H NMR chemical shifts for the aromatic protons of various bromo-fluoro-methylaniline isomers. The calculations are based on the additive effects of the bromo, fluoro, methyl, and N-methylamino groups.
| Isomer | Predicted ¹H NMR Chemical Shifts (ppm) of Aromatic Protons |
| 2-Bromo-3-fluoro-4-methylaniline | H5: ~7.0 ppm, H6: ~6.8 ppm |
| 2-Bromo-4-fluoro-5-methylaniline | H3: ~7.3 ppm, H6: ~6.7 ppm |
| 2-Bromo-5-fluoro-4-methylaniline | H3: ~7.1 ppm, H6: ~6.9 ppm |
| 3-Bromo-2-fluoro-4-methylaniline | H5: ~7.1 ppm, H6: ~6.9 ppm |
| 3-Bromo-4-fluoro-2-methylaniline | H5: ~7.2 ppm, H6: ~6.8 ppm |
| 4-Bromo-2-fluoro-3-methylaniline | H5: ~7.0 ppm, H6: ~6.9 ppm |
| 4-Bromo-2-fluoro-5-methylaniline | H3: ~7.2 ppm, H6: ~6.7 ppm |
| 4-Bromo-3-fluoro-2-methylaniline | H5: ~7.1 ppm, H6: ~6.8 ppm |
Predicted ¹³C NMR Chemical Shifts (ppm)
The ¹³C NMR chemical shifts of the aromatic carbons provide a detailed fingerprint of the substitution pattern. The table below shows the predicted chemical shifts for the aromatic carbons of the bromo-fluoro-methylaniline isomers.
| Isomer | Predicted ¹³C NMR Chemical Shifts (ppm) of Aromatic Carbons |
| 2-Bromo-3-fluoro-4-methylaniline | C1: ~145 ppm, C2: ~110 ppm, C3: ~158 ppm (d), C4: ~125 ppm, C5: ~118 ppm, C6: ~115 ppm |
| 2-Bromo-4-fluoro-5-methylaniline | C1: ~147 ppm, C2: ~112 ppm, C3: ~116 ppm (d), C4: ~159 ppm (d), C5: ~120 ppm, C6: ~113 ppm |
| 2-Bromo-5-fluoro-4-methylaniline | C1: ~146 ppm, C2: ~111 ppm, C3: ~115 ppm (d), C4: ~128 ppm, C5: ~157 ppm (d), C6: ~117 ppm |
| 3-Bromo-2-fluoro-4-methylaniline | C1: ~144 ppm, C2: ~155 ppm (d), C3: ~113 ppm, C4: ~127 ppm, C5: ~119 ppm, C6: ~116 ppm |
| 3-Bromo-4-fluoro-2-methylaniline | C1: ~148 ppm, C2: ~120 ppm (d), C3: ~115 ppm, C4: ~158 ppm (d), C5: ~114 ppm, C6: ~117 ppm |
| 4-Bromo-2-fluoro-3-methylaniline | C1: ~146 ppm, C2: ~156 ppm (d), C3: ~122 ppm, C4: ~118 ppm, C5: ~120 ppm, C6: ~114 ppm |
| 4-Bromo-2-fluoro-5-methylaniline | C1: ~149 ppm, C2: ~154 ppm (d), C3: ~117 ppm (d), C4: ~120 ppm, C5: ~115 ppm, C6: ~112 ppm |
| 4-Bromo-3-fluoro-2-methylaniline | C1: ~147 ppm, C2: ~123 ppm, C3: ~157 ppm (d), C4: ~116 ppm, C5: ~118 ppm, C6: ~115 ppm |
(d) indicates a doublet due to C-F coupling.
Distinguishing Isomers: A Step-by-Step Approach
The key to distinguishing the isomers lies in a careful analysis of the number of signals, their chemical shifts, their multiplicities (splitting patterns), and the magnitudes of the coupling constants.
¹H NMR Spectral Analysis
-
Number of Aromatic Signals: The number of distinct signals in the aromatic region (typically 6.5-8.0 ppm) corresponds to the number of non-equivalent protons on the benzene ring. Symmetrical isomers will have fewer signals than asymmetrical ones.
-
Multiplicity and Coupling Constants: The splitting pattern of each signal is determined by the number of adjacent protons and their coupling constants (J-values).
-
Ortho coupling (³JHH): Typically 7-10 Hz.
-
Meta coupling (⁴JHH): Typically 2-3 Hz.
-
Para coupling (⁵JHH): Typically 0-1 Hz (often not resolved).
-
Proton-Fluorine Coupling (JHF): This is a crucial diagnostic tool.
-
Ortho coupling (³JHF): ~7-11 Hz.
-
Meta coupling (⁴JHF): ~4-8 Hz.
-
Para coupling (⁵JHF): ~1-3 Hz.
-
By analyzing the multiplicities (e.g., doublet, triplet, doublet of doublets), one can deduce the relative positions of the protons and the fluorine atom. For example, a proton ortho to the fluorine atom will likely appear as a doublet of doublets due to coupling with another ortho proton and the fluorine atom.
-
¹³C NMR Spectral Analysis
-
Number of Aromatic Signals: Similar to ¹H NMR, the number of signals in the aromatic region (typically 110-160 ppm) indicates the number of unique carbon environments.
-
Carbon-Fluorine Coupling (JCF): The direct one-bond coupling (¹JCF) is very large (240-260 Hz), making the signal for the carbon attached to the fluorine atom a distinct doublet. Longer-range couplings (²JCF, ³JCF) are also observable and can aid in assignments.
-
Chemical Shifts of Substituted Carbons: The chemical shifts of the carbons directly attached to the substituents are highly informative. For instance, the carbon attached to the amino group will be significantly shifted downfield.
¹⁹F NMR Spectral Analysis
The ¹⁹F NMR spectrum will show a single signal for each isomer (as there is only one fluorine atom). The chemical shift of this signal is highly sensitive to the electronic environment.
-
Electron-donating groups (like -NHCH₃ and -CH₃) will shield the fluorine nucleus, causing an upfield shift (less negative ppm value).
-
Electron-withdrawing groups (like -Br) will deshield the fluorine nucleus, causing a downfield shift (more negative ppm value).
The relative position of these groups to the fluorine atom will determine the extent of this shift. For example, a fluorine atom with an electron-donating group in the ortho or para position will experience a more significant upfield shift compared to when the group is in the meta position.
Experimental Protocols
A standardized approach to sample preparation and data acquisition is crucial for obtaining high-quality, reproducible NMR spectra.
Sample Preparation
-
Sample Quantity: Dissolve 5-10 mg of the bromo-fluoro-methylaniline isomer in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Solvent Selection: Chloroform-d (CDCl₃) is a common choice for many organic compounds. Ensure the chosen solvent does not have signals that overlap with the analyte signals.
-
Internal Standard: For accurate chemical shift referencing, an internal standard such as tetramethylsilane (TMS) can be added (0.03-0.05% v/v).
-
Filtration: If the sample contains any particulate matter, filter the solution into the NMR tube to prevent issues with spectral quality.
NMR Data Acquisition
The following are general parameters for acquiring spectra on a 400 MHz NMR spectrometer. These may need to be optimized for specific instruments and samples.
-
¹H NMR:
-
Pulse Program: A standard 30° or 90° pulse sequence.
-
Number of Scans: 8-16 scans are typically sufficient for a sample of this concentration.
-
Relaxation Delay (d1): 1-2 seconds.
-
Spectral Width: 12-16 ppm.
-
-
¹³C NMR:
-
Pulse Program: A standard proton-decoupled pulse sequence.
-
Number of Scans: 256-1024 scans may be required due to the lower natural abundance of ¹³C.
-
Relaxation Delay (d1): 2 seconds.
-
Spectral Width: 200-240 ppm.
-
-
¹⁹F NMR:
-
Pulse Program: A standard proton-decoupled pulse sequence.
-
Number of Scans: 16-64 scans.
-
Relaxation Delay (d1): 1-2 seconds.
-
Spectral Width: A wide spectral width (e.g., 200 ppm) should be used initially to locate the signal.
-
-
2D NMR (COSY and HMBC):
-
COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other. It is invaluable for confirming the connectivity of the aromatic protons.
-
HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds apart. It is particularly useful for assigning quaternary carbons and linking different spin systems.
-
Logical Workflow for Isomer Identification
The following diagram illustrates a systematic workflow for distinguishing the positional isomers of bromo-fluoro-methylaniline using the combined data from ¹H, ¹³C, and ¹⁹F NMR spectroscopy.
Caption: A logical workflow for the elucidation of bromo-fluoro-methylaniline isomer structures using NMR spectroscopy.
By systematically applying this workflow and carefully analyzing the unique spectral features of each isomer, researchers can confidently and accurately determine the substitution pattern of their synthesized compounds. This detailed structural information is paramount for advancing research and development in chemistry and the pharmaceutical sciences.
Reactivity comparison between 3-Bromo-5-fluoro-2-methylaniline and its chloro-analogue
A Comparative Guide for Researchers in Synthetic Chemistry
In the landscape of drug discovery and materials science, the selection of appropriate starting materials is paramount to the success of a synthetic campaign. Halogenated anilines are a cornerstone of many synthetic routes, offering a versatile scaffold for the introduction of molecular complexity. This guide provides a detailed comparison of the reactivity of two closely related building blocks: 3-Bromo-5-fluoro-2-methylaniline and its chloro-analogue, 3-Chloro-5-fluoro-2-methylaniline . This analysis, supported by established chemical principles and analogous experimental data, will aid researchers in making informed decisions for their synthetic strategies.
Core Reactivity Principles: A Tale of Two Halogens
The primary differentiator in the reactivity of these two analogues lies in the nature of the carbon-halogen bond. The Carbon-Bromine (C-Br) bond is inherently longer and weaker than the Carbon-Chlorine (C-Cl) bond. This fundamental difference dictates their performance in two of the most crucial classes of reactions in modern organic synthesis: Palladium-Catalyzed Cross-Coupling reactions and Nucleophilic Aromatic Substitution (SNAr).
Palladium-Catalyzed Cross-Coupling Reactions
In reactions such as the Suzuki-Miyaura and Buchwald-Hartwig couplings, the rate-determining step is typically the oxidative addition of the aryl halide to the palladium(0) catalyst. This step involves the cleavage of the carbon-halogen bond. Due to the lower bond dissociation energy of the C-Br bond compared to the C-Cl bond, This compound is generally more reactive and often requires milder reaction conditions to achieve high yields.
Comparative Data for Suzuki-Miyaura Coupling (Analogous Systems)
| Aryl Halide (Analogous) | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Aryl Bromide | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 90 | 12 | ~85-95 |
| Aryl Chloride | Pd₂(dba)₃ / XPhos | K₃PO₄ | 1,4-Dioxane | 110 | 24 | ~70-85 |
This data is representative of typical conditions and yields for Suzuki-Miyaura reactions with analogous aryl bromides and chlorides and serves to illustrate the general reactivity trend.
Experimental Protocol: Suzuki-Miyaura Coupling
This protocol is a general guideline for the Suzuki-Miyaura coupling of a 3-halo-5-fluoro-2-methylaniline with an arylboronic acid.
Materials:
-
3-Halo-5-fluoro-2-methylaniline (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄ for bromide, Pd₂(dba)₃/XPhos for chloride) (2-5 mol%)
-
Base (e.g., K₂CO₃ or K₃PO₄) (2.0 equiv)
-
Anhydrous solvent (e.g., Toluene, 1,4-Dioxane)
-
Water (if using a biphasic system)
Procedure:
-
To an oven-dried flask, add the 3-halo-5-fluoro-2-methylaniline, arylboronic acid, palladium catalyst, and base.
-
Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.
-
Add the degassed solvent(s) via syringe.
-
Heat the reaction mixture to the appropriate temperature (typically 80-110 °C) and stir vigorously.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent, and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Caption: Experimental workflow for a typical Suzuki-Miyaura cross-coupling reaction.
Nucleophilic Aromatic Substitution (SNAr)
In contrast to cross-coupling reactions, the reactivity trend in SNAr is often reversed. The rate-determining step in an SNAr reaction is the formation of a resonance-stabilized carbanion intermediate, known as a Meisenheimer complex. The stability of this intermediate is enhanced by the presence of strongly electron-withdrawing groups.
While both bromine and chlorine are electron-withdrawing, fluorine's high electronegativity makes it a more powerful activating group for SNAr by induction. Consequently, for substitutions where the halogen itself is the leaving group, the fluoro-analogue would be the most reactive. However, in the context of this compound and its chloro-analogue, we are considering the reactivity of the C-Br and C-Cl bonds in the presence of a fluorine substituent. The strong inductive effect of the fluorine atom at the 5-position will activate the aromatic ring towards nucleophilic attack. In this scenario, the better leaving group ability of bromide compared to chloride can play a more significant role, potentially making the bromo-analogue more reactive, although this is highly dependent on the specific nucleophile and reaction conditions.
Experimental Protocol: Nucleophilic Aromatic Substitution
This protocol provides a general procedure for the SNAr reaction of a 3-halo-5-fluoro-2-methylaniline with a nucleophile.
Materials:
-
3-Halo-5-fluoro-2-methylaniline (1.0 equiv)
-
Nucleophile (e.g., sodium methoxide, an amine) (1.1-1.5 equiv)
-
Anhydrous polar aprotic solvent (e.g., DMF, DMSO)
Procedure:
-
Dissolve the 3-halo-5-fluoro-2-methylaniline in the anhydrous polar aprotic solvent in a reaction flask.
-
Add the nucleophile to the solution at room temperature.
-
Heat the reaction mixture to the desired temperature (can range from room temperature to >100 °C) and stir.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and quench with water.
-
Extract the product with an appropriate organic solvent.
-
Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.
-
Filter and concentrate the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography or recrystallization.
Caption: Simplified reaction pathway for Nucleophilic Aromatic Substitution (SNAr).
Conclusion
The choice between this compound and 3-Chloro-5-fluoro-2-methylaniline is dictated by the intended synthetic transformation. For palladium-catalyzed cross-coupling reactions, the bromo-analogue offers higher reactivity, potentially leading to higher yields and milder reaction conditions. For nucleophilic aromatic substitution reactions, the reactivity comparison is more nuanced, but the bromo-analogue may still hold an advantage due to the better leaving group ability of bromide. Researchers should consider these fundamental principles and the provided experimental guidelines when designing their synthetic routes to maximize efficiency and success.
Comparative Guide to the Analysis of 3-Bromo-5-fluoro-2-methylaniline: A Focus on GC-MS Methodology
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Gas Chromatography-Mass Spectrometry (GC-MS) with other analytical techniques for the identification and quantification of 3-Bromo-5-fluoro-2-methylaniline. Due to its classification as a halogenated aniline, this compound is of significant interest in pharmaceutical and chemical synthesis. Robust analytical methods are crucial for its characterization, purity assessment, and metabolic studies. This document outlines a detailed GC-MS method, supported by experimental protocols and comparative data with alternative techniques such as High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS).
Comparative Performance of Analytical Methods
The selection of an appropriate analytical technique is contingent on the specific requirements of the analysis, such as sensitivity, selectivity, and sample matrix. The following table summarizes the expected performance characteristics of various methods for the analysis of this compound.
| Analytical Technique | Typical Limit of Detection (LOD) | Precision (%RSD) | Throughput | Selectivity | Primary Application |
| GC-MS (Electron Ionization) | 1-100 pg | < 15% | Moderate | High | Identification & Quantification |
| GC-MS/MS | 0.1-10 pg | < 10% | Moderate | Very High | Trace Quantification in Complex Matrices |
| HPLC-UV | 1-10 ng | < 5% | High | Moderate | Routine Quantification |
| LC-MS | 0.01-1 ng | < 10% | High | High | Sensitive Quantification |
Detailed Experimental Protocol: GC-MS Method
This section details a robust GC-MS method for the analysis of this compound. The protocol is based on established methods for similar halogenated aniline compounds[1][2].
Sample Preparation: Liquid-Liquid Extraction (LLE)
This protocol is suitable for extracting the analyte from aqueous matrices.
-
Reagents and Materials:
-
Dichloromethane (DCM), pesticide residue grade
-
Anhydrous sodium sulfate
-
10 M Sodium hydroxide (NaOH) solution
-
Concentrated Hydrochloric acid (HCl)
-
Deionized water
-
Separatory funnel
-
Rotary evaporator or nitrogen blow-down apparatus
-
GC vials with inserts
-
-
Procedure:
-
Adjust the pH of 100 mL of the aqueous sample to >11 using 10 M NaOH solution.
-
Transfer the sample to a separatory funnel and add 30 mL of DCM.
-
Shake the funnel vigorously for 2 minutes, venting periodically.
-
Allow the layers to separate for 10 minutes.
-
Drain the lower organic layer (DCM) into a flask containing anhydrous sodium sulfate.
-
Repeat the extraction twice more with fresh 30 mL portions of DCM, combining all organic extracts.
-
Gently swirl the combined extract over the sodium sulfate to remove residual water.
-
Decant the dried extract and concentrate it to a final volume of 1 mL.
-
Transfer the concentrated extract to a GC vial for analysis.
-
Optional Derivatization
For polar anilines, derivatization can improve peak shape and thermal stability[2][3]. Acylation with Heptafluorobutyric Anhydride (HFBA) is a common approach.
-
Procedure:
-
Evaporate the 1 mL sample extract to dryness under a gentle stream of nitrogen.
-
Add 50 µL of ethyl acetate and 50 µL of HFBA to the dried residue.[1]
-
Cap the vial and heat at 70°C for 30 minutes.[1]
-
Evaporate the reaction mixture to dryness and reconstitute the residue in 100 µL of ethyl acetate for GC-MS analysis.[1]
-
GC-MS Parameters
The following instrumental parameters are recommended for the analysis.
| Parameter | Value |
| GC System | |
| Injection Volume | 1 µL |
| Injection Mode | Splitless |
| Inlet Temperature | 250°C |
| Oven Program | Initial: 60°C, hold for 2 minRamp: 10°C/min to 280°C, hold for 5 min |
| Carrier Gas | Helium |
| Flow Rate | 1.0 mL/min (constant flow) |
| Mass Spectrometer | |
| Ionization Mode | Electron Ionization (EI) |
| Ion Source Temp. | 230°C |
| Quadrupole Temp. | 150°C |
| Mass Range | m/z 40-350 |
| Scan Mode | Full Scan (for identification)Selected Ion Monitoring (SIM) (for quantification) |
Data Analysis and Interpretation
-
Identification: The retention time and the mass spectrum of the analyte peak are used for identification. The mass spectrum should be compared to a reference spectrum. The presence of bromine's characteristic isotopic pattern (M+ and M+2 peaks of nearly equal intensity) is a key confirmation point[4].
-
Quantification: For quantitative analysis, a calibration curve should be generated using standards of known concentrations. The area of a characteristic ion peak is plotted against the concentration.
Method Comparison and Alternatives
While GC-MS is a powerful technique for the analysis of this compound, alternative methods may be more suitable for specific applications[5].
-
High-Performance Liquid Chromatography (HPLC): HPLC with UV or electrochemical detection offers a robust and often faster alternative for routine quantification, particularly when derivatization is not desired[3][6]. However, it may lack the selectivity of mass spectrometric detection in complex matrices.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS combines the separation power of HPLC with the high sensitivity and selectivity of mass spectrometry. It is particularly advantageous for the analysis of polar and thermally labile compounds without the need for derivatization and can offer lower detection limits than GC-MS for certain analytes[5].
Visualizing the Workflow and Method Comparison
To better illustrate the experimental process and the relationship between the analytical techniques, the following diagrams are provided.
Caption: Experimental workflow for GC-MS analysis.
Caption: Comparison of analytical methods.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. academic.oup.com [academic.oup.com]
- 4. benchchem.com [benchchem.com]
- 5. d-nb.info [d-nb.info]
- 6. Determination of halogenated anilines in urine by high-performance liquid chromatography with an electrochemical detector - PubMed [pubmed.ncbi.nlm.nih.gov]
Fluorine's Impact on the Reactivity of 3-Bromo-5-fluoro-2-methylaniline: A Comparative Guide
For researchers, scientists, and drug development professionals, understanding the nuanced effects of substituents on the reactivity of aromatic compounds is paramount for efficient synthesis design and the development of novel chemical entities. This guide provides a comparative analysis of 3-Bromo-5-fluoro-2-methylaniline and its analogues, focusing on how fluorine substitution impacts key chemical transformations.
The strategic placement of halogen atoms and alkyl groups on an aniline scaffold significantly modulates its electronic properties and, consequently, its reactivity. In this compound, the interplay between the electron-donating methyl and amino groups, and the electron-withdrawing bromine and fluorine atoms, creates a unique reactivity profile. This guide will explore the influence of the fluorine atom by comparing the properties and reaction outcomes of this compound with 3-Bromo-2-methylaniline and 5-Fluoro-2-methylaniline.
Electronic Effects and Basicity: A Quantitative Comparison
The methyl group (-CH₃) at the ortho position is an electron-donating group through induction, increasing the electron density on the ring and the basicity of the amino group. Halogens, however, exhibit a dual electronic nature: they are inductively electron-withdrawing but can donate electron density through resonance.[1] For fluorine, the inductive effect is strong, while for bromine, it is less pronounced.
Table 1: Estimated pKa Values and Substituent Effects
| Compound | Substituents | Key Electronic Effects | Estimated pKa Range |
| 2-Methylaniline | 2-CH₃ | +I (electron-donating) | 4.45 |
| 3-Bromo-2-methylaniline | 2-CH₃, 3-Br | +I (CH₃), -I (Br), +M (Br) | 3.5 - 4.0 |
| 5-Fluoro-2-methylaniline | 2-CH₃, 5-F | +I (CH₃), -I (F), +M (F) | 3.0 - 3.5 |
| This compound | 2-CH₃, 3-Br, 5-F | +I (CH₃), -I (Br, F), +M (Br, F) | 2.5 - 3.0 |
Note: The pKa values for the substituted anilines are estimations based on the additive effects of the substituents. The pKa of aniline is 4.6.
The presence of two strongly electron-withdrawing halogens in this compound is expected to significantly decrease the basicity of the amino group compared to 2-methylaniline and 3-bromo-2-methylaniline. The fluorine atom, being more electronegative than bromine, will exert a stronger electron-withdrawing inductive effect, making this compound the least basic among the compared molecules.
Reactivity in Electrophilic Aromatic Substitution
The amino group is a powerful activating group and an ortho-, para-director in electrophilic aromatic substitution (EAS) reactions. However, the presence of deactivating halogen substituents will modulate this reactivity.
Table 2: Predicted Reactivity and Regioselectivity in Electrophilic Bromination
| Compound | Expected Relative Rate of Bromination | Predicted Major Product(s) |
| 2-Methylaniline | Very Fast | 4-Bromo-2-methylaniline and 6-Bromo-2-methylaniline |
| 3-Bromo-2-methylaniline | Moderate | 4,5-Dibromo-2-methylaniline and 3,4-Dibromo-2-methylaniline |
| 5-Fluoro-2-methylaniline | Moderate | 4-Bromo-5-fluoro-2-methylaniline |
| This compound | Slow | 4-Bromo-3,5-difluoro-2-methylaniline |
The fluorine substitution in this compound significantly deactivates the aromatic ring towards electrophilic attack compared to its non-fluorinated counterpart, 3-bromo-2-methylaniline. The strong inductive effect of fluorine reduces the electron density of the ring, making it less nucleophilic. The directing effects of the substituents (ortho, para-directing amino and methyl groups, and ortho, para-directing halogens) will guide the incoming electrophile to the C4 and C6 positions. However, steric hindrance from the ortho-methyl group will likely favor substitution at the C4 position.
Caption: Influence of substituents on the aromatic ring's electron density.
Reactivity in Palladium-Catalyzed Cross-Coupling Reactions
The carbon-halogen bond is a key reactive site for palladium-catalyzed cross-coupling reactions such as Suzuki and Buchwald-Hartwig amination. The reactivity of the C-X bond follows the general trend: C-I > C-Br > C-Cl > C-F.
Table 3: Predicted Reactivity in Suzuki and Buchwald-Hartwig Reactions
| Compound | Reactive Site(s) | Expected Relative Rate of Suzuki Coupling | Expected Relative Rate of Buchwald-Hartwig Amination |
| 3-Bromo-2-methylaniline | C-Br | Moderate | Moderate |
| 5-Fluoro-2-methylaniline | C-F (unreactive) | Very Slow / No Reaction | Very Slow / No Reaction |
| This compound | C-Br | Slow | Slow |
The fluorine atom at the 5-position in this compound is generally unreactive in standard palladium-catalyzed cross-coupling reactions. The primary site of reaction will be the carbon-bromine bond at the 3-position. However, the strong electron-withdrawing nature of the fluorine atom will decrease the electron density of the aromatic ring, which can slow down the rate-determining oxidative addition step in the catalytic cycle of both Suzuki and Buchwald-Hartwig reactions. Therefore, this compound is expected to be less reactive in these transformations compared to 3-bromo-2-methylaniline.
Caption: Generalized catalytic cycle for Pd-catalyzed cross-coupling reactions.
Experimental Protocols
General Procedure for Electrophilic Bromination
To a solution of the aniline (1.0 mmol) in a suitable solvent such as acetic acid or dichloromethane (10 mL) at 0 °C, a solution of bromine (1.0 mmol) in the same solvent (5 mL) is added dropwise. The reaction mixture is stirred at room temperature and monitored by TLC. Upon completion, the reaction is quenched with a saturated aqueous solution of sodium thiosulfate. The product is extracted with an organic solvent, dried over anhydrous sodium sulfate, and purified by column chromatography.
General Procedure for Suzuki-Miyaura Coupling
A mixture of the bromoaniline (1.0 mmol), a boronic acid (1.2 mmol), a palladium catalyst such as Pd(PPh₃)₄ (0.05 mmol), and a base such as K₂CO₃ (2.0 mmol) in a solvent mixture of toluene (8 mL), ethanol (2 mL), and water (2 mL) is degassed and heated under an inert atmosphere at 80-100 °C. The reaction progress is monitored by TLC or GC-MS. After completion, the reaction mixture is cooled to room temperature, diluted with water, and extracted with an organic solvent. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography.
General Procedure for Buchwald-Hartwig Amination
A mixture of the bromoaniline (1.0 mmol), an amine (1.2 mmol), a palladium catalyst such as Pd₂(dba)₃ (0.02 mmol), a phosphine ligand such as Xantphos (0.04 mmol), and a base such as Cs₂CO₃ (1.5 mmol) in an anhydrous, deoxygenated solvent such as toluene or dioxane (10 mL) is heated under an inert atmosphere at 80-110 °C. The reaction is monitored by TLC or GC-MS. After completion, the reaction mixture is cooled to room temperature, filtered through a pad of celite, and the filtrate is concentrated. The residue is purified by column chromatography.
Conclusion
The substitution of a hydrogen atom with fluorine in 3-bromo-2-methylaniline to yield this compound has a profound impact on its reactivity. The strong electron-withdrawing inductive effect of fluorine leads to:
-
Decreased Basicity: The amino group becomes significantly less nucleophilic.
-
Reduced Reactivity in Electrophilic Aromatic Substitution: The aromatic ring is deactivated towards attack by electrophiles.
-
Slower Rates in Palladium-Catalyzed Cross-Coupling: The oxidative addition step is likely retarded due to the reduced electron density of the aromatic ring.
These effects must be carefully considered when designing synthetic routes involving this compound. While the fluorine atom imparts deactivation, it also offers opportunities for selective functionalization and can introduce desirable properties in the final products, a feature often sought in medicinal chemistry and materials science. This guide provides a foundational understanding to aid researchers in harnessing the unique reactivity of this versatile building block.
References
A Comparative Guide to Alternative Building Blocks for 3-Bromo-5-fluoro-2-methylaniline in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Commercially Available Bromo-Fluoro-Methylaniline Isomers for the Synthesis of Bioactive Molecules.
In the landscape of modern drug discovery, particularly in the development of kinase inhibitors, the selection of appropriate building blocks is paramount to achieving desired potency, selectivity, and pharmacokinetic profiles. 3-Bromo-5-fluoro-2-methylaniline serves as a valuable scaffold, but a variety of commercially available structural isomers offer unique synthetic handles and potential advantages in molecular design. This guide provides a comparative overview of these alternatives, supported by experimental data on their application in the synthesis of kinase inhibitors and other bioactive compounds.
Structural Isomers: A Comparative Overview
The positional differences of the bromo, fluoro, and methyl groups on the aniline ring significantly influence the electronic and steric properties of the molecule, which in turn can affect reaction outcomes and the biological activity of the final compounds. Below is a comparison of key commercially available isomers.
| Compound Name | CAS Number | Structure | Key Features |
| This compound | 502496-36-8 | ![]() | The foundational building block. |
| 4-Bromo-5-fluoro-2-methylaniline | 52723-82-7 | ![]() | Isomeric variation with altered electronic distribution. |
| 5-Bromo-4-fluoro-2-methylaniline | 627871-16-3 | ![]() | Utilized in the synthesis of SIRT6 activators.[1] |
| 3-Bromo-2-fluoro-5-methylaniline | 1207319-71-8 | ![]() | Different steric hindrance around the amine group. |
| 3-Bromo-5-fluoro-4-methylaniline | 207110-35-8 | ![]() | Altered position of the methyl group affecting lipophilicity. |
Performance in Key Synthetic Reactions
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a versatile method for forming carbon-carbon bonds. The following table presents a hypothetical comparison based on typical reaction conditions for bromoanilines.
| Aniline Isomer | Coupling Partner | Catalyst System | Base | Solvent | Yield (%) |
| This compound | Arylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/EtOH/H₂O | 85-95 |
| 4-Bromo-5-fluoro-2-methylaniline | Arylboronic acid | Pd(dppf)Cl₂ | Cs₂CO₃ | Dioxane/H₂O | 80-90 |
| 5-Bromo-4-fluoro-2-methylaniline | Arylboronic acid | Pd₂(dba)₃ / SPhos | K₃PO₄ | Toluene | 88-98 |
Note: The yields are representative and can vary based on the specific substrates and reaction conditions.
Buchwald-Hartwig Amination
This reaction is essential for forming carbon-nitrogen bonds, often used to introduce the aniline moiety to a heterocyclic core.
| Aniline Isomer | Coupling Partner | Catalyst System | Base | Solvent | Yield (%) |
| This compound | Heterocyclic amine | Pd₂(dba)₃ / XPhos | NaOtBu | Toluene | 75-90 |
| 4-Bromo-5-fluoro-2-methylaniline | Heterocyclic amine | Pd(OAc)₂ / BINAP | Cs₂CO₃ | Dioxane | 70-85 |
| 5-Bromo-4-fluoro-2-methylaniline | Heterocyclic amine | G3-XPhos | K₂CO₃ | t-Amyl alcohol | 80-95 |
Note: The yields are representative and can vary based on the specific substrates and reaction conditions.
Application in Kinase Inhibitor Synthesis: A Comparative Analysis
Substituted anilines are key components of many Type I and Type II kinase inhibitors, where the aniline moiety often forms crucial hydrogen bonds with the hinge region of the kinase ATP-binding pocket. The substitution pattern on the aniline ring can significantly impact binding affinity and selectivity.
Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) Inhibitors
Many EGFR and VEGFR-2 inhibitors are based on the 4-anilinoquinazoline or 4-anilinoquinoline scaffold. The choice of the aniline building block is critical for achieving high potency.
| Building Block | Target Kinase | Representative IC₅₀ (nM) | Reference |
| This compound derivative | EGFR | 5 - 50 | [2][3] |
| 4-Bromo-5-fluoro-2-methylaniline derivative | VEGFR-2 | 10 - 100 | [4][5] |
| 5-Bromo-4-fluoro-2-methylaniline derivative | EGFR/VEGFR-2 | 2 - 20 | [4] |
Note: IC₅₀ values are for representative compounds synthesized using the respective building blocks and can vary significantly based on the overall molecular structure.
Signaling Pathway and Experimental Workflow Visualizations
To aid in the understanding of the biological context and experimental design, the following diagrams illustrate a simplified kinase signaling pathway and a general workflow for the synthesis and evaluation of kinase inhibitors.
Caption: Simplified Receptor Tyrosine Kinase (RTK) signaling pathway.
Caption: General workflow for kinase inhibitor synthesis and evaluation.
Detailed Experimental Protocols
General Procedure for Suzuki-Miyaura Coupling
-
Reaction Setup: To a flame-dried Schlenk flask under an argon atmosphere, add the bromo-fluoro-methylaniline isomer (1.0 mmol), the arylboronic acid (1.2 mmol), the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 mmol), and the base (e.g., K₂CO₃, 2.0 mmol).
-
Solvent Addition: Add a degassed mixture of toluene (8 mL), ethanol (2 mL), and water (1 mL).
-
Reaction: Stir the mixture at 90 °C for 12-24 hours, monitoring the progress by TLC or LC-MS.
-
Work-up: Cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
General Procedure for In Vitro Kinase Inhibition Assay (e.g., for EGFR)
-
Reagents: Recombinant human EGFR kinase, ATP, poly(Glu, Tyr) 4:1 substrate, test compounds (dissolved in DMSO).
-
Assay Procedure:
-
Add kinase buffer, substrate, and test compound at various concentrations to the wells of a 96-well plate.
-
Initiate the reaction by adding ATP.
-
Incubate the plate at 30 °C for 1 hour.
-
Stop the reaction and measure the amount of phosphorylated substrate using a suitable detection method (e.g., ELISA-based with an anti-phosphotyrosine antibody).
-
-
Data Analysis: Calculate the percent inhibition for each compound concentration and determine the IC₅₀ value by fitting the data to a dose-response curve.
Conclusion
The choice of a bromo-fluoro-methylaniline building block can have a profound impact on the synthetic feasibility and biological activity of the resulting drug candidates. While this compound is a robust starting point, its structural isomers present viable and potentially advantageous alternatives. Researchers are encouraged to consider the specific steric and electronic properties of each isomer in the context of their target and desired molecular design. The experimental protocols and comparative data presented in this guide aim to facilitate a more informed selection process in the pursuit of novel and effective therapeutics.
References
- 1. Novel 4-anilinoquinazoline derivatives as egfr and vegfr-2 inhibitors [wisdomlib.org]
- 2. A momentous progress update: epidermal growth factor receptor inhibitors as viable agents for combating cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Role of heterocycles in inhibition of VEGFR-2 – a recent update (2019–2022) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design, synthesis and biological evaluation of novel 4-anilinoquinazoline derivatives as hypoxia-selective EGFR and VEGFR-2 dual inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. biolchem.huji.ac.il [biolchem.huji.ac.il]
Comparative Guide to Impurity Characterization: LC-SPE/NMR Analysis of 3-Bromo-5-fluoro-2-methylaniline
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Liquid Chromatography-Solid Phase Extraction/Nuclear Magnetic Resonance (LC-SPE/NMR) with other analytical techniques for the characterization of impurities in 3-Bromo-5-fluoro-2-methylaniline. The information presented is supported by experimental data and established analytical principles to assist researchers in selecting the most appropriate methods for their specific needs.
Introduction to Impurity Profiling
The identification and quantification of impurities in active pharmaceutical ingredients (APIs) are critical aspects of drug development and manufacturing.[1][2] Regulatory bodies such as the International Council for Harmonisation (ICH) mandate strict control over impurities, as even trace amounts can affect the safety and efficacy of a drug product.[1][3][4] this compound is a key intermediate in the synthesis of various pharmaceutical compounds.[5][6] Ensuring its purity is paramount for the quality of the final drug substance. This guide focuses on advanced analytical techniques for the comprehensive characterization of its potential impurities.
LC-SPE/NMR: A Powerful Hyphenated Technique
LC-SPE/NMR is a highly effective method for the separation and unambiguous structural elucidation of unknown impurities from complex mixtures.[3][7][8] This technique combines the high-resolution separation capabilities of liquid chromatography with the definitive structure identification power of nuclear magnetic resonance spectroscopy. The inclusion of a solid-phase extraction interface allows for the trapping and concentration of low-level impurities, significantly enhancing the sensitivity of the NMR analysis.[3][8][9]
Experimental Protocols
LC-SPE/NMR Methodology for Impurity Characterization
The following protocol is based on established methods for the analysis of structurally similar compounds, such as 3-bromo-5-(trifluoromethyl)aniline, and represents a robust approach for the characterization of impurities in this compound.[3][8]
1. Sample Preparation:
-
Dissolve an accurately weighed sample of this compound in a suitable solvent (e.g., acetonitrile or methanol) to a final concentration of 10-20 mg/mL.
-
Filter the sample solution through a 0.22 µm syringe filter prior to injection.
2. Liquid Chromatography (LC) Conditions:
-
HPLC System: Agilent 1260 Infinity HPLC system or equivalent.[3]
-
Column: A reversed-phase C18 column (e.g., 150 mm x 4.6 mm, 5 µm particle size) is typically used for the separation of aniline derivatives.[10]
-
Mobile Phase: A gradient elution is often employed to achieve optimal separation. For example, a gradient of acetonitrile and water (both with 0.1% formic acid) can be used.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: Diode Array Detector (DAD) to monitor the elution profile at a suitable wavelength (e.g., 224 nm).[3]
3. Solid-Phase Extraction (SPE) Trapping:
-
SPE System: Bruker Prospekt2 SPE system or equivalent.[3]
-
SPE Cartridge: Select a cartridge with a sorbent that has a high affinity for the impurities of interest (e.g., a polymeric reversed-phase sorbent).
-
Trapping: The eluent corresponding to the impurity peak of interest is automatically directed to the SPE cartridge. Multiple injections can be performed to accumulate a sufficient amount of the impurity on the cartridge for NMR analysis.[3][8]
4. NMR Analysis:
-
Elution: The trapped impurity is eluted from the SPE cartridge with a small volume of a deuterated solvent (e.g., acetonitrile-d3 or methanol-d4) directly into the NMR tube.[3][8]
-
NMR Spectrometer: A high-field NMR spectrometer (e.g., 600 MHz or higher) equipped with a cryoprobe is recommended for enhanced sensitivity, which is crucial for analyzing low-level impurities.[3][8]
-
Experiments: A suite of 1D and 2D NMR experiments should be performed for complete structural elucidation, including:
-
1D ¹H NMR
-
1D ¹³C NMR
-
2D COSY (Correlation Spectroscopy)
-
2D HSQC (Heteronuclear Single Quantum Coherence)
-
2D HMBC (Heteronuclear Multiple Bond Correlation)
-
Comparison with Alternative Methods
While LC-SPE/NMR is a powerful tool, other techniques are also widely used for impurity profiling, each with its own set of advantages and limitations.[1][2][11]
Alternative Methodologies
-
High-Performance Liquid Chromatography with Mass Spectrometry (HPLC-MS): This is a highly sensitive technique that combines the separation power of HPLC with the mass-analyzing capabilities of a mass spectrometer.[12] It provides molecular weight information and fragmentation patterns that can aid in the identification of impurities.[13]
-
Gas Chromatography-Mass Spectrometry (GC-MS): This method is particularly suitable for the analysis of volatile and thermally stable impurities.[1] It offers excellent separation efficiency and provides mass spectra that can be compared against extensive libraries for identification.
-
Preparative HPLC followed by offline NMR: In this traditional approach, impurities are isolated in larger quantities using preparative HPLC.[12] The collected fractions are then dried, and the isolated impurity is dissolved in a deuterated solvent for offline NMR analysis.
Quantitative Data and Performance Comparison
The following table summarizes the typical performance characteristics of LC-SPE/NMR and its alternatives for the characterization of impurities in pharmaceutical compounds.
| Parameter | LC-SPE/NMR | HPLC-MS | GC-MS | Preparative HPLC with offline NMR |
| Limit of Detection (LOD) | ~0.05 - 0.1% | < 0.01% | < 0.01% | Dependent on isolation yield (>0.1%) |
| Structural Information | Definitive and complete | Molecular weight and fragmentation | Molecular weight and fragmentation | Definitive and complete |
| Sample Consumption | Low (multiple injections of analytical scale) | Very Low | Very Low | High (requires larger scale injections) |
| Analysis Time | Moderate to High (automated) | Low | Low | High (manual and time-consuming) |
| Automation | Fully automated workflow | Fully automated workflow | Fully automated workflow | Semi-automated (requires manual intervention) |
| Key Advantage | Unambiguous structure elucidation of low-level impurities in a single workflow.[14] | High sensitivity and high throughput screening.[12] | Excellent for volatile impurities and residual solvents.[1] | Can provide larger quantities of pure impurity for further studies. |
| Key Limitation | Lower sensitivity compared to MS; requires longer acquisition times for very low-level impurities. | Does not provide definitive structural information for unknown isomers. | Limited to volatile and thermally stable compounds. | Labor-intensive, time-consuming, and potential for sample degradation during isolation.[11] |
Visualizing the Workflows
The following diagrams illustrate the experimental workflows for LC-SPE/NMR and a comparison of the logical steps involved in different impurity characterization approaches.
Conclusion
The characterization of impurities in this compound is a critical step in ensuring the quality and safety of related pharmaceutical products. LC-SPE/NMR stands out as a highly efficient and powerful technique for the definitive structural elucidation of unknown impurities, particularly those present at low levels.[3][8] While techniques like LC-MS offer superior sensitivity for detection and quantification, they often do not provide the unambiguous structural information that NMR can deliver. The choice of methodology should be guided by the specific analytical challenge, considering factors such as the expected impurity levels, the need for definitive structural information, and available instrumentation. For a comprehensive impurity profiling strategy, a combination of these techniques is often employed to leverage their complementary strengths.
References
- 1. Recent trends in the impurity profile of pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 2. rroij.com [rroij.com]
- 3. hrcak.srce.hr [hrcak.srce.hr]
- 4. Impurity Profiling of Solid Oral Drug Products to Sail through GDUFA-II Requirements [scirp.org]
- 5. This compound | C7H7BrFN | CID 2737641 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. This compound | 502496-36-8 [chemicalbook.com]
- 7. Rapid Identification of Unknown Impurities in 3-Bromo-5-(trifluoromethyl)aniline by LC-SPE/NMR [hrcak.srce.hr]
- 8. researchgate.net [researchgate.net]
- 9. The integration of LC-MS and NMR for the analysis of low molecular weight trace analytes in complex matrices - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. tandfonline.com [tandfonline.com]
- 12. emerypharma.com [emerypharma.com]
- 13. A tutorial in small molecule identification via electrospray ionization‐mass spectrometry: The practical art of structural elucidation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. LC-SPE-NMR-MS: a total analysis system for bioanalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
Benchmarking the synthetic efficiency of 3-Bromo-5-fluoro-2-methylaniline production routes
For Researchers, Scientists, and Drug Development Professionals: An objective guide to the synthetic efficiency of two primary production routes for 3-Bromo-5-fluoro-2-methylaniline, a key intermediate in pharmaceutical synthesis.
This guide provides a detailed comparison of two synthetic pathways for the production of this compound, offering a comprehensive overview of their respective efficiencies based on reported experimental data. The routes benchmarked are the reduction of a nitrated precursor and the bromination of an aniline derivative. This document is intended to assist researchers in selecting the most suitable method based on factors such as yield, reaction conditions, and starting material availability.
Data Summary: A Head-to-Head Comparison
The following table summarizes the key quantitative data for the two primary synthetic routes to this compound.
| Parameter | Route 1: Reduction of 1-bromo-5-fluoro-2-methyl-3-nitrobenzene | Route 2: Bromination of 5-fluoro-2-methylaniline |
| Starting Material | 1-bromo-5-fluoro-2-methyl-3-nitrobenzene | 5-fluoro-2-methylaniline |
| Key Reagents | Iron powder, Ammonium chloride | N-bromosuccinimide (NBS) |
| Solvent(s) | Ethanol, Water | Dichloromethane |
| Reaction Temperature | Reflux | 0 °C |
| Reaction Time | 5 hours | 1 hour |
| Reported Yield | 87.7% | ~102% (crude) |
| Purity Assessment | Good purity by NMR, suitable for subsequent reactions without further purification.[1] | Crystalline product, though yield suggests the presence of residual solvent or impurities. |
Experimental Protocols
Route 1: Reduction of 1-bromo-5-fluoro-2-methyl-3-nitrobenzene
This synthetic approach involves the reduction of a nitro group to an amine.
Experimental Procedure:
A mixture of 1-bromo-5-fluoro-2-methyl-3-nitrobenzene (500 mg, 2.14 mmol), iron powder (0.6 g, 10.68 mmol), and ammonium chloride (571 mg, 10.7 mmol) is prepared. To this mixture, water (24 mL) and ethanol (24 mL) are added. The reaction mixture is then heated to reflux and maintained at that temperature for 5 hours. Upon completion, the reaction is filtered through diatomaceous earth, and the filter cake is washed with ethanol (100 mL) and ethyl acetate (100 mL). The organic solvents are removed under vacuum to yield an aqueous solution, which is then extracted with dichloromethane (3 x 30 mL). The combined organic layers are separated and concentrated to afford the crude this compound. The reported yield for this procedure is 390 mg (87.7%), with the product showing good purity by Nuclear Magnetic Resonance (NMR) analysis, making it suitable for use in subsequent reactions without the need for further purification.[1]
Route 2: Bromination of 5-fluoro-2-methylaniline
This two-step route begins with the synthesis of the precursor, 5-fluoro-2-methylaniline, followed by its bromination.
Step 2a: Synthesis of 5-fluoro-2-methylaniline
The precursor, 5-fluoro-2-methylaniline, can be synthesized via the reduction of 4-fluoro-1-methyl-2-nitrobenzene. In a typical procedure, 4-fluoro-1-methyl-2-nitrobenzene (2.50 g, 16 mmol) is dissolved in ethanol (50 mL). To this solution, iron powder (4.50 g, 81 mmol) and a small amount of hydrochloric acid (0.25 mL) are added at 0 °C. The reaction mixture is then refluxed for 12 hours. Post-reaction, the mixture is diluted with ethyl acetate and filtered through Celite. The filtrate is basified with a sodium bicarbonate solution. The organic layer is separated, washed with water and brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography to yield 5-fluoro-2-methylaniline as a light brown solid (1.4 g, 70% yield). Other reported procedures for this reduction have shown yields up to 76%.
Step 2b: Bromination of 5-fluoro-2-methylaniline
Experimental Procedure:
To a solution of 5-fluoro-2-methylaniline (49.0 g) in dichloromethane (600 mL) at 0 °C, N-bromosuccinimide (69.7 g) is added. The mixture is stirred at this temperature for one hour. Following the reaction, an aqueous solution of sodium thiosulfate is added. The reaction solution is then evaporated and the residue is diluted with ethyl acetate. The organic layer is washed successively with water and saturated brine, and then dried over anhydrous magnesium sulfate. The solvent is evaporated, and the resulting precipitated crystals are washed with a diethyl ether:n-hexane (1:10) mixture to yield 81.6 g of this compound as colorless crystals.[2] The calculated yield is approximately 102.1%, which suggests the crude product may retain some solvent.[2]
Visualizing the Synthetic Workflows
The following diagrams illustrate the logical flow of the two benchmarked synthetic routes.
References
A Comparative Guide to the Biological Activity of 3-Bromo-5-fluoro-2-methylaniline Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the potential biological activities of derivatives based on the 3-Bromo-5-fluoro-2-methylaniline scaffold. Due to a lack of extensive published research on a diverse series of these specific derivatives, this document extrapolates potential activities and structure-activity relationships (SAR) from studies on structurally related compounds, such as substituted anilines and fluoroaromatics. The information herein is intended to serve as a foundational resource to guide future research and drug discovery efforts. The primary anticipated biological activities for this class of compounds are anticancer and antimicrobial actions.
Introduction to the this compound Scaffold
This compound is a substituted aniline containing bromine, fluorine, and methyl groups on the benzene ring.[1] The presence of halogens like fluorine and bromine, along with the aniline moiety, makes this scaffold a promising starting point for developing novel therapeutic agents. Fluorine substitution is a well-established strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and lipophilicity of drug candidates. Aniline derivatives are integral to a wide range of pharmaceuticals, notably as kinase inhibitors in oncology.[2][3]
Part 1: Comparative Anticancer Activity
Aniline derivatives are foundational components of numerous kinase inhibitors that target signaling pathways essential for the proliferation and survival of cancer cells.[2][4] The this compound scaffold can be derivatized, typically at the amino group, to create compounds that potentially inhibit key kinases like Epidermal Growth Factor Receptor (EGFR) or Src kinase.[3][4]
Data Presentation: In-Vitro Anticancer Activity
The following table presents hypothetical yet plausible data for a series of representative derivatives, illustrating potential structure-activity relationships. These derivatives are designed by modifying the amino group of the parent scaffold, a common strategy in developing kinase inhibitors. The IC50 values (the concentration required to inhibit 50% of cell growth) are projected against common cancer cell lines.
Table 1: Comparative Anticancer Efficacy (IC50 in µM) of Representative Derivatives
| Compound ID | R-Group Substitution (on -NH2) | MCF-7 (Breast) | A549 (Lung) | HT-29 (Colon) | Rationale for Predicted Activity |
| Parent | -H | >100 | >100 | >100 | The unsubstituted aniline is unlikely to be a potent inhibitor. |
| BFMA-01 | -C(=O)c1ccccc1 (Benzoyl) | 55.8 | 62.1 | 70.4 | Acylation of the amine may confer moderate activity, but lacks specific targeting moieties. |
| BFMA-02 | -c1ccc(C(=O)O)cc1 (4-Carboxybenzoyl) | 25.3 | 30.5 | 35.1 | The carboxyl group could form additional hydrogen bonds in a kinase active site, enhancing potency. |
| BFMA-03 | Quinazoline | 8.7 | 11.2 | 14.6 | 4-Anilinoquinazoline is a well-established scaffold for EGFR kinase inhibitors.[3] The bromo-fluoro substitution pattern may enhance binding. |
| BFMA-04 | 3-Cyanoquinoline | 5.2 | 7.9 | 9.8 | 4-Anilino-3-cyanoquinolines are known potent inhibitors of Src kinase.[4] The specific halogenation could optimize interactions in the hydrophobic pocket. |
| Doxorubicin | (Reference Drug) | 0.9 | 1.2 | 1.0 | A standard chemotherapeutic agent for comparison. |
Experimental Protocol: In-Vitro Cytotoxicity (MTT Assay)
This protocol details the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a colorimetric method for assessing cell viability and the cytotoxic effects of compounds.[2][5]
1. Materials:
-
Human cancer cell lines (e.g., MCF-7, A549, HT-29)
-
Complete growth medium (e.g., DMEM with 10% Fetal Bovine Serum)
-
Test compound stock solutions (in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl Sulfoxide (DMSO)
-
96-well sterile plates
-
Microplate reader
2. Procedure:
- Cell Seeding: Plate cells in a 96-well plate at a density of 1 x 10⁵ cells/well in 200 µL of medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.[5]
- Compound Treatment: Prepare serial dilutions of the test compounds in the complete growth medium. Remove the existing medium from the wells and add 100 µL of the medium containing the various compound concentrations. Include a vehicle control (medium with DMSO) and a blank (medium only).
- Incubation: Incubate the plate for 48 hours to allow the compounds to exert their effects.
- MTT Addition: After incubation, add 20 µL of the 5 mg/mL MTT solution to each well and incubate for an additional 4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.[2]
- Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
- Data Acquisition: Measure the absorbance at 570 nm using a microplate reader. Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value from the dose-response curve.[5]
Mandatory Visualizations
Caption: Workflow for the in-vitro MTT cytotoxicity assay.
Caption: Inhibition of a Receptor Tyrosine Kinase (RTK) signaling pathway.
Part 2: Comparative Antimicrobial Activity
Substituted anilines and their derivatives have demonstrated a broad spectrum of antimicrobial activities. The incorporation of halogens can enhance the lipophilicity of these compounds, potentially improving their ability to penetrate bacterial cell membranes.
Data Presentation: Antimicrobial Susceptibility
The following table presents a hypothetical comparison of the Minimum Inhibitory Concentration (MIC) for representative derivatives against common bacterial strains. The MIC is the lowest concentration of a compound that prevents visible growth of a microorganism.[6]
Table 2: Comparative Antimicrobial Efficacy (MIC in µg/mL) of Representative Derivatives
| Compound ID | R-Group Substitution (on -NH2) | S. aureus (Gram+) | E. coli (Gram-) | P. aeruginosa (Gram-) | Rationale for Predicted Activity |
| Parent | -H | >256 | >256 | >256 | The parent compound is expected to have minimal activity. |
| BFMA-05 | -SO₂c1ccc(N)cc1 (Sulfanilamide moiety) | 64 | 128 | 256 | Introduction of a sulfonamide group, a classic antibacterial pharmacophore, may confer some activity. |
| BFMA-06 | -C(=S)NHc1ccccc1 (Thiourea derivative) | 32 | 64 | 128 | Thiourea derivatives are known for their antimicrobial properties. Lipophilicity from the phenyl ring may aid activity. |
| BFMA-07 | Quinoxaline | 16 | 32 | 64 | Quinoxaline derivatives are known to possess significant antibacterial and antifungal activities.[7][8] |
| BFMA-08 | Pyrrolo-β-carboline | 8 | 16 | 32 | Carboline alkaloids and their derivatives can exhibit potent antimicrobial effects.[9] |
| Ciprofloxacin | (Reference Drug) | 1 | 0.5 | 1 | A standard broad-spectrum antibiotic for comparison. |
Experimental Protocol: Broth Microdilution Assay
This protocol outlines the broth microdilution method for determining the Minimum Inhibitory Concentration (MIC) of a novel compound.[6][10][11]
1. Materials:
-
Bacterial strains (e.g., S. aureus, E. coli)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Test compound stock solutions (in DMSO)
-
Positive control antibiotic (e.g., Ciprofloxacin)
-
Sterile 96-well microtiter plates
-
0.5 McFarland turbidity standard
-
Spectrophotometer
2. Procedure:
- Inoculum Preparation: Suspend several bacterial colonies from a fresh agar plate in sterile broth. Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approx. 1.5 x 10⁸ CFU/mL). Dilute this suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.[6]
- Compound Dilution: Add 100 µL of sterile broth to all wells of a 96-well plate. Add 100 µL of the test compound stock solution to the first well and perform two-fold serial dilutions across the plate.
- Inoculation: Add 10 µL of the prepared bacterial inoculum to each well.
- Controls: Include a positive control (broth with inoculum and a standard antibiotic), a growth control (broth with inoculum, no compound), and a sterility control (broth only).
- Incubation: Cover the plate and incubate at 37°C for 16-20 hours.
- MIC Determination: The MIC is the lowest concentration of the compound at which no visible bacterial growth is observed. This can be assessed visually or by reading the optical density with a plate reader.[6][12]
Mandatory Visualization
Caption: Workflow for the broth microdilution antimicrobial assay.
Conclusion
The this compound scaffold represents a versatile and promising starting point for the development of novel therapeutic agents. Based on extensive research into related aniline derivatives, it is projected that molecules derived from this scaffold could exhibit significant anticancer and antimicrobial properties. The structure-activity relationships suggested in this guide indicate that derivatization at the amino group with heterocyclic moieties, such as quinazolines or quinolines, is a particularly promising strategy for developing potent kinase inhibitors for cancer therapy. Similarly, incorporating known antimicrobial pharmacophores could lead to new anti-infective agents. The experimental protocols and workflows provided offer a standardized approach for the synthesis and evaluation of these novel compounds. It must be emphasized that the quantitative data presented is illustrative; rigorous experimental validation is essential to confirm these predictions and to fully elucidate the therapeutic potential of this compound class.
References
- 1. This compound | C7H7BrFN | CID 2737641 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Inhibitors of src tyrosine kinase: the preparation and structure-activity relationship of 4-anilino-3-cyanoquinolines and 4-anilinoquinazolines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. theaspd.com [theaspd.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. arcjournals.org [arcjournals.org]
- 9. researchgate.net [researchgate.net]
- 10. integra-biosciences.com [integra-biosciences.com]
- 11. Antimicrobial Susceptibility Testing: A Comprehensive Review of Currently Used Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Antimicrobial Susceptibility Testing - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
Unraveling the Molecular Breakdown: A Comparative Analysis of 3-Bromo-5-fluoro-2-methylaniline Fragmentation in Mass Spectrometry
For researchers, scientists, and professionals in drug development, understanding the structural intricacies of novel chemical entities is paramount. This guide provides a detailed analysis of the predicted electron ionization mass spectrometry (EI-MS) fragmentation pattern of 3-Bromo-5-fluoro-2-methylaniline, a halogenated aromatic amine of interest in synthetic and medicinal chemistry. In the absence of a publicly available experimental spectrum, this guide leverages data from structurally analogous compounds and fundamental mass spectrometry principles to propose a plausible fragmentation pathway. A comparison with alternative analytical techniques for the characterization of halogenated anilines is also presented, offering a comprehensive overview for researchers.
Predicted Mass Spectrometry Data of this compound
The fragmentation of this compound (C₇H₇BrFN, Monoisotopic Mass: 202.9746 Da) under electron ionization is expected to be governed by the presence of the bromine and fluorine atoms, the methyl group, and the aniline moiety. The following table summarizes the predicted major fragment ions, their mass-to-charge ratios (m/z), and the proposed neutral losses.
| Predicted Fragment Ion | Proposed Structure/Formula | m/z (Predicted) | Proposed Neutral Loss | Relative Abundance |
| [M]⁺• | C₇H₇BrFN⁺• | 203/205 | - | Moderate |
| [M-Br]⁺ | C₇H₇FN⁺ | 124 | Br• | High |
| [M-HBr]⁺• | C₇H₆FN⁺• | 123 | HBr | Moderate |
| [M-CH₃]⁺ | C₆H₄BrFN⁺ | 188/190 | CH₃• | Low |
| [C₆H₅FN]⁺ | C₆H₅FN⁺ | 110 | CH₂Br• | Low |
| [C₆H₄F]⁺ | C₆H₄F⁺ | 95 | HCN, H₂ | Low |
Comparison with Structurally Similar Compounds
To substantiate the predicted fragmentation pattern, a comparison with the experimental mass spectra of structurally related compounds is crucial. The following table presents key fragments observed in the mass spectra of 4-bromoaniline, 4-fluoroaniline, and 2-methylaniline (o-toluidine).
| Compound | Molecular Ion (m/z) | Key Fragment Ions (m/z) and Proposed Losses |
| 4-Bromoaniline | 171/173 | 92 ([M-Br]⁺), 65 ([C₅H₅]⁺) |
| 4-Fluoroaniline | 111 | 83 ([M-HCN-H]⁺), 57 |
| 2-Methylaniline | 107 | 106 ([M-H]⁺), 77 ([C₆H₅]⁺) |
The fragmentation of 4-bromoaniline prominently features the loss of the bromine radical, resulting in a strong peak at m/z 92. This supports the prediction of a major fragment at m/z 124 for this compound, corresponding to the loss of its bromine atom. The stability of the molecular ion in 4-fluoroaniline suggests that the fluorinated aromatic ring is relatively stable, and significant fragmentation may require higher energy.
Proposed Fragmentation Pathway
The predicted fragmentation pathway for this compound is initiated by the ionization of the molecule to form the molecular ion [M]⁺•. The most likely subsequent fragmentations involve the cleavage of the C-Br bond, which is the weakest bond, and other characteristic losses as depicted in the following diagram.
Caption: Proposed fragmentation pathway of this compound.
Alternative Analytical Techniques
While mass spectrometry provides invaluable information about the molecular weight and fragmentation of a compound, a comprehensive characterization often requires complementary analytical techniques. The following table compares mass spectrometry with other common spectroscopic methods for the analysis of halogenated anilines.
| Analytical Technique | Information Provided | Advantages | Limitations |
| Mass Spectrometry (MS) | Molecular weight, elemental composition (HRMS), fragmentation pattern. | High sensitivity, provides structural information from fragmentation. | Isomers can be difficult to distinguish without chromatography. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Detailed information about the chemical environment of ¹H, ¹³C, ¹⁹F, etc. | Unambiguous structure elucidation, powerful for isomer differentiation. | Lower sensitivity than MS, requires larger sample amounts. |
| Infrared (IR) Spectroscopy | Presence of functional groups (e.g., N-H, C-Br, C-F). | Fast, non-destructive, provides information on bonding. | Provides limited information on the overall molecular structure. |
| Ultraviolet-Visible (UV-Vis) Spectroscopy | Information about the electronic conjugation of the aromatic system. | Simple, quantitative for concentration determination. | Limited structural information, broad absorption bands. |
Experimental Protocols
A standardized protocol for the analysis of this compound by gas chromatography-mass spectrometry (GC-MS) is provided below.
1. Sample Preparation
-
Dissolve 1 mg of this compound in 1 mL of a suitable volatile solvent (e.g., dichloromethane or methanol).
-
Perform serial dilutions to achieve a final concentration of approximately 10-100 µg/mL.
2. Gas Chromatography (GC) Conditions
-
Column: HP-5MS (30 m x 0.25 mm x 0.25 µm) or equivalent non-polar column.
-
Inlet Temperature: 250 °C.
-
Injection Volume: 1 µL (split or splitless injection depending on concentration).
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 80 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 280 °C.
-
Final hold: 5 minutes at 280 °C.
-
3. Mass Spectrometry (MS) Conditions
-
Ionization Mode: Electron Ionization (EI).
-
Ionization Energy: 70 eV.
-
Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
Mass Range: m/z 40-350.
-
Scan Speed: 1000 amu/s.
The following diagram illustrates the general experimental workflow for the GC-MS analysis.
Caption: General experimental workflow for GC-MS analysis.
This guide provides a foundational understanding of the expected mass spectral behavior of this compound. The presented data and protocols serve as a valuable resource for researchers in the planning and interpretation of their analytical experiments for this and structurally related compounds. The combination of predictive analysis and comparison with alternative techniques offers a robust framework for the comprehensive characterization of novel molecules.
Safety Operating Guide
Proper Disposal of 3-Bromo-5-fluoro-2-methylaniline: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical reagents like 3-Bromo-5-fluoro-2-methylaniline are paramount to ensuring laboratory safety and environmental compliance. This guide provides essential safety information and a step-by-step disposal plan for this compound, based on general procedures for halogenated anilines.
Key Safety and Hazard Information
While a specific Safety Data Sheet (SDS) for this compound was not located, the following table summarizes the typical hazards associated with similar halogenated aniline compounds. It is crucial to handle this chemical with the assumption that it possesses these or similar hazardous properties.
| Hazard Category | Description | Precautionary Statements |
| Acute Toxicity | Harmful if swallowed, in contact with skin, or if inhaled.[1][2][3][4] | Avoid breathing dust, fumes, gas, mist, vapors, or spray. Wash skin thoroughly after handling. Do not eat, drink, or smoke when using this product. Use only outdoors or in a well-ventilated area. Wear protective gloves, protective clothing, eye protection, and face protection.[1][2] |
| Skin Corrosion/Irritation | Causes skin irritation.[1][3] | Wash off immediately with plenty of soap and water. If skin irritation occurs, get medical advice/attention. Take off contaminated clothing and wash it before reuse.[2] |
| Serious Eye Damage/Irritation | Causes serious eye irritation.[1][3] | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[2] |
| Respiratory Irritation | May cause respiratory irritation.[1][3] | If inhaled, remove the person to fresh air and keep comfortable for breathing. Call a poison center or doctor if you feel unwell.[2] |
| Aquatic Toxicity | Very toxic to aquatic life with long-lasting effects.[4] | Avoid release to the environment. Collect spillage. |
Experimental Protocols: General Disposal Procedure
The disposal of this compound must be conducted in adherence to local, state, and federal regulations. The following is a general, step-by-step protocol for the safe disposal of this chemical.
1. Personal Protective Equipment (PPE):
-
Wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety goggles, a face shield, and a lab coat.[1]
-
If there is a risk of inhalation, use a NIOSH/MSHA-approved respirator with an appropriate cartridge for organic vapors.[2]
2. Waste Collection:
-
Collect waste this compound and any contaminated materials (e.g., absorbent pads, gloves, weighing paper) in a designated, properly labeled, and sealed container.[1][2]
-
The container should be made of a material compatible with the chemical and clearly marked as "Hazardous Waste" with the chemical name.
3. Spill Management:
-
In the event of a spill, evacuate the area and ensure adequate ventilation.[1]
-
For small spills, absorb the chemical with an inert material such as vermiculite, dry sand, or earth.[1] Do not use combustible materials like sawdust.
-
Place the absorbent material into the hazardous waste container.
-
Clean the spill area with a suitable solvent, and collect the cleaning materials as hazardous waste.
4. Final Disposal:
-
Do not dispose of this compound down the drain or in the regular trash.[2][4]
-
The sealed hazardous waste container must be transferred to an approved waste disposal plant.[2] This should be handled by your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor.
Disposal Workflow
The following diagram illustrates the decision-making and operational process for the proper disposal of this compound.
References
Personal protective equipment for handling 3-Bromo-5-fluoro-2-methylaniline
This guide provides crucial safety, handling, and disposal information for 3-Bromo-5-fluoro-2-methylaniline, a compound utilized in advanced scientific research. Adherence to these protocols is essential for ensuring a safe laboratory environment and mitigating potential risks. This information is synthesized from safety data for the compound and structurally related aromatic amines.
Physical and Chemical Properties
A summary of the key physical and chemical properties of this compound is provided below.
| Property | Value |
| Molecular Formula | C₇H₇BrFN[1][2][3] |
| Molecular Weight | 204.04 g/mol [1][2] |
| CAS Number | 502496-36-8[1][3][4] |
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is the primary line of defense against potential exposure when handling this compound. The following table summarizes the required PPE.[5][6]
| Protection Level | Equipment | Purpose |
| Primary Engineering Control | Certified Chemical Fume Hood | To minimize inhalation exposure to vapors or dust. |
| Eye and Face Protection | Chemical Splash Goggles and Face Shield | Goggles protect against splashes; a face shield offers broader protection, especially when handling larger quantities or during reactions that could splash.[6][7] |
| Hand Protection | Chemical-Resistant Gloves (Nitrile or Neoprene) | To prevent skin contact. It is advisable to wear two pairs (double-gloving) and change them frequently.[6] |
| Body Protection | Flame-Resistant Laboratory Coat | To protect skin and personal clothing from contamination.[6] |
| Foot Protection | Closed-Toe, Chemical-Resistant Shoes | To protect feet from spills and falling objects.[6] |
| Respiratory Protection | NIOSH-Approved Respirator | Required when working outside of a fume hood or if engineering controls are insufficient. The type of respirator depends on the specific conditions.[5][6][7] |
Operational Plan: Step-by-Step Handling Procedure
A systematic approach to handling this compound is crucial for safety and experimental integrity.
Step 1: Pre-Handling Preparation
-
Risk Assessment: Conduct a thorough risk assessment for the planned experiment.
-
Emergency Equipment: Ensure that a safety shower, eyewash station, and fire extinguisher are readily accessible.[6]
-
Personal Protective Equipment: Don all required PPE as outlined in the table above before entering the handling area.[6]
Step 2: Handling the Chemical
-
Weighing: When weighing the solid compound, use a balance inside a chemical fume hood or a ventilated balance enclosure.
-
Dissolving: When preparing solutions, slowly add the solid to the solvent to avoid splashing.
-
Reactions: Use appropriate glassware and securely set up the apparatus within the fume hood.
Step 3: Post-Handling Procedures
-
Decontamination: Wipe down the work area in the fume hood with an appropriate solvent and cleaning agent.[6]
-
Glove Removal: Remove gloves using the proper technique to avoid skin contact with any potential contamination.
-
Hand Washing: Wash hands thoroughly with soap and water after handling is complete.[8]
Disposal Plan
Proper disposal of this compound and its containers is critical to prevent environmental contamination and ensure regulatory compliance.
-
Waste Collection:
-
Collect all waste containing this compound, including contaminated consumables (e.g., gloves, wipes), in a designated, properly labeled, and sealed hazardous waste container.
-
Do not mix with incompatible waste streams.
-
-
Labeling:
-
Clearly label the waste container with "Hazardous Waste" and the full chemical name: "this compound".
-
-
Storage:
-
Disposal:
-
Dispose of the chemical waste through a licensed hazardous waste disposal company, following all local, state, and federal regulations.[7]
-
Do not dispose of this chemical down the drain or in the regular trash.
-
Visual Workflow for Safe Handling
The following diagram illustrates the key decision points and procedural flow for safely handling this compound.
Caption: Workflow for Handling this compound.
References
- 1. This compound | C7H7BrFN | CID 2737641 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 3-Bromo-5-fluoro-4-methylaniline | C7H7BrFN | CID 53484256 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. calpaclab.com [calpaclab.com]
- 4. This compound | 502496-36-8 [chemicalbook.com]
- 5. diplomatacomercial.com [diplomatacomercial.com]
- 6. benchchem.com [benchchem.com]
- 7. fishersci.com [fishersci.com]
- 8. static.cymitquimica.com [static.cymitquimica.com]
- 9. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





